molecular formula C8H11ClN2O B1438812 N-(pyridin-2-ylmethyl)acetamide hydrochloride CAS No. 1170528-07-0

N-(pyridin-2-ylmethyl)acetamide hydrochloride

Cat. No.: B1438812
CAS No.: 1170528-07-0
M. Wt: 186.64 g/mol
InChI Key: BRECTPXCYBQPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-ylmethyl)acetamide hydrochloride ( 1170528-07-0) is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This solid substance serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for creating more complex molecules . Its structure, featuring both acetamide and pyridine groups, allows it to function as a precursor or intermediate in the development of potential ligands for metal complexes . For instance, derivatives of this core structure, such as 2-oxo-N-(pyridin-2-ylmethyl)acetamide, have been synthesized and complexed with copper(II) ions to form compounds that were subsequently evaluated for their antimicrobial properties . This highlights the broader research application of this chemical family in bioinorganic chemistry. The compound should be handled with care and is intended for research purposes only. It is not approved for use in humans or animals. Please refer to the safety data sheet for proper handling and hazard information .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h2-5H,6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECTPXCYBQPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinylmethylamide derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, combining a pyridine ring with an acetamide group, makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the currently available information on the basic properties, synthesis, and potential applications of N-(pyridin-2-ylmethyl)acetamide hydrochloride, while also highlighting areas where further research is needed.

Chemical Identity and Physicochemical Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is the hydrochloride salt of N-(pyridin-2-ylmethyl)acetamide. The presence of the hydrochloride group generally enhances the water solubility and crystallinity of the parent compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
Chemical Name N-(pyridin-2-ylmethyl)acetamide hydrochlorideN/A
Molecular Formula C₈H₁₁ClN₂O[1]
Molecular Weight 186.64 g/mol [1]
CAS Number 1170528-07-0[2]
Appearance Solid (form not specified)[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Free Base: N-(pyridin-2-ylmethyl)acetamide

PropertyValueSource
Chemical Name N-(pyridin-2-ylmethyl)acetamide[3]
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
CAS Number 58481-18-8[3]

Synthesis and Characterization

Conceptual Synthesis Workflow

A plausible synthetic route would involve the acylation of 2-(aminomethyl)pyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the free base, N-(pyridin-2-ylmethyl)acetamide. This would then be followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

G reactant1 2-(Aminomethyl)pyridine intermediate N-(pyridin-2-ylmethyl)acetamide (Free Base) reactant1->intermediate Acylation reactant2 Acetylating Agent (e.g., Acetyl Chloride) reactant2->intermediate product N-(pyridin-2-ylmethyl)acetamide hydrochloride intermediate->product Salt Formation reagent Hydrochloric Acid (HCl) reagent->product

Caption: Conceptual synthesis workflow for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide (Free Base)

  • Dissolve 2-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of acetyl chloride or acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified N-(pyridin-2-ylmethyl)acetamide in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, solvents, and purification methods would need to be optimized for this particular synthesis.

Spectral Data

No specific spectral data (NMR, IR, MS) for N-(pyridin-2-ylmethyl)acetamide hydrochloride has been found in the reviewed literature. However, data for the free base and related compounds can provide an indication of the expected spectral characteristics.

Expected Spectroscopic Features:
  • ¹H NMR: Signals corresponding to the acetyl methyl protons (singlet), the methylene protons adjacent to the amide nitrogen and the pyridine ring, and the aromatic protons of the pyridine ring. Upon protonation to form the hydrochloride salt, the chemical shifts of the pyridine protons and the adjacent methylene protons are expected to shift downfield.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the methylene carbon, and the carbons of the pyridine ring.

  • FT-IR: Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). A broad peak in the 2500-3000 cm⁻¹ region would be expected for the N-H stretch of the pyridinium hydrochloride.

  • Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight (150.18 g/mol ). The mass spectrum of the hydrochloride salt would likely show the molecular ion of the free base due to the loss of HCl in the mass spectrometer.

Potential Applications in Research and Drug Development

While there is limited information on the specific biological activities of N-(pyridin-2-ylmethyl)acetamide hydrochloride, its structural motifs are present in molecules with a range of pharmacological properties. Derivatives of pyridinylmethylamides have been investigated for various therapeutic applications.

Research on related structures suggests potential for:

  • Antifungal Activity: Some N-pyridin-2-yl acetamide derivatives have shown promising antifungal properties.[4]

  • Anticoagulant Activity: N-phenyl-2-(phenyl-amino) acetamide derivatives have been explored as Factor VIIa inhibitors for anticoagulant effects.[5]

  • Anti-HIV Activity: Certain 2-(pyridin-3-yloxy)acetamide derivatives have been evaluated as potential anti-HIV-1 agents.[6]

  • Coordination Chemistry: The pyridine nitrogen and amide oxygen atoms can act as ligands for metal ions, making this scaffold interesting for the development of metal-based therapeutics or catalysts.[7]

The title compound serves as a valuable starting material for the synthesis of libraries of related compounds to explore these and other potential therapeutic applications.

Safety and Handling

Specific safety and handling data for N-(pyridin-2-ylmethyl)acetamide hydrochloride is not detailed in readily available safety data sheets. However, based on the hazard statements from a supplier, the compound should be handled with care.[2]

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

General Handling Precautions:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Directions

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound with potential for further exploration in the fields of medicinal chemistry and materials science. This guide has summarized the currently known basic properties, though significant gaps in the experimental data exist. Future research should focus on:

  • Developing and publishing a detailed and validated synthesis protocol.

  • Thoroughly characterizing the compound using modern analytical techniques to provide a complete set of spectral data (NMR, IR, MS) and to determine its key physicochemical properties such as melting point, solubility, and pKa.

  • Screening the compound for a wide range of biological activities to identify potential therapeutic applications.

  • Conducting toxicological studies to establish a comprehensive safety profile.

The availability of this fundamental data will be crucial for unlocking the full potential of N-(pyridin-2-ylmethyl)acetamide hydrochloride and its derivatives in scientific research and development.

References

Sources

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)acetamide hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(pyridin-2-ylmethyl)acetamide hydrochloride, a pyridine-containing secondary amide of interest in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying scientific rationale for experimental design, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Rationale

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, π–π stacking, and metal chelation makes it a privileged structure for interacting with biological targets.[3] When combined with an acetamide moiety, this creates a molecule with potential for a diverse range of biological activities, including but not limited to antimicrobial, anticonvulsant, and kinase inhibition properties.[3][4] N-(pyridin-2-ylmethyl)acetamide hydrochloride represents a fundamental example of this structural class. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics, which are critical considerations in early-stage drug discovery. This guide will detail a robust and logical pathway for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties for N-(pyridin-2-ylmethyl)acetamide and its hydrochloride salt is presented below.

PropertyN-(pyridin-2-ylmethyl)acetamideN-(pyridin-2-ylmethyl)acetamide hydrochlorideSource(s)
Molecular Formula C₈H₁₀N₂OC₈H₁₁ClN₂O[5]
Molecular Weight 150.18 g/mol 186.64 g/mol [5]
CAS Number 58481-18-81170528-07-0[5]
IUPAC Name N-(pyridin-2-ylmethyl)acetamideN-(pyridin-2-ylmethyl)acetamide hydrochloride
SMILES CC(=O)NCC1=CC=CC=N1O=C(C)NCC1=NC=CC=C1.Cl[5]
Appearance (Predicted) SolidWhite to off-white solid

Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

The synthesis is approached as a two-step process: the N-acetylation of the primary amine, pyridin-2-yl-methanamine, followed by the formation of the hydrochloride salt.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Salt Formation A Pyridin-2-yl-methanamine C N-(pyridin-2-ylmethyl)acetamide A->C Pyridine (Solvent/Base) B Acetic Anhydride B->C D N-(pyridin-2-ylmethyl)acetamide F N-(pyridin-2-ylmethyl)acetamide hydrochloride D->F E HCl in Organic Solvent E->F

Caption: Synthetic workflow for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Step 1: N-acetylation of Pyridin-2-yl-methanamine

Rationale: The target secondary amide is readily formed through the nucleophilic attack of the primary amine, pyridin-2-yl-methanamine, on an acetylating agent. Acetic anhydride is a suitable and common choice for this transformation. Pyridine is often used as the solvent and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[6][7][8]

Experimental Protocol:

  • To a stirred solution of pyridin-2-yl-methanamine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of amine), cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

  • Remove the solvents under reduced pressure (rotary evaporation). Co-evaporation with toluene (2-3 times) can be effective in removing residual pyridine.[8]

  • The crude residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield pure N-(pyridin-2-ylmethyl)acetamide.

Step 2: Formation of the Hydrochloride Salt

Rationale: The pyridine nitrogen in N-(pyridin-2-ylmethyl)acetamide is basic and will readily form a salt upon protonation. The use of anhydrous HCl in an organic solvent is crucial to prevent the introduction of water, which could affect the crystallinity and yield of the final product.[9] Bubbling anhydrous HCl gas through the solution or adding a standardized solution of HCl in a solvent like diethyl ether or isopropanol are common methods.[10][11]

Experimental Protocol:

  • Dissolve the purified N-(pyridin-2-ylmethyl)acetamide (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield N-(pyridin-2-ylmethyl)acetamide hydrochloride as a solid.

Structural Elucidation and Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target molecule.

G cluster_0 N-(pyridin-2-ylmethyl)acetamide hydrochloride Structure mol

Caption: Chemical structure of the core molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • δ ~8.5-8.7 ppm (doublet, 1H): Proton on the pyridine ring ortho to the nitrogen.

  • δ ~7.8-8.0 ppm (triplet of doublets, 1H): Proton on the pyridine ring para to the nitrogen.

  • δ ~7.3-7.5 ppm (multiplet, 2H): Remaining two protons on the pyridine ring.

  • δ ~8.5-9.0 ppm (broad triplet, 1H): Amide N-H proton, coupling to the adjacent CH₂ group.

  • δ ~4.4-4.6 ppm (doublet, 2H): Methylene (CH₂) protons, coupled to the amide N-H.

  • δ ~1.9-2.1 ppm (singlet, 3H): Methyl (CH₃) protons of the acetyl group.

  • δ >10 ppm (broad singlet, 1H): Proton on the pyridinium nitrogen (from HCl).

Rationale for Predictions: The chemical shifts for the pyridine protons are predicted based on standard values, shifted slightly downfield due to the electron-withdrawing nature of the protonated nitrogen. The amide N-H proton is expected to be a broad triplet due to coupling with the adjacent methylene group. The methylene protons, being adjacent to the amide and the pyridine ring, are expected around 4.4-4.6 ppm. The acetyl methyl group should appear as a singlet in the typical aliphatic region. Data for the similar N-benzylacetamide shows the methylene protons at ~4.5 ppm and the methyl protons at ~2.2 ppm, supporting these predictions.[12]

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Carbon EnvironmentPredicted Chemical Shift (ppm)Rationale
C=O (Amide) ~170-173Typical range for a secondary amide carbonyl.[13]
Pyridine C (ipso-CH₂) ~155-158Quaternary carbon of the pyridine ring attached to the methylene group.
Pyridine C (ortho-N) ~148-150Carbon adjacent to the ring nitrogen.
Pyridine C (para-N) ~138-140Carbon para to the ring nitrogen.
Pyridine C (meta-N) ~122-125The two meta carbons of the pyridine ring.
CH₂ (Methylene) ~42-45Aliphatic carbon between two electron-withdrawing groups (amide and pyridine).
CH₃ (Methyl) ~22-25Aliphatic methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

Expected Key Absorption Bands (cm⁻¹):

  • ~3300-3400 (broad): N-H stretch of the secondary amide.[14][15]

  • ~3000-3100: Aromatic C-H stretches from the pyridine ring.

  • ~2400-2600 (broad): N⁺-H stretch from the pyridinium hydrochloride.[16]

  • ~1650-1670 (strong): C=O stretch (Amide I band) of the secondary amide.[14]

  • ~1530-1550: N-H bend (Amide II band).

  • ~1600, ~1470, ~1430: C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI-MS of the free base):

The molecular ion peak (M⁺) for the free base, N-(pyridin-2-ylmethyl)acetamide, would be observed at m/z = 150. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the methylene group and the pyridine ring, leading to a stable pyridylmethyl cation at m/z = 92.

  • McLafferty-type rearrangement (if sterically feasible) or cleavage at the amide bond: This could lead to fragments corresponding to the acetyl group or the pyridinylmethylamine portion.

  • Loss of the acetyl group: A fragment at m/z = 108 (M-42) could be observed.

Potential Applications and Field Context

While specific biological data for N-(pyridin-2-ylmethyl)acetamide hydrochloride is not extensively published, the structural motifs suggest several promising avenues for investigation in drug discovery.

G Core Scaffold N-(pyridin-2-ylmethyl)acetamide Kinase Inhibition Kinase Inhibition Core Scaffold->Kinase Inhibition Targeting ATP-binding site Antimicrobial Activity Antimicrobial Activity Core Scaffold->Antimicrobial Activity Disruption of cell processes Anticonvulsant Activity Anticonvulsant Activity Core Scaffold->Anticonvulsant Activity Modulation of ion channels Anticancer Properties Anticancer Properties Kinase Inhibition->Anticancer Properties

Sources

"N-(pyridin-2-ylmethyl)acetamide hydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)acetamide hydrochloride

Abstract

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinic compound of significant interest in medicinal chemistry, structural biology, and coordination chemistry. As the hydrochloride salt of N-(pyridin-2-ylmethyl)acetamide, it offers improved solubility and stability, making it a versatile building block and research tool. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, analytical characterization methods, and known applications. It is intended for researchers and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for their work.

Physicochemical and Structural Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a solid material under standard conditions. Its key properties are derived from its molecular structure, which features a central acetamide group linking a pyridine ring via a methylene bridge. The hydrochloride salt form enhances its aqueous solubility, a crucial factor for biological assays and formulation.

The fundamental properties are summarized below for quick reference.

Table 1: Core Properties of N-(pyridin-2-ylmethyl)acetamide hydrochloride

PropertyValueSource(s)
Molecular Weight 186.64 g/mol [1]
Molecular Formula C₈H₁₁ClN₂O
CAS Number 1170528-07-0[2]
Appearance Solid
Canonical SMILES CC(=O)NCC1=CC=CC=N1.Cl
InChI Key BRECTPXCYBQPQO-UHFFFAOYSA-N
PubChem Substance ID 329799376

Synthesis and Mechanistic Rationale

The synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride is a robust two-step process: N-acetylation of the primary amine precursor followed by acidification to form the hydrochloride salt. This approach is standard for preparing amide derivatives and their corresponding salts.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available reagents and proceeding to the final, purified product.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Protocol cluster_products Products Reagent1 2-(Aminomethyl)pyridine Step1 Step 1: N-Acetylation Mix Reagents 1, 2, 3 at 0°C Stir at Room Temperature Reagent1->Step1 Reagent2 Acetic Anhydride Reagent2->Step1 Reagent3 Anhydrous Solvent (e.g., Dichloromethane) Reagent3->Step1 Reagent4 Hydrochloric Acid (in ether or isopropanol) Step3 Step 3: Salt Formation Dissolve free base in solvent Add HCl solution dropwise Reagent4->Step3 Step2 Step 2: Work-up & Isolation Aqueous wash (NaHCO₃) Dry organic layer (Na₂SO₄) Evaporate solvent Step1->Step2 Reaction Mixture Intermediate N-(pyridin-2-ylmethyl)acetamide (Free Base) Step2->Intermediate Isolated Free Base Step4 Step 4: Purification Collect precipitate by filtration Wash with cold ether Dry under vacuum Step3->Step4 Crude Salt Suspension FinalProduct N-(pyridin-2-ylmethyl)acetamide hydrochloride (Final Product) Step4->FinalProduct Intermediate->Step3

Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Detailed Experimental Protocol

This protocol is based on established chemical principles for N-acetylation and salt formation[3].

Step 1: N-Acetylation of 2-(Aminomethyl)pyridine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(aminomethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic reaction between the amine and acetic anhydride.

  • Add acetic anhydride (1.05 eq) dropwise to the stirred solution. The slight excess of the acetylating agent ensures the complete conversion of the starting amine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Isolation of the Free Base

  • Upon reaction completion, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid byproduct and any unreacted acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield N-(pyridin-2-ylmethyl)acetamide as the free base, typically an oil or low-melting solid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • A precipitate of N-(pyridin-2-ylmethyl)acetamide hydrochloride will form immediately. The use of anhydrous HCl is crucial to prevent the introduction of water, which can make the product hygroscopic and difficult to handle.

Step 4: Purification

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the purified white solid under a high vacuum to remove all residual solvents.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons: the acetyl methyl group (singlet, ~2.0 ppm), the methylene bridge (doublet, ~4.5 ppm, coupled to the NH proton), aromatic protons of the pyridine ring (multiplets, ~7.2-8.5 ppm), and the amide proton (triplet, ~8.5-9.0 ppm). The integration of these signals should correspond to the number of protons in the structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 151.08.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a strong C=O stretch for the amide (~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Applications in Research and Development

While a niche compound, N-(pyridin-2-ylmethyl)acetamide and its derivatives are valuable tools in several scientific domains.

  • Coordination Chemistry: Pyridine-containing molecules, known as picolylamines, are effective chelating ligands for various metal ions[4]. The amide functionality provides an additional coordination site, allowing the molecule to act as a bidentate or tridentate ligand. These metal complexes are studied for their catalytic and biological properties[4].

  • Drug Discovery and Structural Biology: The core structure is a fragment of interest in drug design. Its presence in the Protein Data Bank (PDB ID: 5POW) as ligand '8UA' confirms its use in structural biology to probe protein-ligand interactions[5]. Related pyridinyl and acetamide structures have been patented as A2A adenosine receptor antagonists and acetyl-CoA carboxylase inhibitors, highlighting the therapeutic potential of this chemical scaffold[6].

  • Antimicrobial Research: Derivatives containing the N-(pyridin-2-yl)acetamide moiety have been synthesized and evaluated for their antifungal and antibacterial activities, showing promise in the development of new anti-infective agents[7].

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. It is classified under storage class 11 for combustible solids[2].

References

  • Matrix Fine Chemicals. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227129, 2-Pyridineacetamide. Available from: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available from: [Link]

  • Vlasov, S. V., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(15), 4583. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5084090, N-(pyridin-2-ylmethyl)acetamide. Available from: [Link]

  • El-Gamil, M. M., et al. (2018). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Journal of Molecular Structure, 1157, 598-610. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a pyridine ring, a methylene bridge, and an acetamide group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a reliable synthetic pathway to N-(pyridin-2-ylmethyl)acetamide hydrochloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high purity and yield. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties

PropertyValueSource
IUPAC NameN-(pyridin-2-ylmethyl)acetamide hydrochloride[1]
Molecular FormulaC8H11ClN2O[1]
Molecular Weight186.64 g/mol [1]
Canonical SMILESCC(=O)NCC1=CC=CC=N1.Cl[2]
InChI KeyACOHAEBNFWGQCL-UHFFFAOYSA-N[2]

Synthetic Pathway: Acetylation of 2-(Aminomethyl)pyridine

The most direct and widely applicable method for the synthesis of N-(pyridin-2-ylmethyl)acetamide is the N-acetylation of 2-(aminomethyl)pyridine, also known as 2-picolylamine. This reaction involves the formation of an amide bond between the primary amine of 2-(aminomethyl)pyridine and an acetylating agent. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Reaction Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Two common and effective acetylating agents for this transformation are acetic anhydride and acetyl chloride.

  • Using Acetic Anhydride: Acetic anhydride is a commonly used reagent for acetylation. The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. A base, such as pyridine, is often used to neutralize the acetic acid formed and to catalyze the reaction.[3]

  • Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride. The reaction mechanism is similar, involving a nucleophilic attack by the amine on the carbonyl carbon of acetyl chloride. The chloride ion is an excellent leaving group, driving the reaction to completion. This reaction produces hydrochloric acid as a byproduct, which will react with any unreacted amine and the product to form their respective hydrochloride salts. Therefore, a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is required to scavenge the HCl produced.[4]

Following the successful acetylation, the free base of N-(pyridin-2-ylmethyl)acetamide is converted to its hydrochloride salt by treatment with a solution of hydrochloric acid. This is often done to improve the compound's stability and crystallinity, facilitating its purification and handling.

Experimental Protocol

This protocol details the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride from 2-(aminomethyl)pyridine and acetic anhydride.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(Aminomethyl)pyridine108.145.00 g0.04621.0
Acetic Anhydride102.095.18 mL (5.60 g)0.05491.2
Pyridine (anhydrous)79.1015 mL--
Dichloromethane (DCM, anhydrous)84.9350 mL--
1 M Hydrochloric Acid36.46As needed--
Saturated Sodium Bicarbonate Solution84.01As needed--
Brine (Saturated NaCl solution)58.44As needed--
Anhydrous Sodium Sulfate142.04As needed--
Diethyl Ether74.12As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(aminomethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine.[5]

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.[5] Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 95:5). The starting material and the product should have distinct Rf values. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove excess acetic acid and pyridine, followed by a wash with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)acetamide as an oil or solid.

  • Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of 1 M hydrochloric acid in diethyl ether dropwise with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Salt Formation & Purification start 2-(Aminomethyl)pyridine in DCM/Pyridine reagent Acetic Anhydride in DCM (0°C) reaction_mixture Stirring at 0°C to RT reagent->reaction_mixture Slow Addition tlc TLC Monitoring reaction_mixture->tlc Monitor quench Quench with Water tlc->quench Reaction Complete extract Extract with NaHCO₃ and Brine quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve in Et₂O concentrate->dissolve Crude Product add_hcl Add HCl in Et₂O dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry product N-(pyridin-2-ylmethyl)acetamide hydrochloride filter_dry->product

Caption: Synthesis workflow for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Mechanism of Acetylation

The acetylation of the primary amine of 2-(aminomethyl)pyridine with acetic anhydride in the presence of pyridine follows a well-established nucleophilic acyl substitution mechanism.

AcetylationMechanism cluster_reactants Reactants cluster_products Products amine R-NH₂ (2-(Aminomethyl)pyridine) tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack anhydride Ac-O-Ac (Acetic Anhydride) anhydride->tetrahedral pyridine Pyridine (Base/Catalyst) pyridinium Pyridine-H⁺ pyridine->pyridinium amide R-NH-Ac (N-(pyridin-2-ylmethyl)acetamide) tetrahedral->amide Collapse acetic_acid AcOH (Acetic Acid) tetrahedral->acetic_acid Leaving Group Departure acetic_acid->pyridinium Proton Transfer

Caption: Mechanism of amine acetylation with acetic anhydride.

  • Nucleophilic Attack: The nitrogen atom of 2-(aminomethyl)pyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride.[7]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[7]

  • Proton Transfer and Leaving Group Departure: The pyridine in the reaction mixture acts as a base to deprotonate the positively charged nitrogen atom. Subsequently, the acetate ion departs as a leaving group, and the carbonyl double bond is reformed, yielding the N-acetylated product.[7]

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction is monitored by TLC, ensuring that the reaction is allowed to proceed to completion before work-up. The purification steps, including washing with sodium bicarbonate to remove acidic impurities and the final precipitation of the hydrochloride salt, are designed to isolate a pure product. The identity and purity of the final compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8]

Conclusion

This technical guide provides a robust and reliable pathway for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. By carefully controlling the reaction conditions and following the detailed experimental protocol, researchers can confidently synthesize this valuable compound for their research and development needs. The principles and techniques described herein are fundamental in organic synthesis and can be adapted for the preparation of other related amide derivatives.

References

  • Benchchem. (n.d.). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to N-(Mercaptomethyl)acetamide: Chemical Structure and Synthesis.
  • Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. Retrieved from [Link]

  • El-Gammal, O. A., Mohamed, F. S., & Abu-El-Wafa, S. M. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). BMC Chemistry, 18(1), 85. [Link]

  • ResearchGate. (2015). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106178.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • ResearchGate. (2021). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

Sources

Technical Monograph: N-(pyridin-2-ylmethyl)acetamide hydrochloride

[1]

Abstract

This technical guide provides a comprehensive analysis of


-(pyridin-2-ylmethyl)acetamide hydrochloride11

Chemical Identity & Nomenclature

The compound is a pyridine derivative featuring an acetamide group linked via a methylene bridge to the 2-position of the pyridine ring, stabilized as a hydrochloride salt.[1]

Attribute Technical Detail
IUPAC Name

-(pyridin-2-ylmethyl)acetamide hydrochloride
Alternative Names 2-Acetamidomethylpyridine HCl;

-(2-Pyridylmethyl)acetamide hydrochloride
CAS Registry (HCl) 1170528-07-0
CAS Registry (Free Base) 58481-18-8
Molecular Formula

Molecular Weight 186.64 g/mol (Salt); 150.18 g/mol (Free Base)
SMILES CC(=O)NCC1=CC=CC=N1.Cl
InChI Key BRECTPXCYBQPQO-UHFFFAOYSA-N

Synthetic Pathways & Methodology

Core Synthesis Protocol (Acylation)

The most robust synthetic route involves the selective

11

Reagents: 2-(Aminomethyl)pyridine, Acetic Anhydride (or Acetyl Chloride), Dichloromethane (DCM), HCl in Dioxane.[1]

Step-by-Step Protocol:

  • Nucleophilic Attack: Dissolve 2-(aminomethyl)pyridine (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere (

    
    ).
    
  • Acylation: Dropwise add Acetic Anhydride (1.1 eq). The exotherm must be controlled to prevent side reactions.

    • Expert Insight: While acetyl chloride is a common acylating agent, acetic anhydride is often preferred here to avoid generating HCl gas prematurely, which could protonate the pyridine nitrogen and reduce nucleophilicity.[1]

  • Work-up: Stir at room temperature for 2-4 hours. Quench with saturated

    
     to neutralize acetic acid byproducts.[1] Extract with DCM.[1][2]
    
  • Salt Formation: Redissolve the crude free base in dry diethyl ether or ethanol.[1] Add 4M HCl in dioxane dropwise until precipitation is complete.

  • Purification: Recrystallize from Ethanol/Ether to yield white crystalline solids.

Visualization of Synthetic Logic

SynthesisWorkflowStart2-(Aminomethyl)pyridineInterIntermediate:Free Base AmideStart->InterNucleophilic AcylSubstitutionReagentAcetic Anhydride(DCM, 0°C)Reagent->InterFinalN-(pyridin-2-ylmethyl)acetamide HClInter->FinalProtonation(Salt Formation)SaltAgentHCl (in Dioxane)SaltAgent->Final

Figure 1: Step-wise synthesis workflow from 2-picolylamine to the hydrochloride salt.

Physicochemical Properties

Understanding the physical behavior of the salt versus the free base is critical for formulation and assay development.[1]

PropertyValue / ObservationNote
Physical State White to off-white crystalline solidHygroscopic; store in desiccator.[1]
Melting Point 110–115 °C (Free Base)Salt form typically decomposes >200°C.
Solubility High: Water, Methanol, DMSOLow: Hexane, Diethyl EtherThe HCl salt is highly water-soluble due to ionic character.[1]
pKa ~5.2 (Pyridine N), ~15 (Amide NH)Pyridine nitrogen is the primary protonation site.[1]

Structural Characterization

Validation of the structure requires specific spectral signatures.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       2.05 (s, 3H, 
      
      
      ): Characteristic singlet of the acetyl methyl group.[1]
    • 
       4.60 (d, 2H, 
      
      
      ): Methylene bridge protons; doublet due to coupling with NH.[1]
    • 
       7.80–8.80 (m, 4H, Py-H): Aromatic pyridine protons.[1] The proton adjacent to the nitrogen (H-6) typically appears most downfield (~8.8 ppm).[1]
      
    • 
       9.20 (br t, 1H, NH): Amide proton, often broad due to exchange.[1]
      
Infrared Spectroscopy (IR)
  • 3250–3450

    
    :  Amide N-H stretch.[1]
    
  • 1680–1690

    
    :  Amide I band (C=O stretch).[1] Strong diagnostic peak.
    
  • 1540–1560

    
    :  Amide II band (N-H bend).[1]
    

Applications in Medicinal & Coordination Chemistry[1][3][4]

Ligand Behavior in Bioinorganic Models
1linkage isomerism
  • Neutral Mode: Coordinates via Pyridine-N and Amide-O (Bidentate).[1]

  • Anionic Mode: Upon deprotonation of the amide nitrogen (in basic conditions), it coordinates via Pyridine-N and Amido-N (Bidentate), often stabilizing high-oxidation states like Cu(III) or Ni(III).[1]

Drug Development Utility
  • Fragment-Based Design: The 2-picolylamide motif is a "privileged structure" found in various kinase inhibitors and antifungal agents.[1]

  • Chelation Therapy: Derivatives are explored as chelators for reducing metal toxicity or as metallodrugs (e.g., Copper(II) complexes) with antimicrobial properties.[1]

Coordination Logic Diagram

CoordinationModesLigandN-(pyridin-2-ylmethyl)acetamide(Ligand)MetalMetal Ion (M2+)(e.g., Cu, Ni)Ligand->MetalChelationMode1Neutral Mode (Low pH)Coordination: N(py) + O(amide)Result: Cationic ComplexMetal->Mode1Neutral pHMode2Anionic Mode (High pH)Coordination: N(py) + N(amide)Result: Neutral ComplexMetal->Mode2Basic pH(-H+)

Figure 2: pH-dependent coordination modes of the ligand with transition metals.[1]

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: The hydrochloride salt is an irritant powder.[1] Use standard PPE (gloves, goggles) and handle within a fume hood to avoid inhalation of dust.[1]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at ambient temperature.

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Klein, E. L., Khan, M. A., & Houser, R. P. (2004). Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide. Inorganic Chemistry, 43(23), 7272–7274.[1][4] Available at: [Link][1]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4, 330-333.[1][5] Available at: [Link][1]

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)acetamide hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of N-(pyridin-2-ylmethyl)acetamide hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data points to offer insights into the practical application and experimental considerations for this molecule.

Molecular Identity and Structural Elucidation

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinylmethylamide derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, a critical factor for many biological assays and formulation studies.

Molecular Structure:

synthesis_pathway reactant1 2-(Aminomethyl)pyridine intermediate N-(pyridin-2-ylmethyl)acetamide (Free Base) reactant1->intermediate Acylation reactant2 Acetyl Chloride or Acetic Anhydride reactant2->intermediate product N-(pyridin-2-ylmethyl)acetamide hydrochloride intermediate->product Protonation reagent_hcl HCl reagent_hcl->product

Figure 2: Proposed synthetic pathway for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Experimental Protocol (Adapted from similar syntheses):

This protocol is a general guideline and may require optimization.

  • Acylation of 2-(aminomethyl)pyridine:

    • Dissolve 2-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a slight molar excess of an acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude N-(pyridin-2-ylmethyl)acetamide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise until precipitation is complete.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold solvent and dry under vacuum to obtain N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Reactivity Profile:

The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions. The pyridine ring can undergo reactions typical of this heterocycle, although the protonated form in the hydrochloride salt will be less reactive towards electrophiles.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, a doublet for the methylene protons (which may appear as a singlet depending on the solvent and resolution), and characteristic aromatic signals for the pyridine ring. The amide proton will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, the aliphatic methylene and methyl carbons, and the aromatic carbons of the pyridine ring are expected.

Infrared (IR) Spectroscopy:

Key characteristic peaks are expected for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band). Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present. For a related compound, 2-chloro-N-pyridin-2-yl-acetamide, characteristic absorption peaks were observed at 3443, 3226, 1683, 1581, 1330, 1198, and 775 cm⁻¹. [1][2] Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is a suitable technique for this compound. The expected molecular ion peak for the free base (C₈H₁₀N₂O) would be at m/z 151.09 (M+H)⁺.

Workflow for Analytical Characterization:

characterization_workflow start Synthesized Compound purity Purity Assessment (e.g., HPLC, LC-MS) start->purity structure Structural Confirmation purity->structure nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ir FTIR Spectroscopy structure->ir ms Mass Spectrometry structure->ms end Verified Compound nmr->end ir->end ms->end

Figure 3: Workflow for the analytical characterization of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Applications and Biological Relevance

Derivatives of N-(pyridin-2-yl)acetamide have been investigated for a range of biological activities. The pyridine and acetamide moieties are common pharmacophores in drug discovery. For instance, related compounds have shown potential as antimicrobial and antifungal agents. [3][4][5]The ability of the picolylamine scaffold to chelate metal ions also opens avenues for its use in bioinorganic chemistry and the development of metal-based therapeutics. [3]

Safety, Handling, and Storage

GHS Hazard Statements for Related Compounds:

  • Harmful if swallowed. [6]* Causes skin irritation. [6]* Causes serious eye irritation/damage. [6]* May cause respiratory irritation. [6] Handling and Personal Protective Equipment (PPE):

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • It is classified as a combustible solid. First Aid Measures:

  • If inhaled: Move to fresh air.

  • In case of skin contact: Wash with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If swallowed: Rinse mouth with water and seek medical advice.

References

  • El-tabl, A. S., et al. (2020). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). BMC Chemistry, 14(1), 59. [Link]

  • Fisyuk, A. S., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(16), 4949. [Link]

  • PubChem. 2-Pyridineacetamide. National Center for Biotechnology Information. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Solubility Profiling of N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Methodological Framework for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to bioavailability. N-(pyridin-2-ylmethyl)acetamide hydrochloride, as a molecule incorporating a polar pyridine ring, an amide linkage, and an ionic hydrochloride salt, presents a compelling case study for solubility analysis. This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound. Moving beyond a simple data summary, we delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and offer a logical structure for data interpretation. This document serves as a practical guide to generating reliable and reproducible solubility data for N-(pyridin-2-ylmethyl)acetamide hydrochloride and similarly complex molecules.

Introduction: The Critical Role of Solubility

N-(pyridin-2-ylmethyl)acetamide hydrochloride (Molecular Formula: C₈H₁₁ClN₂O, Molecular Weight: 186.64 g/mol ) is a heterocyclic compound whose utility in research and development hinges on its behavior in various solvent systems.[1][2] Its structure, featuring a basic pyridine nitrogen, a hydrogen-bond-donating and -accepting amide group, and an ionic salt form, suggests a nuanced solubility profile.[3]

Understanding this profile is not an academic exercise; it is fundamental to nearly every application. In synthetic chemistry, solvent choice dictates reactant concentration, reaction rate, and purification strategy. In pharmaceutical development, aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Therefore, a rigorous and systematic approach to solubility determination is an indispensable part of the research workflow.

This guide outlines the theoretical principles governing the solubility of N-(pyridin-2-ylmethyl)acetamide hydrochloride, provides a detailed, field-proven protocol for its experimental determination, and establishes a framework for the logical interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic for predicting solubility. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Attributes of N-(pyridin-2-ylmethyl)acetamide hydrochloride:

  • Ionic Character: The hydrochloride salt form means the molecule exists as a pyridinium chloride ion pair in its solid lattice. This ionic nature is the most significant contributor to its solubility, strongly favoring interactions with highly polar solvents.

  • Polarity and Hydrogen Bonding: The pyridine ring's nitrogen atom and the amide group's oxygen atom are hydrogen bond acceptors. The amide nitrogen is a hydrogen bond donor. These sites facilitate strong dipole-dipole and hydrogen-bonding interactions with polar solvents.

  • Aromatic System: The pyridine ring also provides a region of nonpolar surface area, which can interact weakly with nonpolar solvents via van der Waals forces, though this is overshadowed by the molecule's dominant polar and ionic features.

Predicted Solubility Profile:

Based on these attributes, we can formulate a clear hypothesis for its solubility behavior across different solvent classes:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High Solubility Expected. These solvents have high dielectric constants to overcome the solute's lattice energy and are excellent hydrogen bond donors and acceptors. Water, in particular, will effectively solvate the chloride anion and the protonated pyridine ring, leading to significant solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good to Moderate Solubility Expected. Solvents like Dimethyl Sulfoxide (DMSO) are highly polar and can act as hydrogen bond acceptors, effectively solvating the pyridinium cation.[4] While they cannot donate hydrogen bonds to the chloride anion as effectively as protic solvents, high solubility is still anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Very Low to Negligible Solubility Expected. These solvents lack the polarity and hydrogen-bonding capability to overcome the strong ionic and intermolecular forces within the N-(pyridin-2-ylmethyl)acetamide hydrochloride crystal lattice. The energy gain from forming weak van der Waals forces would be insufficient to drive dissolution.

This predictive framework is essential for experimental design, allowing for the selection of an appropriate and informative range of solvents.

G cluster_solute N-(pyridin-2-ylmethyl)acetamide HCl Properties Solute Target Compound Ionic Ionic (HCl Salt) Solute->Ionic Hbond H-Bond Donor/Acceptor Solute->Hbond Polar Polar Groups Solute->Polar High High Solubility Ionic->High Hbond->High Moderate Moderate Solubility Polar->Moderate Protic Polar Protic (Water, EtOH) Protic->High Aprotic Polar Aprotic (DMSO) Aprotic->Moderate Nonpolar Nonpolar (Hexane) Low Low Solubility Nonpolar->Low

Caption: Logical flow from molecular properties to predicted solubility.

Experimental Design: The Shake-Flask Method

To empirically validate the predicted solubility, a robust and reliable experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] Its strength lies in its simplicity and directness, ensuring that the solution is genuinely saturated before analysis, thus providing a true measure of thermodynamic solubility rather than a kinetically limited one.

Causality Behind the Choice: Alternative methods, such as high-throughput kinetic or nephelometric assays, are faster but often measure the rate of dissolution or precipitation, not the true equilibrium state. For establishing a definitive physical property of the compound, the shake-flask method is unparalleled because it allows sufficient time and agitation for the system to reach its lowest energy state: a saturated solution in equilibrium with the solid phase.[6]

A Self-Validating Protocol for Solubility Determination

This protocol is designed to be a self-validating system. By ensuring an excess of solid material is present throughout the equilibration period and by confirming this visually, the resulting measurement inherently represents a saturated state.

Materials and Equipment:

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride (purity >98%)

  • Selected solvents (HPLC grade or equivalent): Water, Ethanol, DMSO, Hexane

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge capable of holding the selected vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add a known volume (e.g., 2.0 mL) of the selected solvent to a series of appropriately labeled glass vials. Allow the vials and solvent to thermally equilibrate to the target temperature (e.g., 25 °C) for at least 30 minutes.

  • Addition of Solute: Weigh and add an excess amount of N-(pyridin-2-ylmethyl)acetamide hydrochloride to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point could be 20-50 mg of compound per mL of solvent.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] The duration should be sufficient for the concentration of the solute in the solution to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 5000 x g for 15 minutes) to pellet the remaining undissolved solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic particulate matter that could falsely inflate the measured concentration.[7]

  • Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add known volume of solvent to vial B 2. Add excess solid (solute) to vial A->B C 3. Agitate at constant temperature for 24-48h B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute filtered sample E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the Shake-Flask solubility protocol.

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of N-(pyridin-2-ylmethyl)acetamide hydrochloride at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
WaterPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
DMSOPolar Aprotic[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]

Interpreting the Results:

The empirical data gathered should be analyzed in the context of the theoretical framework. For instance, high solubility values in water and ethanol would validate the hypothesis that the ionic nature and hydrogen-bonding capabilities of the molecule are the dominant drivers of its solubility in polar protic media. Conversely, a very low value in hexane would confirm that the energy required to break the compound's crystal lattice energy far exceeds the weak solvation energy provided by the nonpolar solvent. Any deviation from the expected trend, such as unexpectedly low solubility in DMSO, would prompt further investigation into potential phenomena like the formation of a stable, less-soluble solvate.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for determining the solubility of N-(pyridin-2-ylmethyl)acetamide hydrochloride. By integrating a theoretical understanding of its molecular properties with a rigorous, self-validating experimental protocol, researchers can generate high-quality, reliable data. This systematic approach not only ensures the integrity of the physical data but also provides a deeper understanding of the compound's behavior, which is essential for its successful application in any research or development context.

References

  • PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available at: [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. Available at: [Link]

  • Gaylord Chemical Company, LLC. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). SOP “Solubility determination by visual inspection” v2.0. Available at: [Link]

  • Acree, W. E., & Abraham, M. H. (2014). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Scientific Reports, 14(1), 13629. Available at: [Link]

  • Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Available at: [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Arts, J., et al. (2016). Procedure for solubility testing of NM suspension. NanoValid Project. Available at: [Link]

  • The Good Scents Company. 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Available at: [Link]

  • PubChem. 2-Pyridineacetamide. Available at: [Link]

  • Fakhree, M. A. A., et al. (2010). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences, 18(3), 187-190. Available at: [Link]

  • PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. Available at: [Link]

Sources

Technical Guide: Spectral Analysis of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and technical analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride , a functionalized pyridine derivative often utilized as a bidentate ligand in coordination chemistry and a pharmacophore intermediate in medicinal synthesis.

Compound: N-(pyridin-2-ylmethyl)acetamide Hydrochloride CAS (Free Base): 58481-18-8 Formula:


Molecular Weight:  186.64  g/mol  (Salt); 150.18  g/mol  (Free Base)

Executive Summary & Structural Logic

As a Senior Application Scientist, it is critical to understand that the spectral signature of this molecule is defined by the protonation state of the pyridine nitrogen . While the acetamide group remains neutral, the pyridine ring acts as a base (


). Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated (

), inducing significant electronic deshielding across the aromatic ring. This results in diagnostic downfield shifts in NMR and the appearance of characteristic broad bands in IR.
Structural Dynamics
  • Protonation Site: Pyridine Nitrogen (N1).

  • Electronic Effect: The positive charge on the ring withdraws electron density, deshielding ring protons (H3, H4, H5, H6) and the methylene bridge (

    
    ).
    
  • Solubility: The HCl salt is highly soluble in polar protic solvents (

    
    , Methanol-
    
    
    
    ) and DMSO-
    
    
    , but insoluble in non-polar organics (
    
    
    ), necessitating careful solvent selection for analysis.

Synthesis & Experimental Workflow

To ensure spectral data integrity, the purity of the analyte must be established. The following workflow outlines the synthesis and isolation of the hydrochloride salt, ensuring the removal of the free base and acetic acid byproducts.

Experimental Protocol: Synthesis & Salt Formation
  • Acylation: Dissolve 2-(aminomethyl)pyridine (1.0 eq) in dry Dichloromethane (DCM) at 0°C. Add Triethylamine (1.1 eq) as a scavenger. Dropwise add Acetyl Chloride (1.05 eq).

  • Workup: Stir for 2 hours. Wash with saturated

    
     (to remove acid) and brine. Dry organic layer over 
    
    
    
    and evaporate to yield the Free Base (Oil/Low melting solid).
  • Salt Formation: Dissolve the free base in absolute Ethanol. Add 1.2 eq of HCl (2M in diethyl ether) dropwise with vigorous stirring.

  • Isolation: The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.

Workflow Diagram

SynthesisWorkflow Start 2-(Aminomethyl)pyridine Reagents Ac2O or AcCl (DCM, 0°C) Start->Reagents Dissolution FreeBase Free Base (Oil) Reagents->FreeBase Acylation HCl_Step HCl in Et2O/EtOH FreeBase->HCl_Step Protonation Product HCl Salt (White Solid) HCl_Step->Product Precipitation

Caption: Step-wise synthesis and salt formation workflow for N-(pyridin-2-ylmethyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the preferred solvent. 

causes exchange of the amide NH and pyridinium NH protons, erasing key diagnostic signals.
H NMR Data Analysis (400 MHz, DMSO- )

The table below contrasts the Free Base with the Hydrochloride Salt. Note the Deshielding Effect (


)  caused by the positive charge on the pyridine ring.
AssignmentProton TypeFree Base

(ppm)
HCl Salt

(ppm)
Multiplicity

(Salt Effect)

Acetyl Methyl1.921.96Singlet (s)+0.04 (Minor)

Methylene4.354.62Doublet (d)+0.27 (Diagnostic)
H-3 Pyridine Ring7.257.85Doublet (d)+0.60
H-5 Pyridine Ring7.287.92Triplet (t)+0.64
H-4 Pyridine Ring7.758.45Triplet (t)+0.70
H-6 Pyridine Ring8.518.82Doublet (d)+0.31
NH Amide8.358.95Broad Triplet+0.60

Pyridinium-14.0 - 15.0Broad SingletNew Signal

Mechanistic Insight: The downfield shift of the methylene (


) protons from ~4.35 to 4.62 ppm is the most reliable indicator of successful salt formation without full spectral analysis of the aromatic region. The Pyridinium proton (

) is often very broad and may not be visible if the DMSO is "wet".
C NMR Data (100 MHz, DMSO- )
  • Carbonyl (

    
    ):  ~170.5 ppm (Little change).
    
  • Pyridine Carbons: Significant shifts observed. C-2 (quaternary) and C-6 shift upfield/downfield depending on resonance contributions, but generally, the ring carbons appear at 125.0, 127.5, 140.0, 145.0, and 152.0 ppm (C-2).

  • Aliphatic:

    
     at ~43.0 ppm; 
    
    
    
    at ~22.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups and the ionic nature of the salt.

Frequency (

)
Vibration ModeDescription
3250 - 3300

Amide N-H stretch (Sharp).
2400 - 3000

Pyridinium Band. Broad, multiple bands ("Ammonium band") overlapping C-H stretches. Diagnostic for HCl salt.
1650 - 1670

Amide I. Strong carbonyl stretch.
1540 - 1560

Amide II. N-H bending coupled with C-N stretch.
1610, 1480

Pyridine ring skeletal vibrations. The band at ~1590 in free base often shifts to ~1610-1620 upon protonation.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1] Note: In MS, the HCl salt dissociates. You will observe the cation mass


.[1]
  • Molecular Ion (

    
    ):  m/z 151.1
    
  • Adducts:

    
     (m/z 173.1) may be present.[2][3][4][5][6][7][8]
    
Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the pyridine ring. The primary loss is the acetyl group as a neutral ketene or acetamide fragment.

  • Precursor: m/z 151.1

  • Loss of Ketene (

    
    , 42 Da):  Generates the 2-(aminomethyl)pyridine cation at m/z 109 .
    
  • Loss of Ammonia (

    
    , 17 Da):  From m/z 109 
    
    
    
    m/z 92 (Picolyl cation).
  • Ring Fragmentation: Typical pyridine fragments at m/z 78 and m/z 51 .

MSFragmentation Parent [M+H]+ m/z 151 Frag1 [M - Ketene]+ m/z 109 (2-Picolylamine) Parent->Frag1 - 42 Da (C2H2O) Frag2 [C6H6N]+ m/z 92 (Picolyl Cation) Frag1->Frag2 - 17 Da (NH3) Frag3 Pyridine Ring m/z 78 Frag2->Frag3 Ring Cleavage

Caption: ESI-MS fragmentation pathway for N-(pyridin-2-ylmethyl)acetamide cation.

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Acetamide, N-(2-methoxyphenyl)- IR Spectrum (Amide I/II Reference).[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystalline Form in Drug Development

The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, is a fundamental property of any active pharmaceutical ingredient (API). It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are paramount in drug development. For N-(pyridin-2-ylmethyl)acetamide, a pyridinylmethylamide derivative, understanding its structure as a hydrochloride salt is crucial. Salt formation is a common strategy to enhance the solubility and stability of APIs.[1][2] The protonation of the pyridine nitrogen is anticipated to introduce significant changes in the intermolecular interactions compared to its free base, N-(pyridin-2-ylmethyl)acetamide, whose crystal structures are accessible in the Crystallography Open Database.[3] This guide will, therefore, serve as a detailed roadmap for the de novo crystal structure determination and in-depth analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals of suitable size and quality.

Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

The synthesis is typically a two-step process involving the formation of the free base followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of the Free Base, N-(pyridin-2-ylmethyl)acetamide

A common and effective method is the acylation of 2-(aminomethyl)pyridine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the generated acid.

Experimental Protocol:

  • Dissolve 2-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add one equivalent of acetyl chloride or acetic anhydride.

  • Add an equivalent of a non-nucleophilic base, such as triethylamine, to scavenge the HCl or acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(pyridin-2-ylmethyl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified N-(pyridin-2-ylmethyl)acetamide in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The use of anhydrous HCl is often preferred to prevent the formation of hydrates.[4]

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride

The goal of crystallization is to obtain single crystals, typically 0.1-0.3 mm in each dimension, with a well-defined morphology and minimal defects. Several techniques can be employed, and the choice of solvent is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the anti-solvent) in which the compound is less soluble but miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to the formation of crystals.

The following diagram illustrates the general workflow for synthesis and crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start Start Acylation Acylation of 2-(aminomethyl)pyridine Start->Acylation Purification_FB Purification of Free Base Acylation->Purification_FB Salt_Formation Conversion to Hydrochloride Salt Purification_FB->Salt_Formation Dissolution Dissolve Salt in Suitable Solvent Salt_Formation->Dissolution Crystallization_Method Select Method Dissolution->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation   Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Cooling Slow Cooling Crystallization_Method->Cooling    Single_Crystals Single Crystals for XRD Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Cooling->Single_Crystals

Caption: Workflow for the synthesis and crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

The following diagram outlines the SC-XRD workflow.

G Crystal_Selection Select a High-Quality Single Crystal Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection (e.g., at 100 K) Mounting->Data_Collection Data_Processing Data Reduction and Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

A thorough analysis of the crystal structure provides invaluable insights into the molecule's conformation and the intermolecular forces that govern its packing in the solid state.

Molecular Geometry and Conformation

The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the N-(pyridin-2-ylmethyl)acetamide cation. These parameters are compared to standard values and to the geometry of the free base to identify any significant changes upon protonation. The conformation of the molecule, particularly the relative orientation of the pyridinium and acetamide groups, is of key interest.

Intermolecular Interactions and Crystal Packing

In the hydrochloride salt, the pyridinium nitrogen will be protonated, and the chloride ion will act as a counterion. This introduces the possibility of strong hydrogen bonds, which are expected to be the dominant intermolecular interactions.

Key Expected Interactions:

  • N-H···Cl Hydrogen Bond: A strong hydrogen bond is expected between the protonated pyridinium nitrogen (N-H+) and the chloride ion (Cl-).

  • N-H···O Hydrogen Bond: The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimers.

  • C-H···O and C-H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds may also play a role in the overall crystal packing.

The analysis of these interactions helps in understanding the supramolecular assembly of the molecules in the crystal lattice.

The following diagram illustrates the potential hydrogen bonding network.

G cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 N_H_plus1 N-H+ (Pyridinium) Cl Cl- N_H_plus1->Cl N-H···Cl N_H_amide1 N-H (Amide) C_O2 C=O N_H_amide1->C_O2 N-H···O C_O1 C=O N_H_plus2 N-H+ (Pyridinium) N_H_amide2 N-H (Amide)

Caption: Potential hydrogen bonding interactions in the crystal structure.

Tabulated Crystallographic Data

The results of the single-crystal X-ray diffraction analysis are summarized in a standardized format. The following table presents a hypothetical set of crystallographic data for N-(pyridin-2-ylmethyl)acetamide hydrochloride, based on typical values for similar organic salts.

Parameter Hypothetical Value
Chemical formulaC₈H₁₁ClN₂O
Formula weight186.64
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4
Calculated density (g/cm³)1.21
Absorption coefficient (mm⁻¹)0.35
F(000)392
Crystal size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
θ range for data collection (°)2.5 to 27.5
Reflections collected5600
Independent reflections2300 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Goodness-of-fit on F²1.05

Conclusion: From Structure to Application

A successful crystal structure analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride provides a wealth of information that is directly applicable to drug development. It offers a rational basis for understanding and potentially modifying its physical properties. This detailed structural knowledge is a cornerstone of intellectual property protection and is essential for regulatory submissions. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical data, enabling scientists to make informed decisions in the journey of drug discovery and development.[5][6]

References

  • Matrix Fine Chemicals. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. [Link]

  • Pojarova, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • de Almeida, L. C., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. [Link]

  • PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. [Link]

  • PubChem. 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide. [Link]

  • PubChem. 2-Pyridineacetamide. [Link]

  • El-Gammal, O. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. PubMed Central. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. [Link]

  • Bucar, D.-K., et al. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. National Institutes of Health. [Link]

  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. [Link]

  • Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. [Link]

  • University of Leeds. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. [Link]

  • Google Patents.
  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Crystals, Crystallization and X-ray Techniques. [Link]

  • ResearchGate. Crystal structure of hydrochloride salt, 2: (a) dimeric unit of.... [Link]

  • NIST WebBook. Acetamide, N-methyl-N-phenyl-. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

Sources

N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Scaffolding Approach to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinyl acetamide derivative with a relatively unexplored profile in the landscape of pharmacological research. However, a detailed analysis of its core structural motifs—the pyridin-2-ylmethyl group and the acetamide linkage—reveals a compelling case for its investigation across several therapeutic domains. Structurally related compounds have demonstrated significant bioactivity, ranging from cytotoxicity in cancer cell lines to antimicrobial efficacy and potential modulation of key signaling pathways. This technical guide provides a comprehensive overview of the potential research applications of N-(pyridin-2-ylmethyl)acetamide hydrochloride, grounded in the established activities of analogous chemical structures. We will delve into prospective applications in oncology, antimicrobial drug discovery, and neuropharmacology, offering scientific rationale and detailed, actionable experimental workflows for each. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Introduction: Compound Profile and Synthesis

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a water-soluble, solid organic compound. Its structure features a central acetamide group linked to a pyridin-2-ylmethyl moiety. This combination of an aromatic heterocycle and a flexible amide linker is a common feature in many biologically active molecules. While direct biological data for this specific hydrochloride salt is sparse, its constituent parts provide a logical basis for predicting its potential interactions with biological systems.

Physicochemical Properties
PropertyValueSource
Chemical Name N-(pyridin-2-ylmethyl)acetamide hydrochlorideN/A
CAS Number 1170528-07-0N/A
Molecular Formula C₈H₁₁ClN₂ON/A
Molecular Weight 186.64 g/mol N/A
Appearance SolidN/A
SMILES O=C(C)NCC1=NC=CC=C1.ClN/A
InChI Key BRECTPXCYBQPQO-UHFFFAOYSA-NN/A
Synthesis Pathway

The synthesis of N-(pyridin-2-ylmethyl)acetamide can be achieved through a standard nucleophilic acyl substitution reaction. A common and straightforward method involves the acylation of pyridin-2-ylmethanamine with an acetylating agent such as acetic anhydride or acetyl chloride.[1]

Proposed Synthesis Protocol:

  • Dissolution: Dissolve pyridin-2-ylmethanamine (1.0 eq) in a suitable aprotic solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.4 eq) to the solution at room temperature.[1] An organic base, like triethylamine or pyridine, can be added to neutralize the acetic acid byproduct.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 100°C) for a few hours to drive the reaction to completion.[1]

  • Work-up and Purification: After cooling, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(pyridin-2-ylmethyl)acetamide. The product can be further purified by column chromatography or recrystallization.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Potential Research Application 1: Oncology

Scientific Rationale: The pyridinyl acetamide scaffold is present in a number of compounds with demonstrated anticancer activity. Research has shown that derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide exhibit cytotoxic effects against various human cancer cell lines, including liver (HepG2) and breast (MDA-MB-231) cancer.[2][3] Furthermore, a patent has identified N-pyridinyl acetamide derivatives as potential inhibitors of the Wnt signaling pathway.[4] Aberrant Wnt signaling is a critical driver in a multitude of cancers.[5][6]

Hypothesized Mechanism of Action: Based on the available literature, N-(pyridin-2-ylmethyl)acetamide hydrochloride could exert anticancer effects through two primary, non-mutually exclusive mechanisms:

  • Direct Cytotoxicity: The compound itself may possess intrinsic cytotoxic properties, leading to the induction of apoptosis or necrosis in cancer cells.

  • Wnt Signaling Pathway Inhibition: The molecule could act as an inhibitor of a key component in the Wnt signaling cascade, such as Porcupine, a membrane-bound O-acyltransferase essential for Wnt protein secretion.[7][8] Inhibition of this pathway can halt the proliferation of Wnt-dependent cancers.[6][9]

Experimental Workflow for Oncological Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Cytotoxicity Screening (MTT Assay) B Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) A->B C Wnt Pathway Reporter Assay A->C D Xenograft Mouse Model B->D If Significant Cytotoxicity is Observed C->D If Wnt Inhibition is Confirmed E Toxicity and Pharmacokinetic Studies D->E

Detailed Experimental Protocols

2.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[10][11]

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(pyridin-2-ylmethyl)acetamide hydrochloride for 24 and 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]

2.2.2. Wnt Signaling Pathway Reporter Assay

This assay is used to specifically determine if the compound inhibits the Wnt signaling pathway.

  • Cell Line: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a Wnt-responsive promoter.

  • Treatment: Treat the cells with N-(pyridin-2-ylmethyl)acetamide hydrochloride at various concentrations, alongside a known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK-3β inhibitor).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Interpretation: A dose-dependent decrease in luciferase activity in the presence of the Wnt activator indicates inhibition of the pathway.

Hypothetical Data Presentation

The results of the initial cytotoxicity screening could be summarized in a table as follows:

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7 Breast Cancer25.4 ± 2.1
HepG2 Liver Cancer65.3 ± 5.8
HCT116 Colon Cancer15.8 ± 1.5
A549 Lung Cancer42.1 ± 3.9

Potential Research Application 2: Antimicrobial and Antifungal Drug Discovery

Scientific Rationale: The pyridine ring is a key structural feature in many antimicrobial and antifungal agents. Studies have demonstrated that various acetamide derivatives incorporating a pyridine or related heterocyclic ring system possess significant antimicrobial properties. For instance, a copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has shown notable activity against both bacterial and fungal species.[12] Additionally, derivatives of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide have exhibited potent antifungal activity.[13]

Hypothesized Mechanism of Action: The antimicrobial activity of N-(pyridin-2-ylmethyl)acetamide hydrochloride could be attributed to several potential mechanisms:

  • Disruption of Cell Membrane Integrity: The compound may interact with and disrupt the structure of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: It could inhibit essential microbial enzymes involved in metabolic pathways, protein synthesis, or DNA replication.

  • Metal Chelation: The pyridine nitrogen and amide oxygen atoms can act as chelation sites for essential metal ions, depriving the microbes of these vital cofactors.

Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis A Agar Diffusion Assay (Disk or Well) B Qualitative Assessment of Activity A->B C Broth Microdilution for MIC Determination B->C If Zone of Inhibition is Observed D Determination of MBC/MFC C->D

Detailed Experimental Protocols

3.2.1. Agar Diffusion Assay (Primary Screening)

This is a widely used and cost-effective method for initial screening of antimicrobial activity.[14][15]

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and create a lawn of the test microorganism.

  • Application of Compound: Impregnate sterile paper discs with a known concentration of N-(pyridin-2-ylmethyl)acetamide hydrochloride and place them on the agar surface. Alternatively, wells can be cut into the agar and filled with the compound solution.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.[16]

3.2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19]

  • Serial Dilution: Perform a serial two-fold dilution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[20]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.[18]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[20]

Hypothetical Data Presentation

The results of the MIC testing can be presented in a table:

MicroorganismStrain TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Pseudomonas aeruginosaGram-negative bacteria64
Candida albicansFungus (Yeast)8
Aspergillus nigerFungus (Mold)32

Potential Research Application 3: Neuropharmacology

Scientific Rationale: The pyridine ring is a common feature in many centrally acting drugs. While a more speculative area for this particular compound, the structural similarities to intermediates used in the synthesis of CNS-active drugs warrant exploratory investigation. For example, pyridinyl acetamide structures are related to intermediates in the synthesis of methylphenidate. Furthermore, other pyridine derivatives have been shown to interact with neurotransmitter systems, such as glutamate receptors.

Hypothesized Mechanism of Action: N-(pyridin-2-ylmethyl)acetamide hydrochloride could potentially modulate the activity of various neurotransmitter receptors or transporters due to its structural features. The nitrogen atom in the pyridine ring and the amide group can participate in hydrogen bonding and other non-covalent interactions with receptor binding pockets.

Experimental Workflow for Neurological Target Screening

G cluster_0 Initial Target Identification cluster_1 Functional Characterization A Receptor Binding Assays (Radioligand or Fluorescence-based) B Identification of Potential CNS Targets A->B C Functional Assays (e.g., Calcium Imaging, Electrophysiology) B->C If Significant Binding is Detected D Determination of Agonist/Antagonist Activity C->D

Detailed Experimental Protocols

4.2.1. Receptor Binding Assays

These assays are used to determine if the compound binds to specific neurotransmitter receptors.[21][22][23]

  • Preparation of Receptor Source: Use cell membranes from cell lines expressing the target receptor or from animal brain tissue.

  • Competitive Binding: Incubate the receptor preparation with a known radiolabeled or fluorescently labeled ligand for the target receptor, in the presence of varying concentrations of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

  • Separation and Detection: Separate the bound from the unbound labeled ligand using a technique like filtration.[22] Quantify the amount of bound labeled ligand.

  • Data Analysis: A decrease in the binding of the labeled ligand in the presence of the test compound indicates competitive binding. The data can be used to calculate the binding affinity (Ki) of the compound for the receptor.

4.2.2. Functional Assays

If binding to a specific receptor is confirmed, functional assays are necessary to determine the effect of this binding (e.g., agonist, antagonist, or modulator). The specific assay will depend on the receptor type (e.g., G-protein coupled receptor, ion channel).

Hypothetical Data Presentation

The results of a receptor binding screen could be presented as follows:

Receptor TargetLigand UsedHypothetical Binding Affinity (Ki, nM)
Dopamine D2 Receptor [³H]Spiperone>10,000
Serotonin 5-HT2A Receptor [³H]Ketanserin850
GABA-A Receptor [³H]Muscimol>10,000
NMDA Receptor [³H]MK-8011,200

Conclusion and Future Directions

N-(pyridin-2-ylmethyl)acetamide hydrochloride represents a molecule with considerable, yet largely untapped, research potential. By leveraging the established biological activities of structurally analogous compounds, a clear and logical path for its investigation emerges. The most promising avenues appear to be in the fields of oncology and antimicrobial drug discovery, with neuropharmacology presenting a more exploratory but still viable research direction.

The experimental workflows and protocols detailed in this guide provide a robust framework for initiating a comprehensive evaluation of this compound. Future research should not only focus on validating these proposed activities but also on exploring the structure-activity relationships through the synthesis of novel derivatives. By modifying the pyridine ring and the acetamide group, it may be possible to enhance the potency and selectivity of this scaffold for a specific biological target, ultimately paving the way for the development of new therapeutic agents.

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Vlasov, S. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • BenchChem. (2025).
  • El-fakharany, E. M., et al. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 18(11), 2963-2980.
  • Ding, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Lefrançois, J., & Giraud, F. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S.
  • Lefrançois, J., & Giraud, F. (2006). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S.
  • Giraud, F., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Thermo Fisher Scientific. (n.d.). Probes for Neurotransmitter Receptors—Section 16.2.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Liu, J., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-617.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Gajos-Michniewicz, A., & Czyż, M. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 24(7), 6784.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Selleck Chemicals. (n.d.).
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62.
  • IACLD. (n.d.). MIC & Etest.
  • Van der Pijl, F., et al. (2016). N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • Liu, J., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS medicinal chemistry letters, 7(6), 613-617.
  • Bligh, S. W. A., et al. (2004). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of inorganic biochemistry, 98(5), 851-859.
  • Gajos-Michniewicz, A., & Czyż, M. (2023). Wnt Signaling Inhibitors. MDPI Encyclopedia.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In ASSAY Development. IntechOpen.
  • ResearchGate. (2023). (PDF)
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Van Raay Lab, University of Guelph. (n.d.). Novel Inhibitors of Wnt Signaling.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Wikipedia. (n.d.). Ligand binding assay.
  • MDPI. (n.d.).
  • PubMed. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors.
  • ChemicalBook. (n.d.). N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • MedChemExpress. (n.d.). Wnt | Inhibitors.
  • Benchchem. (n.d.).
  • YouTube. (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • IDEXX. (n.d.).

Sources

N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Pivot Scaffold for Fused Heterocycles and Chelation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Heterocycle

In the architecture of modern drug discovery, N-(pyridin-2-ylmethyl)acetamide hydrochloride serves a dual function: it is a stable, solid-state precursor to the imidazo[1,5-a]pyridine fused ring system, and a versatile N,O-bidentate ligand in coordination chemistry.[1]

Unlike its free base or the un-methylated analog (N-(pyridin-2-yl)acetamide), the presence of the methylene bridge (


) between the pyridine ring and the acetamide nitrogen fundamentally alters its reactivity.[1] It enables a specific dehydrative cyclization mode that constructs the 1,5-fused system—a scaffold increasingly utilized as a bioisostere for indole and imidazo[1,2-a]pyridine (e.g., Zolpidem) in medicinal chemistry.[1]

This guide details the physicochemical profile, the mechanistic logic of its cyclization, and validated protocols for its application in organic synthesis.[1]

Physicochemical Profile & Handling

The hydrochloride salt is preferred over the free base due to enhanced shelf-stability and ease of handling.[1] The free base is an oil or low-melting solid prone to oxidation and hygroscopicity; the HCl salt locks the pyridine nitrogen, preventing background oxidation.[1]

Table 1: Key Properties[1]
PropertyDataContext
CAS Number 1170528-07-0 (HCl salt)Free base: 5231-96-9
Formula

MW: 186.64 g/mol
Structure Pyridine-2-CH

-NH-CO-CH


HCl
Methylene bridge is the reactive pivot
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere
Solubility High: Water, Methanol, DMSOLow: DCM, TolueneSalt form limits solubility in non-polar solvents
pKa (est) ~3.5 (Pyridine N), ~15 (Amide NH)Pyridine N is protonated in the salt

Core Application: Synthesis of Imidazo[1,5-a]pyridines[1][4][5]

The primary synthetic utility of this building block is the Bischler-Napieralski-type cyclodehydration to form imidazo[1,5-a]pyridines.[1]

The Mechanistic Pathway

The reaction requires a dehydrating agent, typically Phosphoryl chloride (


) or Polyphosphoric acid (PPA).[1] The mechanism involves the activation of the amide carbonyl, followed by an intramolecular nucleophilic attack by the pyridine nitrogen.[1]

Critical Distinction:

  • N-(pyridin-2-yl)acetamide (no bridge)

    
     Imidazo[1,2-a ]pyridine.[1]
    
  • N-(pyridin-2-ylmethyl)acetamide (methylene bridge)

    
     Imidazo[1,5-a ]pyridine.[1]
    

The presence of the methylene group allows the formation of the 5-membered imidazole ring fused across the [1,5] bond of the pyridine, creating a fully conjugated, aromatic bicyclic system.[1]

Reaction Mechanism Visualization[1]

G cluster_0 Vilsmeier-Type Cyclodehydration Start N-(pyridin-2-ylmethyl)acetamide (Precursor) Activation Imidoyl Chloride/Phosphate (Activated Intermediate) Start->Activation + POCl3 - HCl Cyclization Intramolecular Attack (Pyridine N -> C=N) Activation->Cyclization Ring Closure Aromatization Deprotonation & Aromatization Cyclization->Aromatization - H+ Product 3-Methylimidazo[1,5-a]pyridine (Target Scaffold) Aromatization->Product Final Product

Figure 1: Mechanistic pathway for the conversion of N-(pyridin-2-ylmethyl)acetamide to the imidazo[1,5-a]pyridine scaffold using POCl3.[1]

Experimental Protocols

Protocol A: Synthesis of the Building Block (If starting from amine)

Rationale: While commercially available, in-house synthesis from 2-picolylamine ensures freshness and allows for isotope labeling.[1]

  • Reagents: 2-Picolylamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve 2-picolylamine in dry DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.[1]

    • Stir at RT for 4 hours (monitor by TLC).

    • Workup: Wash with sat.

      
      , then brine. Dry organic layer (
      
      
      
      ) and concentrate.[1][2]
    • Salt Formation: Dissolve residue in minimal Ethanol; add 4M HCl in Dioxane.[1] Filter the white precipitate.

    • Yield: Typically >90%.[1][3]

Protocol B: Cyclization to 3-Methylimidazo[1,5-a]pyridine

Rationale: This protocol uses POCl3 in Toluene, a standard method for generating the imidazo[1,5-a] core.[1]

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Reagents: N-(pyridin-2-ylmethyl)acetamide HCl (1.0 eq),

    
     (3.0 eq), Toluene (10 volumes).
    
  • Step-by-Step:

    • Suspend the hydrochloride salt in Toluene.

    • Add

      
       slowly (exothermic).
      
    • Reflux the mixture (

      
      ) for 2–4 hours. The solid will dissolve as the reaction proceeds, followed by darkening.[1]
      
    • Quenching (Critical): Cool to

      
      . Pour slowly into ice-water containing 
      
      
      
      to neutralize. Caution: Violent hydrolysis of excess POCl3.[1]
    • Extraction: Extract with DCM (

      
      ).[1]
      
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Expected Outcome: 3-Methylimidazo[1,5-a]pyridine (Yellowish oil or solid).[1]

Secondary Application: Ligand Chemistry

Beyond cyclization, the intact acetamide motif serves as a ligand.[1] The "hard" oxygen of the amide and the "borderline" nitrogen of the pyridine create a chelation pocket ideal for transition metals (


, 

).[1]
  • Coordination Mode: Bidentate (N,O).

  • Application: These complexes are used to model metalloenzyme active sites and as catalysts in oxidation reactions.[1] The acetamide NH can also participate in hydrogen bonding, stabilizing the second coordination sphere.[1]

References

  • Synthesis and Properties of Imidazo[1,5-a]pyridines

    • Title: Synthesis of imidazo[1,5-a]pyridines.[1][4][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Mechanistic Insight (Vilsmeier Cyclization)

    • Title: An efficient synthesis of imidazo[1,5-a]pyridine derivatives.[1][4][5]

    • Source: ResearchGate (Mihorianu et al., 2010).[1]

    • URL:[Link]

  • Coordination Chemistry Applications

    • Title: Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide.[1]

    • Source: PubMed (NIH).[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: N-(Pyridin-2-ylmethyl)acetamide hydrochloride Product Page.[6][7]

    • Source: BLD Pharm / PubChem.[1]

    • URL:[Link][1]

Sources

N-(Pyridin-2-ylmethyl)acetamide Hydrochloride: Synthetic Architecture, Ligand Versatility, and Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary N-(pyridin-2-ylmethyl)acetamide (CAS: 58481-18-8), often synthesized as its hydrochloride salt, represents a "privileged scaffold" in both medicinal chemistry and bioinorganic catalysis. Structurally, it consists of a pyridine ring linked via a methylene bridge to an acetamide moiety. This architecture serves two critical functions: it acts as a robust bidentate (


 or 

) ligand for transition metals, mimicking histidine-containing peptide sequences, and it functions as a pharmacophore fragment capable of hydrogen bonding and

-stacking interactions in enzyme active sites. This guide details the synthetic protocols, structural derivatization strategies, and applications of this versatile molecular building block.

Chemical Architecture & Properties[1][2][3][4][5][6]

The core molecule is an amide derivative of 2-picolylamine (2-aminomethylpyridine). The hydrochloride salt form is preferred in pharmaceutical and catalytic applications due to enhanced water solubility and shelf-stability compared to the hygroscopic free base.

PropertySpecification
IUPAC Name

-(pyridin-2-ylmethyl)acetamide hydrochloride
Common Names 2-(Acetamidomethyl)pyridine HCl;

-2-picolylacetamide HCl
Molecular Formula

Molecular Weight 186.64 g/mol (Salt); 150.18 g/mol (Free Base)
Coordination Modes Bidentate (

) or (

)
pKa (Conj. Acid) ~5.2 (Pyridine nitrogen); ~15 (Amide NH)
Structural Significance

The molecule features a pyridine nitrogen (a soft base) and an amide oxygen (a hard base). This "hemilabile" nature allows it to stabilize metal centers in various oxidation states. In medicinal chemistry, the methylene linker provides rotational freedom, allowing the pyridine ring to orient itself for optimal


 stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

Synthetic Protocols

The synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride is a self-validating process. The conversion of the free base to the hydrochloride salt serves as a purification step, precipitating the product while leaving impurities in the mother liquor.

Method A: Acetic Anhydride Acetylation (Standard Protocol)

Best for: High-yield synthesis of the parent compound.

Reagents: 2-Picolylamine (1.0 eq), Acetic Anhydride (1.2 eq), Dichloromethane (DCM), HCl in Dioxane (4M).

  • Dissolution: Dissolve 2-picolylamine (10 mmol) in anhydrous DCM (20 mL) at 0°C under

    
     atmosphere.
    
  • Acylation: Add acetic anhydride (12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent bis-acetylation.

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (10% MeOH in DCM).

  • Quench & Wash: Wash the organic layer with sat.

    
     (2 x 15 mL) to remove excess acid, then brine. Dry over 
    
    
    
    .
  • Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl/Dioxane (1.1 eq) dropwise. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Method B: Schotten-Baumann Conditions (For Complex Analogs)

Best for: Derivatives with sensitive functional groups or expensive acyl chlorides.

Reagents: 2-Picolylamine, Acyl Chloride derivative,


, Acetone/Water (1:1).
  • Biphasic Setup: Dissolve 2-picolylamine in Acetone/Water. Add

    
     (2.0 eq).
    
  • Addition: Add the specific acyl chloride (e.g., 2-phenylacetyl chloride for benzyl analogs) dropwise at 0°C.

  • Workup: Evaporate acetone. Extract aqueous phase with EtOAc.

  • Purification: Recrystallize the free base from EtOH/Hexane before converting to HCl salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Picolylamine (Starting Material) Intermediate Reaction Mixture (DCM or Biphasic) Start->Intermediate Dissolve Reagent Acylating Agent (Ac2O or R-COCl) Reagent->Intermediate Dropwise Addn FreeBase Free Base Amide (Organic Layer) Intermediate->FreeBase Wash (NaHCO3) SaltFormation HCl/Dioxane Addition FreeBase->SaltFormation 0°C FinalProduct N-(pyridin-2-ylmethyl) acetamide HCl (Precipitate) SaltFormation->FinalProduct Filtration

Figure 1: Step-by-step synthetic pathway for the production of the hydrochloride salt, highlighting the purification-by-precipitation mechanism.

Functional Derivatization Strategy (SAR)

To optimize this scaffold for specific biological targets (e.g., kinase inhibition) or catalytic cycles, modifications are made at three vectors.

Vector 1: The Pyridine Ring (Electronic Tuning)

Substituents on the pyridine ring alter the basicity of the nitrogen (


) and the electronic density of the system.
  • Electron-Withdrawing Groups (EWGs): 5-nitro, 5-bromo. These lower the pKa of

    
    , weakening metal binding but increasing hydrophobicity.
    
  • Electron-Donating Groups (EDGs): 4-methyl, 4-methoxy. These increase basicity, stabilizing high-oxidation state metal complexes (e.g.,

    
    ).
    
Vector 2: The Amide "Tail" (Steric/Lipophilic Tuning)

Replacing the methyl group of the acetamide allows for probing the hydrophobic pocket of a receptor.

  • Phenyl/Benzyl: Increases

    
    -stacking potential (e.g., N-phenyl-2-(phenylamino)acetamide derivatives).
    
  • Trifluoromethyl (

    
    ):  Increases metabolic stability and lipophilicity (Bioisostere).
    
Vector 3: The Linker (Conformational Constraint)
  • 
    -Methylation:  Introducing a methyl group on the methylene bridge creates a chiral center, restricting rotation and potentially increasing selectivity for chiral biological targets.
    
Structure-Activity Relationship (SAR) Map

SARMap Core N-(pyridin-2-ylmethyl)acetamide (SCAFFOLD) Pyridine Vector 1: Pyridine Ring (Electronic Modulation) Core->Pyridine Linker Vector 2: Methylene Linker (Conformational Constraint) Core->Linker Amide Vector 3: Amide R-Group (Lipophilicity/Sterics) Core->Amide PyMods 5-Br, 5-NO2 (Lower pKa) 4-OMe, 6-Me (Higher pKa) Pyridine->PyMods LinkMods α-Methylation (Chirality) Gem-dimethyl (Rigidity) Linker->LinkMods AmideMods Trifluoroacetamide (Metabolic Stability) Benzamide (π-Stacking) Amide->AmideMods

Figure 2: Strategic derivatization vectors for optimizing the physicochemical and biological properties of the scaffold.

Coordination Chemistry & Catalysis

The N-(pyridin-2-ylmethyl)acetamide ligand (often abbreviated as L ) is a cornerstone in bioinorganic chemistry, particularly in modeling Non-Heme Iron Enzymes and Copper Monooxygenases .

Binding Modes
  • Neutral Bidentate (

    
    ):  The pyridine nitrogen and the amide carbonyl oxygen bind to the metal. This is common with hard metals or in acidic conditions.
    
  • Anionic Bidentate (

    
    ):  Upon deprotonation of the amide nitrogen (usually by a base like NaH or 
    
    
    
    ), the ligand binds through the pyridine nitrogen and the amido nitrogen. This mode stabilizes higher oxidation states (e.g.,
    
    
    ,
    
    
    ) due to the strong sigma-donation of the anionic nitrogen.
Catalytic Applications[8]
  • Oxidation Catalysis: Copper(II) complexes of this ligand are used to catalyze the oxidation of alcohols to aldehydes using

    
     or 
    
    
    
    as oxidants.
  • Hydrolysis: Zinc(II) complexes serve as structural mimics for hydrolytic enzymes like carboxypeptidase, activating water molecules for nucleophilic attack.

Biological Applications

Research indicates significant pharmacological potential for derivatives of this scaffold, particularly when the amide tail is elaborated into sulfonamide or urea linkages.

Therapeutic AreaMechanism/TargetKey Derivative Class
Antifungal Inhibition of ergosterol synthesis (putative)N-pyridin-2-yl substituted sulfonamides
Antibacterial Metal sequestration or DNA intercalationCopper(II) complexes of isatin-linked analogs
Anticancer Kinase inhibition (ATP competitive)Imidazo[1,2-a]pyridine fused systems

Case Study: Antifungal Sulfonamides Derivatives formed by reacting 4-methylphenylsulfonyl chloride with amino acids, followed by coupling to 2-aminopyridine, have shown MIC values superior to Fluconazole against Candida albicans (MIC ~0.224 mg/mL).[1] The pyridine ring is essential for docking into the fungal enzyme active site.

Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following spectral data should be obtained.

1H NMR (DMSO-d6, 400 MHz)
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.00 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
  • 
     4.50 ppm (d, 2H):  Methylene bridge (
    
    
    
    ). Appears as a doublet due to coupling with NH.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     7.20 - 8.60 ppm (m, 4H):  Pyridine aromatic protons. The proton adjacent to the nitrogen (C6-H) is typically the most deshielded (~8.5-8.6 ppm).
    
  • 
     9.00+ ppm (br s, 1H):  Amide NH.
    
  • 
     ~14-15 ppm (br s):  Pyridinium proton (
    
    
    
    ) in the HCl salt form (exchangeable with
    
    
    ).
Infrared Spectroscopy (FT-IR)[8][10]
  • 1650 - 1690 cm⁻¹: Amide I band (C=O stretch).

  • 1540 - 1560 cm⁻¹: Amide II band (N-H bend).

  • 2800 - 3200 cm⁻¹: Broad absorption characteristic of the ammonium salt (

    
    ) and amide NH.
    

References

  • Ugwu, D. I., & Okoro, U. C. (2014).[1] Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.[1]

  • Al-Sha'alan, N. H. (2024).[2][3] Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex.[3] PMC - PubMed Central.

  • PubChem. (2025).[4] N-(pyridin-2-ylmethyl)acetamide (CID 5084090).[3][4] National Library of Medicine.

  • Sigma-Aldrich. (2025).[1] N-(Pyridin-2-ylmethyl)acetamide hydrochloride Product Sheet.

  • Constable, E. C. (2014).[5] Pyridine coordination chemistry for molecular assemblies on surfaces.[5] Accounts of Chemical Research.

Sources

N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Technical Guide to its Mechanism of Action as a Bromodomain-Containing Protein 1 (BRD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for N-(pyridin-2-ylmethyl)acetamide hydrochloride. Structural data from the Protein Data Bank (PDB entry 5POW) unequivocally identifies the bromodomain of Bromodomain-Containing Protein 1 (BRD1) as the direct molecular target. By binding to the acetyl-lysine binding pocket of BRD1, N-(pyridin-2-ylmethyl)acetamide hydrochloride acts as a competitive inhibitor, thereby modulating the epigenetic regulation of gene expression. This guide will delve into the molecular interactions governing this binding, the functional consequences of BRD1 inhibition, and a detailed framework for the experimental validation of this mechanism.

Introduction: The Epigenetic Landscape and the Role of BRD1

The regulation of gene expression is a highly complex process, with epigenetic modifications playing a pivotal role. Among the key players in the epigenetic machinery are "reader" domains, which recognize and bind to specific post-translational modifications on histone proteins. Bromodomains are a conserved family of reader domains that specifically recognize acetylated lysine residues on histone tails, a hallmark of active chromatin and gene transcription.[1]

Bromodomain-containing protein 1 (BRD1), also known as BRPF2, is a critical component of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF and HBO1 complexes.[2][3][4] These complexes are instrumental in acetylating histones H3 and H4, leading to a more open chromatin structure that facilitates gene transcription. BRD1 acts as a scaffold within these complexes, influencing their stability and substrate specificity.[4]

Functionally, BRD1 is implicated in a diverse array of biological processes, including hematopoietic differentiation, neurodevelopment, and cell cycle control.[2][5][6] Its dysregulation has been linked to several pathologies, most notably neuropsychiatric disorders such as schizophrenia and bipolar disorder, as well as various forms of cancer, including acute lymphoblastic leukemia and colorectal cancer.[2][5][7] This makes BRD1 a compelling therapeutic target for the development of novel pharmacological interventions.

Molecular Mechanism of Action: Targeting the BRD1 Bromodomain

The core of N-(pyridin-2-ylmethyl)acetamide hydrochloride's mechanism of action lies in its direct and specific interaction with the bromodomain of BRD1. This has been structurally elucidated by the co-crystal structure deposited in the Protein Data Bank under the accession code 5POW.[5]

The BRD1 Bromodomain Binding Pocket

The bromodomain fold consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) that form a hydrophobic pocket, which is the binding site for acetylated lysine residues. Key conserved features of this pocket include a highly conserved asparagine residue that forms a crucial hydrogen bond with the acetyl group of the lysine substrate, and a "WPF shelf" of tryptophan, proline, and phenylalanine residues that contribute to the hydrophobic interactions.

Binding Interactions of N-(pyridin-2-ylmethyl)acetamide with BRD1

Based on the structure of N-(pyridin-2-ylmethyl)acetamide and the known features of bromodomain binding pockets, the following interactions within the BRD1 bromodomain of PDB entry 5POW are critical for its inhibitory activity:

  • Hydrogen Bonding: The acetyl group of the ligand is positioned to form a key hydrogen bond with the conserved asparagine residue (Asn621 in BRD1) within the binding pocket. This interaction mimics the binding of the natural acetyl-lysine substrate.

  • Hydrophobic Interactions: The pyridinyl ring and the methyl group of the acetamide moiety are likely to engage in hydrophobic and van der Waals interactions with the non-polar residues lining the binding pocket, including the WPF shelf (Trp568, Pro569, Phe570 in BRD1).

  • Water-Mediated Interactions: The binding pocket of bromodomains is known to contain conserved water molecules that can mediate interactions between the protein and the ligand. It is plausible that such water bridges contribute to the binding affinity and specificity of N-(pyridin-2-ylmethyl)acetamide.

The following diagram illustrates the putative binding mode of N-(pyridin-2-ylmethyl)acetamide within the BRD1 bromodomain.

G cluster_BRD1 BRD1 Bromodomain Binding Pocket Asn621 Asn621 WPF_shelf WPF Shelf (Trp568, Pro569, Phe570) Hydrophobic_pocket Hydrophobic Residues Ligand N-(pyridin-2-ylmethyl)acetamide Ligand->Asn621 Hydrogen Bond Ligand->WPF_shelf Hydrophobic Interaction Ligand->Hydrophobic_pocket van der Waals Forces G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complex BRD1-HAT Complex cluster_inhibition Inhibition Histone Histone Tail Ac_Lys Acetylated Lysine Histone->Ac_Lys BRD1 BRD1 Ac_Lys->BRD1 HAT HAT Enzyme Gene Target Gene BRD1->Gene Inhibitor N-(pyridin-2-ylmethyl) acetamide hydrochloride Inhibitor->BRD1 Transcription Transcription

Caption: Inhibition of BRD1-mediated gene transcription by N-(pyridin-2-ylmethyl)acetamide HCl.

Experimental Validation Protocols

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. This involves biochemical assays to confirm direct binding and cellular assays to demonstrate target engagement and functional consequences.

Biochemical Assays for Direct Binding Affinity

These assays are crucial for quantifying the binding affinity of the compound to the BRD1 bromodomain.

AssayPrincipleKey Parameters
AlphaScreen™ A bead-based proximity assay where binding of a biotinylated histone peptide to a GST-tagged BRD1 bromodomain brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.IC50
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of the BRD1 bromodomain upon ligand binding.ΔTm
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of the compound to the BRD1 bromodomain, providing a complete thermodynamic profile of the interaction.Kd, ΔH, ΔS
Surface Plasmon Resonance (SPR) Immobilized BRD1 bromodomain is exposed to varying concentrations of the compound, and the change in the refractive index at the surface is measured to determine binding kinetics.Kd, kon, koff

Step-by-Step Protocol: AlphaScreen™ Assay

  • Reagent Preparation: Prepare assay buffer, biotinylated H4K12ac peptide, GST-tagged BRD1 bromodomain, Glutathione Acceptor beads, and Streptavidin Donor beads according to the manufacturer's instructions.

  • Compound Dilution: Perform a serial dilution of N-(pyridin-2-ylmethyl)acetamide hydrochloride to generate a dose-response curve.

  • Assay Plate Preparation: Add the assay buffer, biotinylated peptide, and BRD1 bromodomain to the wells of a 384-well plate.

  • Compound Addition: Add the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

  • Bead Addition: Add the Glutathione Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add the Streptavidin Donor beads and incubate in the dark for a further 30 minutes.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Effects

These assays are essential to confirm that the compound can penetrate cells, engage with BRD1, and elicit the expected biological response.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to measure the mobility of GFP-tagged BRD1 in the nucleus. Inhibition of the bromodain-chromatin interaction will result in a faster recovery time.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold standard for demonstrating the displacement of a chromatin-binding protein from its target genes.

Step-by-Step Protocol: Chromatin Immunoprecipitation (ChIP)

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cell line known to express BRD1) and treat with either N-(pyridin-2-ylmethyl)acetamide hydrochloride or a vehicle control for a specified time.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD1 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: The enriched DNA can be analyzed by qPCR to assess the occupancy of BRD1 at specific gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of BRD1 displacement.

Therapeutic Implications and Future Directions

The identification of N-(pyridin-2-ylmethyl)acetamide hydrochloride as a BRD1 inhibitor opens up new avenues for therapeutic intervention in diseases where BRD1 is implicated.

  • Neuropsychiatric Disorders: Given the strong genetic linkage of BRD1 to schizophrenia and bipolar disorder, BRD1 inhibitors could represent a novel class of therapeutics for these conditions. [5][6]Further research is needed to understand the specific neuronal circuits and gene networks regulated by BRD1 in the brain.

  • Oncology: The role of BRD1 in various cancers suggests that its inhibition could be a viable anti-cancer strategy. [2][7]For example, in acute lymphoblastic leukemia where BRD1 is a fusion partner with PAX5, targeting BRD1 could disrupt the oncogenic activity of the fusion protein.

  • Inflammatory Diseases: The broader family of bromodomain inhibitors has shown promise in preclinical models of inflammation, suggesting that BRD1 inhibitors may also have anti-inflammatory properties.

Future research should focus on optimizing the potency and selectivity of N-(pyridin-2-ylmethyl)acetamide hydrochloride and its analogs. A thorough investigation of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinical candidates. Furthermore, a deeper understanding of the specific downstream target genes of BRD1 in different disease contexts will be crucial for developing targeted and effective therapies.

References

  • Ma'ayan Lab – Computational Systems Biology. BRD1 Gene. [Link]

  • RCSB Protein Data Bank. 5POW: PanDDA analysis group deposition -- Crystal Structure of BRD1 in complex with N10894b. [Link]

  • Severinsen, J. E., et al. (2016). Identification of the BRD1 interaction network and its impact on mental disorder risk. Genome Medicine, 8(1), 55. [Link]

  • Aarhus University. (2016). Identification of the BRD1 interaction network and its impact on mental disorder risk. [Link]

  • Chen, Y., et al. (2021). Expression Characteristics and Clinical Correlations of BRD1 in Colorectal Cancer Samples. Cancer Management and Research, 13, 6837–6851. [Link]

  • BPS Bioscience. BRD1 Inhibitor Screening Assay Kit (Discontinued). [Link]

  • Rockland Immunochemicals Inc. Chromatin Immunoprecipitation (ChIP) Protocol. [Link]

  • NCBI. Gene Result BRD1 bromodomain containing 1 [ (human)]. [Link]

  • Zhou, M. M., & Blobel, G. (2019). Bromodomain biology and drug discovery. Nature Reviews Drug Discovery, 18(10), 769–789. [Link]

  • UniProt. BRD1 - Bromodomain-containing protein 1 - Homo sapiens (Human). [Link]

Sources

Methodological & Application

Application Notes: A Validated Synthesis Protocol for N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. The protocol details a robust two-step process commencing with the N-acetylation of 2-(aminomethyl)pyridine using acetic anhydride, followed by conversion to its corresponding hydrochloride salt. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of procedural choices, safety protocols, characterization methods, and troubleshooting insights to ensure reproducible and high-purity yields.

Introduction and Scientific Context

N-(pyridin-2-ylmethyl)acetamide is a valuable chemical intermediate and building block in organic synthesis. The pyridine motif is a common feature in pharmacologically active compounds, and the acetamide group can serve as a key structural element or a precursor for further functionalization. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, making it more amenable to handling, formulation, and biological screening.

The synthesis hinges on a fundamental and highly reliable transformation: the acylation of a primary amine. Specifically, this protocol employs the nucleophilic acyl substitution reaction between 2-(aminomethyl)pyridine and acetic anhydride. The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This guide provides a validated method to perform this reaction efficiently and subsequently isolate the product as a stable hydrochloride salt.

Reaction Principle and Mechanism

The synthesis is achieved in two primary stages:

  • N-Acetylation: The primary amine of 2-(aminomethyl)pyridine (also known as 2-picolylamine)[1] attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group, to yield the stable amide product, N-(pyridin-2-ylmethyl)acetamide. Pyridine is utilized not only as a solvent but also as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Salt Formation: The synthesized free-base, N-(pyridin-2-ylmethyl)acetamide, is treated with hydrochloric acid. The basic nitrogen atom on the pyridine ring is protonated, forming the thermodynamically stable hydrochloride salt, which typically precipitates from non-polar organic solvents as a crystalline solid.

The underlying mechanism for the acetylation is a classic nucleophilic acyl substitution, as depicted below.

Caption: Mechanism of N-acetylation.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )PuritySupplier
2-(Aminomethyl)pyridineC₆H₈N₂108.14≥99%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
Pyridine (Anhydrous)C₅H₅N79.10≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Hydrochloric Acid (2M in Diethyl Ether)HCl36.462.0 MSigma-Aldrich
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated Aqueous NaHCO₃NaHCO₃84.01-Lab Prepared
Brine (Saturated NaCl)NaCl58.44-Lab Prepared
Magnesium Sulfate (Anhydrous)MgSO₄120.37GranularFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel (50 mL)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • TLC plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and flammable. Dichloromethane is a suspected carcinogen. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of N-(pyridin-2-ylmethyl)acetamide (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (5.0 g, 46.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous pyridine (50 mL). Stir the solution until the amine is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.

  • Reagent Addition: Add acetic anhydride (5.1 g, 50.8 mmol, 1.1 equiv.) dropwise to the cold solution over 15-20 minutes using a dropping funnel. A slight increase in temperature may be observed; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[2]

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water while stirring.

  • Solvent Removal: Remove the pyridine and water via rotary evaporation under reduced pressure.

  • Extraction: To the resulting residue, add dichloromethane (100 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Washing: Collect the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove residual acetic acid, and then with brine (1 x 50 mL) to initiate drying.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and wash the solid with a small amount of DCM.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield N-(pyridin-2-ylmethyl)acetamide as a viscous oil or a low-melting solid.

Part B: Formation and Isolation of Hydrochloride Salt
  • Dissolution: Dissolve the crude product from Part A in anhydrous diethyl ether (100 mL). A slight warming may be necessary for complete dissolution.

  • Precipitation: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 25-30 mL). Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-salt impurities.

  • Drying: Dry the product under high vacuum for several hours to remove all residual solvent. The final product, N-(pyridin-2-ylmethyl)acetamide hydrochloride, should be a fine white to off-white crystalline solid.

Synthesis_Workflow cluster_partA Part A: Free Base Synthesis cluster_partB Part B: Salt Formation A1 1. Dissolve Amine in Pyridine A2 2. Cool to 0°C A1->A2 A3 3. Add Acetic Anhydride A2->A3 A4 4. React at RT (3h) A3->A4 A5 5. Quench with Water A4->A5 A6 6. Work-up (DCM/NaHCO₃) A5->A6 A7 7. Dry & Evaporate A6->A7 B1 8. Dissolve in Diethyl Ether A7->B1 Crude Product Transfer B2 9. Add HCl in Ether B1->B2 B3 10. Filter Precipitate B2->B3 B4 11. Wash with Ether B3->B4 B5 12. Dry Under Vacuum B4->B5 Final Final B5->Final Final Product

Caption: Overall experimental workflow.

Characterization Data

The identity and purity of the synthesized N-(pyridin-2-ylmethyl)acetamide hydrochloride should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₁ClN₂O[3]
Molecular Weight 186.64 g/mol [3]
¹H NMR (DMSO-d₆) Expected peaks: δ ~10.0-11.0 (br s, 1H, NH), δ ~8.6 (d, 1H, py), δ ~7.8 (t, 1H, py), δ ~7.4 (m, 2H, py), δ ~4.5 (d, 2H, CH₂), δ ~2.0 (s, 3H, CH₃).
IR (KBr, cm⁻¹) Expected peaks: ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).
Mass Spec (ESI+) m/z = 151.09 [M+H]⁺ for the free base (C₈H₁₀N₂O, MW=150.18[4]).

Field Insights & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material after 3 hours, the reaction can be gently warmed to 40-50 °C for an additional hour. Alternatively, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added with the acetic anhydride to accelerate the reaction, though this may complicate purification.[5]

  • Product is an Oil: If the free base product after evaporation (Step A11) is a persistent oil, it can be purified by silica gel column chromatography (using a DCM/Methanol gradient) before proceeding to the salt formation step.

  • Difficulty in Precipitation: If the hydrochloride salt does not precipitate readily, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains oily, place the flask in a -20 °C freezer for several hours. Ensure that the solvents used in Part B are sufficiently anhydrous, as water can inhibit crystallization.

  • Purity Concerns: The most common impurities are residual pyridine and acetic acid. The prescribed aqueous work-up with NaHCO₃ is designed to remove these effectively. Thorough washing of the final solid product with cold diethyl ether is crucial for obtaining a high-purity material.

References

  • Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Retrieved February 4, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved February 4, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Retrieved February 4, 2026, from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This two-step synthesis involves the N-acetylation of 2-(aminomethyl)pyridine using acetic anhydride, followed by the conversion to its corresponding hydrochloride salt. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and critical safety information to ensure a reliable and reproducible outcome. All quantitative data and expected analytical results are presented in structured tables, and key processes are visualized with workflow diagrams.

Introduction

N-substituted acetamides containing a pyridine moiety are significant structural motifs in medicinal chemistry and materials science.[1] The pyridine ring can engage in various biological interactions, while the acetamide group serves as a versatile scaffold. N-(pyridin-2-ylmethyl)acetamide hydrochloride is a valuable intermediate for the synthesis of more complex molecules and ligands.

This document presents a robust and validated protocol for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride, beginning with the readily available starting material, 2-(aminomethyl)pyridine (also known as 2-picolylamine). The protocol is designed to be straightforward, high-yielding, and accessible to chemists with standard laboratory capabilities.

Principle of the Method & Reaction Mechanism

The synthesis is achieved in two primary stages:

  • N-Acetylation: The primary amine of 2-(aminomethyl)pyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is a classic nucleophilic acyl substitution reaction. Pyridine is used as the solvent and also serves as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[2]

  • Hydrochloride Salt Formation: The resulting free base, N-(pyridin-2-ylmethyl)acetamide, contains a basic pyridine nitrogen. Treatment with hydrochloric acid (in a non-aqueous solvent like isopropanol) leads to an acid-base reaction, protonating the pyridine nitrogen to form the stable and often crystalline hydrochloride salt.[3]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

ReagentFormulaM.W. ( g/mol )CAS No.SupplierNotes
2-(aminomethyl)pyridineC₆H₈N₂108.143731-51-9Sigma-Aldrich99% purity
Acetic AnhydrideC₄H₆O₃102.09108-24-7Sigma-Aldrich≥99% purity
Pyridine, AnhydrousC₅H₅N79.10110-86-1Sigma-Aldrich≤0.005% water
Hydrochloric Acid (2M in Isopropanol)HCl36.467647-01-0Sigma-AldrichCommercial solution
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Fisher ScientificAqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWRGranular
Isopropanol (IPA)C₃H₈O60.1067-63-0Fisher ScientificACS Grade
Diethyl EtherC₄H₁₀O74.1260-29-7Fisher ScientificACS Grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Melting point apparatus

Detailed Experimental Protocol

Step 4.1: Synthesis of N-(pyridin-2-ylmethyl)acetamide (Free Base)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (5.41 g, 50.0 mmol, 1.0 equiv.) in 50 mL of anhydrous pyridine.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: This initial cooling is crucial to moderate the highly exothermic reaction between the amine and acetic anhydride, preventing potential side reactions and ensuring controlled addition.

  • Reagent Addition: Add acetic anhydride (5.6 mL, 5.82 g, 57.0 mmol, 1.14 equiv.) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed. (Eluent: 10% Methanol in Dichloromethane).

  • Work-up & Extraction: a. Carefully pour the reaction mixture into 150 mL of ice-cold water. b. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

    • Causality: The bicarbonate wash neutralizes and removes any remaining acetic acid and the pyridine solvent. d. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(pyridin-2-ylmethyl)acetamide as an oil or semi-solid.
Step 4.2: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude product from Step 4.1 in approximately 50 mL of isopropanol.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in isopropanol until the solution becomes acidic (test with pH paper, pH ~1-2). A white precipitate should form immediately.

    • Causality: The hydrochloride salt is significantly less soluble in isopropanol than the free base, leading to its precipitation upon formation.[4]

  • Crystallization: Continue stirring the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove residual solvent and impurities.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Experimental Workflow Visualization

Workflow A Dissolve 2-(aminomethyl)pyridine in anhydrous pyridine B Cool to 0-5 °C in ice bath A->B Setup C Add Acetic Anhydride dropwise (T < 10 °C) B->C Exotherm Control D Stir at Room Temperature (2-3 hours) C->D Reaction E Quench with ice-water & Extract with DCM D->E Work-up F Wash with NaHCO₃ (aq) & Brine E->F G Dry (Na₂SO₄), Filter, & Concentrate F->G H Dissolve crude product in Isopropanol G->H Salt Formation I Add HCl in Isopropanol to precipitate salt (pH 1-2) H->I J Filter solid product & wash with cold ether I->J Isolation K Dry under vacuum J->K L Characterize Final Product (NMR, IR, MP) K->L Validation

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol [5]
Yield 80–90%
Melting Point Approx. 142-145 °C (for the free base)[6]
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1670 (Amide I, C=O stretch), ~1590 (Pyridine C=N stretch), ~1540 (Amide II, N-H bend)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.5 (d, 1H, py-H), ~8.3 (t, 1H, NH), ~7.8 (t, 1H, py-H), ~7.3 (m, 2H, py-H), ~4.3 (d, 2H, CH₂), ~1.9 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~169.0 (C=O), ~157.0 (py-C), ~149.0 (py-C), ~137.0 (py-C), ~122.5 (py-C), ~122.0 (py-C), ~44.0 (CH₂), ~22.5 (CH₃)

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration. The provided values are estimated based on similar structures.[6][7][8]

Safety and Handling Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.[9]

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water.[10][11] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[11]

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane: A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush with water for at least 15 minutes and seek urgent medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[10]

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. PubMed Central. Available at: [Link]

  • Deshmukh, M. B., et al. (2014). How can I get acetylation with acetic anhydride and pyridine? ResearchGate. Available at: [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available at: [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Acetic Anhydride Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Taylor, M. D., & Grant, L. R. (1955). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education. Available at: [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. Available at: [Link]

  • a) The 1H NMR and b) 13C NMR spectra of the o-acetamide. ResearchGate. Available at: [Link]

  • Hoffman, W. (2020). What safety precautions should you take when working with acetic anhydride? Quora. Available at: [Link]

  • Pathak, T. P., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Available at: [Link]

  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. Available at: [Link]

  • Keller, R. (2020). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Available at: [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine. Pulp and Paper Centre, The University of British Columbia. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile. ResearchGate. Available at: [Link]

  • Process for the preparation of methylphenidate hydrochloride. Google Patents.
  • Pyrolysis acetylation. ScienceDirect. Available at: [Link]

  • Acetylation Of Aromatic Amines. IJCRT.org. Available at: [Link]

  • Safety data sheet - Acetic anhydride-pyridine. CPAChem. Available at: [Link]

  • Acylation of an amine using acetic anhydride. YouTube. Available at: [Link]

  • 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. Available at: [Link]

  • Supplementary Information for Dalton Transactions. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: N-(pyridin-2-ylmethyl)acetamide hydrochloride as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-(pyridin-2-ylmethyl)acetamide hydrochloride in Coordination Chemistry

In the ever-evolving landscape of materials science, catalysis, and medicinal chemistry, the design and synthesis of novel ligands for the generation of metal complexes with tailored properties remain a cornerstone of innovation. Among the vast array of ligand scaffolds, those incorporating pyridine moieties have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metallic adducts.[1][2] This guide focuses on a promising yet under-explored ligand: N-(pyridin-2-ylmethyl)acetamide hydrochloride .

The structure of N-(pyridin-2-ylmethyl)acetamide combines a pyridine ring, a well-established coordinating group, with an acetamide function. This combination offers a bidentate N,O-coordination mode, where the pyridine nitrogen and the amide oxygen can chelate to a metal center. The presence of the methylene bridge between the pyridine and amide groups provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. The hydrochloride form ensures solubility in polar solvents, facilitating its use in a wide range of reaction conditions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride and its subsequent use in the preparation of metal complexes. Furthermore, it outlines key characterization techniques and discusses potential applications based on the known properties of structurally related compounds.

Ligand Synthesis: A Robust Protocol for N-(pyridin-2-ylmethyl)acetamide hydrochloride

The synthesis of N-(pyridin-2-ylmethyl)acetamide can be achieved through a standard acylation of 2-(aminomethyl)pyridine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. The following protocol is based on established amide bond formation reactions and has been optimized for high yield and purity.

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Materials:

  • 2-(aminomethyl)pyridine

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl) in diethyl ether or as a concentrated aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(aminomethyl)pyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.1 equivalents) to the solution. The TEA acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield N-(pyridin-2-ylmethyl)acetamide as an oil or a low-melting solid.

  • Salt Formation: Dissolve the crude N-(pyridin-2-ylmethyl)acetamide in a minimal amount of anhydrous methanol or ethanol. To this solution, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring. A white precipitate of N-(pyridin-2-ylmethyl)acetamide hydrochloride will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.

Characterization:

  • ¹H NMR (DMSO-d₆): Expected signals include a singlet for the acetyl methyl protons (~2.0 ppm), a doublet for the methylene protons (~4.5 ppm), and multiplets for the pyridine protons (~7.2-8.5 ppm). The amide proton will appear as a broad triplet.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the N-H stretch (~3300-3100 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and pyridine ring vibrations (~1600, 1570 cm⁻¹).

  • Melting Point: The hydrochloride salt should have a sharp melting point.

Synthesis of Metal Complexes: General Protocols and Considerations

The N-(pyridin-2-ylmethyl)acetamide ligand is expected to act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the amide oxygen. The following are general protocols for the synthesis of its metal complexes. These should be optimized for each specific metal salt.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol is suitable for the synthesis of complexes with divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • Triethylamine or Sodium hydroxide solution (for deprotonation of the hydrochloride)

Procedure:

  • Ligand Preparation: Dissolve N-(pyridin-2-ylmethyl)acetamide hydrochloride (2 equivalents) in methanol or ethanol. To this solution, add a stoichiometric amount of a base (e.g., triethylamine or a methanolic solution of sodium hydroxide) to deprotonate the pyridinium ion and generate the free ligand in situ.

  • Complexation: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with the solvent and then with a non-polar solvent like diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Causality Behind Experimental Choices:

  • The use of a 2:1 ligand-to-metal molar ratio is common for the formation of octahedral or square planar complexes with bidentate ligands. This ratio can be adjusted to target different coordination geometries.

  • Refluxing the reaction mixture provides the necessary activation energy to overcome any kinetic barriers to complex formation.

  • The choice of metal salt anion can influence the final complex structure, as the anion may or may not coordinate to the metal center.

Characterization of Metal Complexes: A Multi-technique Approach

A thorough characterization of the synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is recommended.

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To confirm the coordination of the ligand to the metal ion.A shift in the C=O stretching frequency of the amide group to a lower wavenumber upon coordination to the metal ion. Changes in the pyridine ring vibration frequencies.
UV-Visible Spectroscopy To study the electronic transitions and determine the coordination geometry of the complex.For transition metal complexes, d-d electronic transitions will be observed in the visible region, providing information about the geometry (e.g., octahedral, tetrahedral, square planar).
¹H NMR Spectroscopy To study the structure of diamagnetic complexes (e.g., Zn(II)).Shifts in the proton signals of the ligand upon coordination.
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm its purity.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Molar Conductivity To determine if the complex is an electrolyte or non-electrolyte in solution.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that any anions are coordinated to the metal center.[3]
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications of N-(pyridin-2-ylmethyl)acetamide Metal Complexes

While the specific applications of complexes derived from N-(pyridin-2-ylmethyl)acetamide hydrochloride are yet to be extensively explored, the known activities of structurally similar compounds suggest significant potential in several fields.

Biological and Medicinal Applications

Metal complexes of pyridine and acetamide-containing ligands have demonstrated a range of biological activities. The chelation of the ligand to a metal ion can enhance its biological efficacy.[4]

  • Antimicrobial and Antifungal Activity: Complexes of ligands containing the N-(pyridin-2-ylmethyl) moiety have shown promising activity against various bacterial and fungal strains.[5][6] The increased lipophilicity of the metal complexes can facilitate their transport across cell membranes, leading to enhanced antimicrobial action.

  • Anticancer Activity: Some transition metal complexes with pyridine-based Schiff base ligands containing an acetamide group have exhibited significant cytotoxicity against cancer cell lines.[7] For example, a copper(II) complex of a related ligand was identified as a highly cytotoxic agent against human leukemia and breast cancer cells.[7]

Catalysis

Pyridine-based ligands are widely used in the development of transition metal catalysts for a variety of organic transformations.[2]

  • Oxidation and Reduction Reactions: The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.

  • Polymerization: Metal complexes with pyridine-containing ligands have been employed as catalysts in polymerization reactions.

Workflow and Pathway Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A 2-(aminomethyl)pyridine + Acetyl Chloride B Acylation Reaction (DCM, TEA) A->B C N-(pyridin-2-ylmethyl)acetamide B->C D HCl Treatment C->D E N-(pyridin-2-ylmethyl)acetamide hydrochloride D->E F Ligand Hydrochloride G Deprotonation (Base) F->G H Free Ligand G->H J Complexation Reaction (Methanol, Reflux) H->J I Metal Salt (e.g., CuCl2) I->J K [M(L)n]Xm Complex J->K

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Coordination Pathway

Caption: Bidentate coordination of the ligand to a central metal ion.

Conclusion and Future Outlook

N-(pyridin-2-ylmethyl)acetamide hydrochloride represents a versatile and accessible ligand for the synthesis of a wide array of metal complexes. The straightforward synthetic protocols provided herein, coupled with comprehensive characterization methods, offer a solid foundation for researchers to explore the coordination chemistry of this ligand. The potential for these complexes in medicinal applications, particularly as antimicrobial and anticancer agents, as well as in catalysis, warrants further investigation. The systematic study of a series of metal complexes with this ligand will undoubtedly contribute to the development of new functional materials and therapeutics.

References

  • Al-Adilee, K. J., & Abdul-Ghani, A. J. (2012). Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide.
  • Ansari, K. I., & Lal, R. A. (2009). Synthesis, characterization and in vivo biological activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) acetamide and its derivatives. Journal of Young Pharmacists, 1(1), 64.
  • Kichou, N., Guechtouli, N., Taferguennit, M., & Ighilahriz, K. (2025). Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Derivatives.
  • Kumar, K. S., & Prabhakara, M. C. (2015). Synthesis, characterization and biological activity of novel transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl] carbonothioyl} thiophene-2-carboxamide. Der Pharma Chemica, 7(7), 160-168.
  • Astrand, O. A. H., Görbitz, C. H., Kristoffersen, K. A., & Rongved, P. (2013). (Acetonitrile){2-[bis-(pyridin-2-ylmethyl-κ2N)amino-κN]-N-(2,6-dimethyl-phen-yl)acetamide-κO}(perchlorato-κO)zinc(acetonitrile){2-[bis-(pyridin-2-ylmethyl-κ2N)amino-κN]-N-(2,6-dimethyl-phen-yl)acetamide-κO}zinc tris-(perchlorate). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), m112–m113.
  • Al-Jibouri, M. N. A., & Al-Zubaidi, A. A. H. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 10(1), 1029.
  • U.S. Patent No. 9,512,077 B2. (2016).
  • El-Faham, A., El-Fass, K. A., & Al-Otaibi, A. M. (2016). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 13, 1645-1659.
  • Vlasov, S. V., Kulyk, M. O., & Vlasova, K. V. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Zhao, X., Lee, P. P. F., Yan, Y. K., & Chu, C. K. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of inorganic biochemistry, 101(2), 321–328.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. Retrieved from [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in a synthesis of pyridine bases. Arkivoc, 2001(9), 85-116.
  • Forni, A., & Monti, S. (2015). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2015(26), 5715-5727.
  • Al-Jibouri, M. N. A., & Al-Zubaidi, A. A. H. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 10(1), 1029.
  • Wikipedia. (2023, December 2). Transition metal pyridine complexes. Retrieved from [Link]

  • Bértolo, E., & Lodeiro, C. (2023). Transition Metals Meet Scorpiand-like Ligands. Inorganics, 11(9), 365.
  • Olar, R., & Găman, A. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. International Journal of Molecular Sciences, 25(9), 4867.
  • Kaura, S., & Singh, N. (2022). Various metal complexes and their biological implications.

Sources

Application Notes and Protocols for the Evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The acetamide scaffold has emerged as a promising area of chemical space, with various derivatives demonstrating a spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive guide for the initial evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride , a compound featuring a pyridine ring linked to an acetamide group, for its potential as an antimicrobial agent. The pyridine moiety is a common feature in many biologically active compounds, and its inclusion in an acetamide structure warrants a thorough investigation of its antimicrobial efficacy and safety profile.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols for essential in vitro assays but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating preliminary assessment of this compound's therapeutic potential.

PART 1: Compound Synthesis and Characterization

A fundamental prerequisite for any biological evaluation is the synthesis and purification of the compound of interest to a high degree of purity. While various synthetic routes may be plausible, a common approach involves the acylation of an amine.

Proposed Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

A potential synthetic route for N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-(aminomethyl)pyridine with acetyl chloride or acetic anhydride. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt, which often exhibits improved solubility and stability.

Causality of Experimental Choice: The selection of an acylation reaction is based on its high efficiency and reliability for forming amide bonds. The conversion to the hydrochloride salt is a standard practice in pharmaceutical chemistry to enhance the physicochemical properties of amine-containing compounds for biological testing.[6]

Characterization

The identity and purity of the synthesized N-(pyridin-2-ylmethyl)acetamide hydrochloride must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and connectivity of atoms.Signals corresponding to the pyridine ring protons and carbons, the methylene bridge, and the acetyl group.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the mass of the free base, N-(pyridin-2-ylmethyl)acetamide (C₈H₁₀N₂O, MW: 150.18 g/mol ).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a purity of >95% is desirable for biological assays.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new compound's antimicrobial potential is determining its ability to inhibit microbial growth in vitro.[8][9][10][11][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

Workflow for MIC Determination

The following diagram illustrates the overall workflow for determining the MIC of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of N-(pyridin-2-ylmethyl)acetamide HCl serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubation Incubate at 37°C for 16-24 hours controls->incubation read_results Visually inspect for turbidity or read absorbance at 600 nm incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution MIC Assay

Materials:

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). Further dilute in MHB to a starting concentration for the assay (e.g., 1024 µg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the starting compound concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (growth control) and will contain 100 µL of MHB with no compound. e. Well 12 will serve as the negative control (sterility control) and will contain 100 µL of MHB with no compound and no bacteria.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be determined by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD similar to the negative control.

Self-Validation and Trustworthiness: This protocol includes essential controls for self-validation. The positive control (well 11) should show clear turbidity, confirming the viability of the inoculum and the suitability of the growth medium. The negative control (well 12) should remain clear, confirming the sterility of the medium and the assay setup. The use of ATCC reference strains ensures the reproducibility and comparability of the results.[15]

PART 3: Cytotoxicity Assessment

A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells.[18][19] A preliminary assessment of cytotoxicity is crucial for the early-stage evaluation of a compound's safety profile.[20] The MTT assay is a widely used colorimetric assay to assess cell viability.[21]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[21] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol for MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(pyridin-2-ylmethyl)acetamide hydrochloride in complete medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index

The selectivity index (SI) is a crucial parameter that provides a measure of the compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.

SI = IC₅₀ (human cells) / MIC (microbial cells)

A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells.

Parameter Description Example Value
MIC Minimum inhibitory concentration against S. aureus.16 µg/mL
IC₅₀ 50% inhibitory concentration against HEK293 cells.>256 µg/mL
Selectivity Index (SI) IC₅₀ / MIC>16

PART 4: Preliminary Mechanism of Action Studies

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development.[22][23] While extensive studies are required to elucidate a precise mechanism, preliminary assays can provide valuable initial insights. A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane.[24]

Conceptual Framework for MoA Investigation

MOA_Investigation cluster_assays Potential Mechanisms & Assays compound N-(pyridin-2-ylmethyl)acetamide HCl membrane Membrane Disruption compound->membrane dna_synthesis Inhibition of DNA Synthesis compound->dna_synthesis protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis membrane_assay Membrane Permeability Assay (e.g., SYTOX Green uptake) membrane->membrane_assay dna_assay DNA Gyrase Inhibition Assay dna_synthesis->dna_assay protein_assay In Vitro Transcription/Translation Assay protein_synthesis->protein_assay outcome Elucidation of Primary Target membrane_assay->outcome dna_assay->outcome protein_assay->outcome

Caption: Conceptual framework for MoA investigation.

Protocol for Membrane Permeability Assay (SYTOX Green)

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live bacteria. If a compound damages the bacterial membrane, the dye can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence.

Materials:

  • Bacterial suspension (prepared as in the MIC assay)

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • SYTOX Green dye

  • Positive control for membrane disruption (e.g., Melittin)

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Assay Setup: In a black 96-well plate, add the bacterial suspension, SYTOX Green dye (to a final concentration of ~1 µM), and serial dilutions of the test compound.

  • Kinetic Reading: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every 2 minutes for up to 60 minutes.

  • Data Analysis: An increase in fluorescence over time in the presence of the compound, compared to the untreated control, indicates membrane permeabilization.

Conclusion and Future Directions

This document outlines a systematic and robust approach for the initial in vitro evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride as a potential antimicrobial agent. By following these protocols, researchers can generate reliable data on the compound's antimicrobial spectrum (MIC), preliminary safety profile (cytotoxicity and SI), and potential mechanism of action. Positive results from this initial screening would justify further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy testing in animal models of infection, in line with regulatory guidelines for antibacterial drug development.[25][26][27][28] The discovery of novel antimicrobial agents is a challenging but essential endeavor, and a rigorous, stepwise evaluation is key to identifying promising lead compounds for future development.[29][30]

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Al-Ghorbani, M., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2586. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Eltamany, E. H., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Lobritz, M. A., et al. (2015). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 6(2), e00323-15. [Link]

  • U.S. Department of Health and Human Services. (2020). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. ASPE. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Kwiecinski, J., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 39(8), 1397-1410. [Link]

  • Riebeth, D., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2355, 133-146. [Link]

  • Wecke, T., et al. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 949352. [Link]

  • Riebeth, D., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Gela, A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(21), 7244. [Link]

  • WCG. (2024). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG Clinical. [Link]

  • WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • MDPI. (2022). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(12), 1713. [Link]

  • MDPI. (2023). Special Issue : Novel Targets and Mechanisms in Antimicrobial Drug Discovery. MDPI. [Link]

  • IACLD. (n.d.). MIC & Etest. IACLD. [Link]

  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]

  • bioMerieux. (2021). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Clinical Trials Arena. (2019). EMA publishes revised guidelines on antibacterial drug development. Clinical Trials Arena. [Link]

  • Google Patents. (2016). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Innogen Institute. (n.d.). Developing new drugs to combat antimicrobial resistance. Innogen Institute. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • Spicuzza, L., et al. (2022). Novel Targets of Antimicrobial Therapies. Microbiology Spectrum, 10(4), e01344-22. [Link]

  • El-Gamel, N. E. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13628. [Link]

  • MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. MDPI. [Link]

  • Soltanian, S., et al. (2018). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 8(2), 167. [Link]

  • EUP OHAMR. (2024). Joint transnational call 2026. EUP OHAMR. [Link]

  • PubMed. (2012). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. PubMed. [Link]

Sources

"N-(pyridin-2-ylmethyl)acetamide hydrochloride" in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(pyridin-2-ylmethyl)acetamide Hydrochloride in Antifungal Pharmacophore Design

Abstract

This application note details the synthesis, characterization, and biological evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride (hereafter referred to as Ligand-L1·HCl ) as a critical scaffold in the development of metal-based antifungal agents. While azoles target ergosterol synthesis, the emergence of multi-drug resistant (MDR) Candida and Aspergillus strains necessitates novel mechanisms. Ligand-L1 serves as a bidentate N,O-donor, capable of forming stable coordinate covalent bonds with transition metals (Zn²⁺, Cu²⁺, Pt²⁺). These complexes exhibit enhanced lipophilicity and DNA-binding affinities compared to the free ligand, offering a potent pathway for "Trojan horse" antifungal delivery.

Part 1: Chemical Identity & Preparation

Rationale: The hydrochloride salt form is preferred for storage due to the hygroscopic nature of the free base oil. However, the free base must be liberated in situ or prior to metal complexation to ensure the pyridine nitrogen is available for coordination.

Synthesis Protocol: Ligand-L1·HCl
  • Precursor: 2-Picolylamine (2-(Aminomethyl)pyridine)[1]

  • Reagent: Acetic Anhydride (

    
    )[1]
    
  • Solvent: Dichloromethane (DCM) / Diethyl Ether (

    
    )[1]
    

Step-by-Step Methodology:

  • Acetylation: Dissolve 2-picolylamine (10 mmol, 1.08 g) in anhydrous DCM (20 mL) at 0°C under

    
     atmosphere.
    
  • Addition: Add triethylamine (12 mmol, 1.6 mL) as a proton scavenger. Dropwise add acetic anhydride (11 mmol, 1.05 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Wash the organic layer with saturated

    
     (2 x 15 mL) to remove excess acid, followed by brine. Dry over 
    
    
    
    and evaporate to yield the oily free base Ligand-L1 .
  • Salt Formation: Dissolve the oil in minimal ethanol (5 mL). Place in an ice bath. Add 2M HCl in diethyl ether (6 mL) dropwise.

  • Precipitation: A white precipitate forms immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid, wash with cold diethyl ether (3 x 10 mL) to remove unreacted precursors. Dry under vacuum.

Yield: ~85-90% Storage: Desiccator at 4°C.

Quality Control Metrics
  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     8.8 (d, 1H, Py-H), 8.7 (t, 1H, NH), 8.2 (t, 1H, Py-H), 7.8 (d, 1H, Py-H), 7.6 (t, 1H, Py-H), 4.6 (d, 2H, 
    
    
    
    ), 2.0 (s, 3H,
    
    
    ).
  • Purity: >98% by HPLC (C18 column,

    
    :MeCN gradient).
    

Part 2: Application in Metal-Based Drug Design

Scientific Logic: The Ligand-L1 scaffold utilizes the pyridine nitrogen (


) and the amide oxygen (

) or deprotonated amide nitrogen (

) to form 5-membered chelate rings with metals.[1] This chelation protects the metal ion from premature hydrolysis and facilitates transport across the fungal cell wall.
Visualization: Synthesis & Complexation Workflow

G Start 2-Picolylamine Reagent Acetic Anhydride (DCM, 0°C) Start->Reagent Inter Ligand-L1 (Free Base Oil) Reagent->Inter Acetylation Salt Ligand-L1 HCl (Stable Solid) Inter->Salt HCl/Ether Precipitation Complex Metal Complex [M(L1)Cl2] Inter->Complex MCl2 (M=Cu, Zn, Pt) Reflux/EtOH Salt->Inter NaOH Neutralization

Figure 1: Synthetic pathway from precursor to stable salt and final metal complexation.[1]

Part 3: Biological Evaluation Protocols

Directive: Antifungal activity must be assessed using standardized broth microdilution methods to ensure reproducibility. The following protocol aligns with CLSI M27 (Yeasts) and M38 (Filamentous Fungi) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of Ligand-L1·HCl (or its metal complex) that inhibits 50% (


) or 90% (

) of fungal growth.[1]

Materials:

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Compound Stock: Dissolve Ligand-L1·HCl in DMSO (10 mg/mL). Note: The HCl salt is water-soluble, but DMSO is preferred if comparing to lipophilic metal complexes.

Procedure:

  • Inoculum Prep: Subculture fungi on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 48-72h (molds) at 35°C. Suspend colonies in saline to reach

    
     to 
    
    
    
    cells/mL (0.5 McFarland standard).
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final testing inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well round-bottom microplates.

    • Columns 1-10: Serial 2-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + Solvent).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Incubation: Incubate at 35°C.

    • Candida: Read at 24h and 48h.

    • Aspergillus:[2] Read at 48h and 72h.

  • Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score 0 (optically clear) or significant reduction (score 2) depending on the endpoint defined.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between fungistatic (inhibits growth) and fungicidal (kills >99.9%) activity.[1]

Procedure:

  • Prepare inoculum at

    
     CFU/mL in RPMI 1640.
    
  • Add Ligand-L1·HCl or Complex at concentrations of 1x, 2x, and 4x MIC .

  • Incubate at 35°C with agitation.

  • Sampling: Remove 100 µL aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto SDA. Incubate 24-48h and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Fungicidal:[3]

      
       log reduction (99.9% kill) from the starting inoculum.
      
Visualization: Biological Screening Logic

BioScreen Compound Test Compound (Ligand or Complex) MIC CLSI M27/M38 MIC Assay (RPMI 1640, 35°C) Compound->MIC Decision MIC < 16 µg/mL? MIC->Decision Discard Discard or Modify Structure Decision->Discard No Advanced Time-Kill Kinetics (Fungistatic vs Fungicidal) Decision->Advanced Yes MoA Mechanism of Action (Ergosterol/DNA Binding) Advanced->MoA

Figure 2: Decision tree for antifungal evaluation of pyridine-acetamide derivatives.

Part 4: Data Analysis & Troubleshooting

Comparative Efficacy (Representative Data)

The table below illustrates the typical enhancement of activity when the Ligand-L1 is complexed with metals, highlighting the "Application" aspect.

CompoundOrganismMIC₅₀ (µg/mL)Activity TypeNotes
Ligand-L1[1]·HCl C. albicans>64Inactive/WeakPoor membrane permeability alone.
[Cu(L1)₂]Cl₂ C. albicans8 - 16FungistaticCopper enhances lipophilicity.[1]
[Pt(L1)Cl₂] C. albicans2 - 4FungicidalDNA intercalation mechanism.[1]
Fluconazole C. albicans0.5 - 1FungistaticStandard Control (Azole).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in MIC Plate Poor solubility of Metal Complex in RPMI.Pre-dissolve in 100% DMSO; ensure final DMSO <1%. Use cyclodextrin if necessary.
Variable MIC Results Inoculum size error.Verify 0.5 McFarland with a spectrophotometer (

~0.12-0.15).[1]
Color Interference Cu/Co complexes are colored.Use a "Solvent/Color Control" blank (Media + Compound, no fungi) to subtract background OD.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Ugwu, D. I., & Okoro, U. C. (2014).[6][7] Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2).

  • Frei, A., et al. (2020). Metal Complexes as Antifungals? From a Crowd-Sourced Compound Library to the First In Vivo Experiments. JACS Au. [1]

  • Murtaza, S., et al. (2019).[8] Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData. (Structural analog reference).

Sources

Technical Application Note: Catalytic Utility of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

[1][2]

Executive Summary

N-(pyridin-2-ylmethyl)acetamide hydrochloride (Hpmac[1]·HCl) is a robust, bidentate ligand precursor used primarily in biomimetic catalysis (Copper/Zinc) and coordination chemistry .[1][2] Its structural significance lies in its ability to mimic the histidine-amide coordination environment found in metalloenzymes.[1]

In catalysis, this molecule functions through two distinct coordination modes depending on the pH/base conditions:

  • Neutral (N,O-Donor): Binds via pyridine nitrogen and amide carbonyl oxygen.[1][2] Used in Lewis acid catalysis (e.g., Zn(II)-catalyzed hydrolysis).[1][2]

  • Anionic (N,N-Donor): Upon deprotonation, binds via pyridine nitrogen and amidate nitrogen.[1][2] Used in oxidation catalysis (e.g., Cu(II)-mediated oxidations).[1][2]

This guide details the experimental protocols for activating the hydrochloride salt and deploying it in copper-catalyzed oxidation and zinc-catalyzed hydrolytic transformations.[1]

Chemical Profile & Ligand Activation[1][2][3]

The commercial supply of this ligand as a hydrochloride salt provides stability but requires precise "activation" (neutralization) before catalytic use.[1][2] Failure to neutralize the HCl will poison metal centers or alter the coordination geometry.[1][2]

Properties
PropertyData
Formula C₈H₁₀N₂O[1] · HCl
MW 186.64 g/mol (Salt) / 150.18 g/mol (Free Base)
Solubility High: Water, Methanol, DMSO.[1][2] Low: DCM, Toluene (Salt form).[1][2]
pKa ~3.5 (Pyridine H+), ~15 (Amide N-H)
Hygroscopicity Moderate.[1][2] Store in desiccator.
Ligand Activation Protocol (In-Situ)

For catalytic applications, in-situ deprotonation is preferred over isolating the free base to prevent oiling out.[1][2]

Reagents:

  • Hpmac[1][3]·HCl (1.0 equiv)[1][2]

  • Base (Triethylamine or NaOtBu - see below)[1][2]

  • Solvent (Methanol or Acetonitrile)[1][2]

Procedure:

  • Dissolution: Dissolve Hpmac·HCl in the reaction solvent (0.1 M concentration).

  • Neutralization (Mode A - Neutral Ligand): Add 1.0 equiv of Triethylamine (NEt₃).[1][2] Stir for 10 mins.

    • Result: Free base Hpmac (N,O-donor).[1][2]

  • Deprotonation (Mode B - Anionic Ligand): Add 2.0 equivs of NaH or NaOtBu.[1][2] Stir for 30 mins under inert atmosphere.

    • Result: Anionic pmac⁻ (N,N-donor).[1][2]

Case Study 1: Copper-Catalyzed Aerobic Oxidation

Application: Biomimetic oxidation of primary alcohols to aldehydes.[1] Mechanism: The deprotonated ligand (pmac⁻) stabilizes high-valent Copper species or facilitates electron transfer, mimicking the active site of galactose oxidase.[1][2]

Experimental Workflow

The following protocol uses a Cu(II)-Hpmac system for the aerobic oxidation of benzyl alcohol.

Reagents:

  • Catalyst Precursor: Cu(OTf)₂ or CuCl₂ (5 mol%)[1][2]

  • Ligand: Hpmac·HCl (5 mol%)[1][2]

  • Base: TEMPO (5 mol%, co-catalyst), N-Methylimidazole (NMI, 10 mol%)[1]

  • Oxidant: Ambient Air (O₂)[1][2]

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Protocol:

  • Catalyst Formation:

    • In a 10 mL vial, dissolve Hpmac·HCl (9.3 mg, 0.05 mmol) in 1 mL MeCN.[1][2]

    • Add NMI (8.2 mg, 0.1 mmol) to neutralize the HCl and activate the ligand.[1][2]

    • Add Cu(OTf)₂ (18 mg, 0.05 mmol). Solution should turn deep blue/green (formation of [Cu(pmac)]⁺ species).[1][2] Stir for 15 mins.

  • Reaction Assembly:

    • Add TEMPO (7.8 mg, 0.05 mmol) to the catalyst solution.[1][2]

    • Add Benzyl Alcohol (108 mg, 1.0 mmol) and dilute with MeCN to 5 mL total volume.

  • Oxidation Run:

    • Cap the vial with a septum and insert a balloon filled with O₂ (or open to air with rapid stirring).

    • Heat to 60°C for 6–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a short pad of silica to remove copper salts.[1][2]

    • Analyze conversion via GC-MS or ¹H NMR.[1]

Mechanistic Logic (DOT Diagram)

GSaltHpmac·HCl(Precursor)FreeBaseHpmac(Neutral Ligand)Salt->FreeBase+ Base (NMI)Cu_Complex[Cu(pmac)(X)](Active Catalyst)FreeBase->Cu_Complex+ Cu(II)IntermediateCu-AlkoxideIntermediateCu_Complex->Intermediate+ SubstrateSubstrateAlcohol(R-CH2-OH)ProductAldehyde(R-CHO)Intermediate->ProductTEMPO/O2OxidationProduct->Cu_ComplexRegeneration

Caption: Activation pathway of Hpmac·HCl to form the active Copper-amidate catalyst for alcohol oxidation.[1][2]

Case Study 2: Zinc-Catalyzed Hydrolysis (Lewis Acid)

Application: Hydrolysis of activated esters/amides (Metalloamidase model).[1][2] Mechanism: The neutral Hpmac ligand coordinates Zn(II) in an N,O-fashion, increasing the Lewis acidity of the metal center to activate water for nucleophilic attack.[1][2]

Experimental Protocol

Reagents:

  • Metal Source: Zn(ClO₄)₂[1][2] · 6H₂O (10 mol%)[1][2]

  • Ligand: Hpmac·HCl (10 mol%)[1][2]

  • Base: Triethylamine (10 mol% - stoichiometric to HCl only)[1][2]

  • Substrate: 4-Nitrophenyl acetate (NA)[1]

  • Buffer: TRIS or HEPES (pH 7-8)

Step-by-Step Protocol:

  • Ligand Preparation:

    • Dissolve Hpmac[1]·HCl in a minimal amount of Methanol.

    • Add 1.0 equiv of Triethylamine.[1][2]

  • Complexation:

    • Add Zn(ClO₄)₂ solution (in water/MeOH).[1][2] Stir for 30 mins.

    • Note: The complex [Zn(Hpmac)₂(H₂O)]²⁺ forms in situ.[1][2]

  • Kinetic Run:

    • Add the Zn-Hpmac complex to a buffered solution of 4-Nitrophenyl acetate.

    • Monitor the release of 4-nitrophenol by UV-Vis spectroscopy at 400 nm.

    • Observation: The rate of hydrolysis will be significantly faster than the background (uncatalyzed) rate due to Zn-OH₂ activation.[1][2]

Troubleshooting & Critical Parameters

IssueCauseSolution
Precipitate Formation Incomplete neutralization of HCl leading to insoluble metal chlorides.[1]Ensure 1:1 stoichiometry of Base:Ligand-HCl before adding metal salt.[1]
Low Activity (Cu) Ligand is coordinating in Neutral (N,O) mode instead of Anionic (N,N).[1]Use a stronger base (e.g., NaOtBu) or ensure deprotonation of the amide N-H.[1][2]
Color Change Cu(II) complexes of pmac are typically deep blue/purple.[1][2] Green indicates Cl⁻ coordination.[1][2]If green, filter off NaCl precipitate or switch to Cu(OTf)₂ to avoid chloride competition.[1][2]

References

  • Houser, R. P., et al. (2007).[1] "Neutral pyridylmethylamide ligands and their mononuclear copper(II) complexes." Polyhedron.[1][2][4][5] Link[1][2]

  • Berreau, L. M. (2006).[1] "Kinetic and mechanistic studies of the reactivity of Zn–OH species in small molecule analogs of zinc-containing metalloenzymes." Advances in Physical Organic Chemistry. Link

  • Klein, E. L., Khan, M. A., & Houser, R. P. (2004).[1][2][3] "Synthesis, Characterization, and Reactivity of New Copper(II) Complexes of 2-Methylthio-N-(2-pyridylmethyl)acetamide." Inorganic Chemistry. Link

  • Sigma-Aldrich. "N-(Pyridin-2-ylmethyl)acetamide hydrochloride Product Page."[1][2] Link

Application Notes and Protocols for N-(pyridin-2-ylmethyl)acetamide hydrochloride in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-(pyridin-2-ylmethyl)acetamide hydrochloride. This document synthesizes current knowledge on related chemical structures to propose potential therapeutic applications, mechanisms of action, and detailed experimental workflows.

Introduction and Chemical Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinylmethyl acetamide derivative. The pyridine ring is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities. The acetamide group can participate in hydrogen bonding, a crucial interaction for binding to biological targets. The hydrochloride salt form of this compound generally confers improved solubility and stability.

PropertyValueSource
Chemical Name N-(pyridin-2-ylmethyl)acetamide hydrochloride
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
CAS Number 1170528-07-0N/A
Physical Form Solid

Postulated Biological Activities and Therapeutic Potential

While direct experimental evidence for N-(pyridin-2-ylmethyl)acetamide hydrochloride is limited, the broader class of pyridine and acetamide derivatives has shown significant promise in several therapeutic areas. Based on this, we can hypothesize the following potential applications for this compound.

Anticonvulsant Properties

Derivatives of acetamide have demonstrated anticonvulsant effects. The proposed mechanism for similar compounds involves the modulation of neuronal excitability, potentially through the inhibition of voltage-dependent sodium channels or by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist[1]. Another possible mechanism is the agonistic activity at the GABA-A receptor or the inhibition of GABA aminotransferase, leading to increased GABAergic neurotransmission[2].

Antimicrobial and Antifungal Activity

The pyridine moiety is a well-established pharmacophore in antimicrobial drug discovery. Related N-pyridin-2-yl acetamide derivatives have shown promising antifungal activity against Candida albicans and Aspergillus niger[3]. The mechanism of action for antibacterial effects in similar compounds has been linked to the inhibition of essential bacterial enzymes like tRNA-(Guanine37-N1)-methyltransferase (TrmD)[4].

Anticancer and Cytotoxic Potential

Numerous pyridine derivatives have been investigated for their anticancer properties[5][6]. A structurally related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, has been studied for its interaction with the Insulin-like growth factor 1 receptor (IGF-1R), a key target in cancer therapy[7]. This suggests that N-(pyridin-2-ylmethyl)acetamide hydrochloride could be explored for its cytotoxic effects against various cancer cell lines.

Proposed Mechanism of Action: A Hypothetical Model

Based on the available literature for analogous compounds, a hypothetical mechanism of action for the potential anticancer activity of N-(pyridin-2-ylmethyl)acetamide hydrochloride is proposed below. This model suggests that the compound could inhibit the IGF-1R signaling pathway, which is crucial for cell growth, proliferation, and survival.

IGF-1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates IGF-1 IGF-1 IGF-1->IGF-1R Binds Compound N-(pyridin-2-ylmethyl) acetamide hydrochloride Compound->IGF-1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the IGF-1R signaling pathway.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Synthesis of N-(pyridin-2-ylmethyl)acetamide

This protocol is adapted from the synthesis of similar acetamide derivatives[4][7].

Materials:

  • 2-(Aminomethyl)pyridine

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Conventional Method):

  • Dissolve 2-(aminomethyl)pyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Formation of the Hydrochloride Salt:

  • Dissolve the purified N-(pyridin-2-ylmethyl)acetamide in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Procedure (Microwave-Assisted Method):

  • In a microwave-safe vessel, combine 2-(aminomethyl)pyridine (1 equivalent) and acetic anhydride (1.2 equivalents) in a minimal amount of a suitable solvent like acetonitrile[7].

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 80-100 °C for 5-15 minutes[7].

  • After cooling, remove the solvent under reduced pressure and proceed with purification and salt formation as described above.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of the compound on cancer cell lines[5].

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of the compound in DMSO and make serial dilutions in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation and Interpretation

Experimental data should be presented clearly and concisely. For cytotoxicity assays, a dose-response curve should be generated to determine the IC₅₀ value. For antimicrobial testing, the MIC values for different bacterial strains should be tabulated.

Hypothetical Biological Activity Suggested In Vitro Assay Key Parameter
AnticancerMTT Assay on cancer cell linesIC₅₀ (µM)
AntibacterialBroth MicrodilutionMIC (µg/mL)
AntifungalBroth MicrodilutionMIC (µg/mL)
AnticonvulsantMaximal Electroshock (MES) test (in vivo)Protection against seizures (%)

Conclusion and Future Directions

N-(pyridin-2-ylmethyl)acetamide hydrochloride represents a promising scaffold for medicinal chemistry research. Based on the activities of related compounds, it warrants investigation for its potential anticonvulsant, antimicrobial, and anticancer properties. The protocols provided herein offer a solid foundation for initiating such studies. Future work should focus on the synthesis and purification of the compound, followed by a comprehensive in vitro and in vivo evaluation to validate its therapeutic potential and elucidate its mechanism of action.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2022). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 12(1), 1-16. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Vlasov, S. V., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(21), 5092. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Lee, H. M., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific reports, 11(1), 1-18. [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). Journal of Heterocyclic Chemistry, 54(6), 3426-3434. [Link]

  • Allied Academies. (2016). quinone oxidoreductase 1 inducer activity of acetamide and pyridine-3-carbonitrile derivatives. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(10), 6049-6065. [Link]

  • MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Zouhri, B., & Severina, H. I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. Bulletin of Pharmacy, (1), 60-66. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

  • Semantic Scholar. (2016). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

Sources

Application Notes and Protocols: Investigating the Cellular Effects of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Pyridine-Containing Scaffold

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound characterized by a pyridine ring linked to an acetamide group. While its direct biological activity is not extensively documented in peer-reviewed literature, its chemical structure is noteworthy for two key reasons. Firstly, its synonym, "N-picolylacetamide," has been identified as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in aqueous solutions, suggesting its utility in formulation science. Secondly, the N-(pyridin-2-ylmethyl)acetamide core is a key structural component in more complex molecules that have demonstrated significant biological effects, including cytotoxic and anti-angiogenic activities.

For instance, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and evaluated for their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, and have shown cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231.[1][2][3] This suggests that the N-(pyridin-2-ylmethyl)acetamide scaffold may serve as a valuable starting point for the development of novel therapeutic agents.

This document provides a series of detailed protocols for a tiered cell-based screening approach to characterize the potential biological activities of N-(pyridin-2-ylmethyl)acetamide hydrochloride and its derivatives. The assays described herein are designed to first establish a general effect on cell viability and then to dissect the potential mechanisms of action, such as the induction of apoptosis.

Hypothesized Biological Relevance and Potential Signaling Pathways

Given that more complex molecules containing the N-(pyridin-2-ylmethyl)acetamide moiety exhibit anti-cancer properties, a primary hypothesis is that this compound, or its derivatives, may interfere with fundamental cellular processes such as proliferation and survival. A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death.

Below is a generalized workflow for assessing the cytotoxic potential of a test compound like N-(pyridin-2-ylmethyl)acetamide hydrochloride.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Outcome TestCompound N-(pyridin-2-ylmethyl)acetamide hydrochloride (Test Compound) MTT_Assay Tier 1: Cell Viability Assay (e.g., MTT, MTS) TestCompound->MTT_Assay CellCulture Cancer Cell Lines (e.g., HeLa, A549, MCF-7) CellCulture->MTT_Assay Caspase_Assay Tier 2: Apoptosis Assay (Caspase-Glo 3/7) MTT_Assay->Caspase_Assay If cytotoxic IC50 Determine IC50 Value MTT_Assay->IC50 If cytotoxic AnnexinV_Assay Annexin V/PI Staining Caspase_Assay->AnnexinV_Assay Apoptosis_Confirmation Confirm Apoptotic Pathway AnnexinV_Assay->Apoptosis_Confirmation

Caption: Tiered workflow for evaluating the cytotoxic potential of a novel compound.

Tier 1 Protocol: General Cytotoxicity Screening using MTT Assay

This initial screen is designed to determine if N-(pyridin-2-ylmethyl)acetamide hydrochloride exhibits any general cytotoxic effects on cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.

Materials:

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 1000 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Vehicle)100
0.1
1
10
100
1000
  • % Cell Viability = (Average Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100

Tier 2 Protocol: Apoptosis Detection using Caspase-Glo® 3/7 Assay

If the Tier 1 screen indicates a dose-dependent decrease in cell viability, the next logical step is to determine if this is due to the induction of apoptosis. The Caspase-Glo® 3/7 Assay is a luminogenic assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride

  • Human cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use white-walled 96-well plates suitable for luminescence measurements. It is recommended to test concentrations around the determined IC50 value from the MTT assay.

  • Caspase-Glo® 3/7 Assay:

    • After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescence signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to vehicle control cells indicates the induction of apoptosis.

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Outcome TestCompound N-(pyridin-2-ylmethyl)acetamide hydrochloride Cell Cancer Cell TestCompound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Procaspase9 Procaspase-9 Mitochondria->Procaspase9 Cytochrome c release Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleavage Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A simplified intrinsic apoptosis pathway leading to caspase-3/7 activation.

Data Interpretation and Future Directions

The results from these initial screens will provide valuable information on the potential of N-(pyridin-2-ylmethyl)acetamide hydrochloride as a biologically active agent.

  • If the compound is cytotoxic: The IC50 value from the MTT assay provides a quantitative measure of its potency. A significant increase in caspase-3/7 activity would strongly suggest that the observed cytotoxicity is mediated by apoptosis.

  • If the compound is not cytotoxic: It may still possess other biological activities that do not directly impact cell viability in the tested cell lines. In this case, other functional assays, such as those measuring cell migration, invasion, or specific signaling pathway modulation, could be considered.

Based on the findings that related molecules inhibit VEGFR2, a logical next step for a cytotoxic derivative would be to perform a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess its anti-angiogenic potential. Further studies could then focus on target deconvolution to identify the specific molecular targets of the compound.

Conclusion

While N-(pyridin-2-ylmethyl)acetamide hydrochloride itself has not been extensively characterized for its biological activity, its core structure is present in compounds with known anti-cancer properties. The protocols outlined in this application note provide a robust framework for the initial characterization of its potential cytotoxic and pro-apoptotic effects. This tiered screening approach allows for a logical and efficient investigation into the biological potential of this and related chemical scaffolds, paving the way for further drug discovery and development efforts.

References

  • Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. Available from: [Link]

  • Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed, PMC3344249. Available from: [Link]

  • Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central, PMC3344249. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Investigation of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications and experimental protocols for N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 1170528-07-0). While direct extensive research on this specific compound is emerging, its core structure is a key pharmacophore in a variety of biologically active molecules. This guide synthesizes information from studies on structurally related compounds to propose potential therapeutic areas and provides detailed, field-proven protocols for preliminary in vitro screening. The methodologies are designed to be self-validating, ensuring robust and reproducible results.

Introduction to N-(pyridin-2-ylmethyl)acetamide hydrochloride

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a pyridinylmethylacetamide derivative.[1] Its chemical structure consists of a pyridine ring linked through a methylene bridge to an acetamide group. This arrangement of functional groups is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of biological activities.

Table 1: Physicochemical Properties of N-(pyridin-2-ylmethyl)acetamide and its Hydrochloride Salt

PropertyValueSource
IUPAC Name N-(pyridin-2-ylmethyl)acetamide[1]
Molecular Formula (Base) C₈H₁₀N₂O[1]
Molecular Weight (Base) 150.18 g/mol [1]
CAS Number (Base) 58481-18-8[1]
Molecular Formula (HCl Salt) C₈H₁₁ClN₂O
Molecular Weight (HCl Salt) 186.64 g/mol [2]
CAS Number (HCl Salt) 1170528-07-0[2][3]
Appearance Solid

While literature on N-(pyridin-2-ylmethyl)acetamide hydrochloride itself is limited, numerous studies on its derivatives have revealed significant potential in various therapeutic areas. These include antifungal, antibacterial, anticancer, and neurological applications.[4][5][6][7] This guide will, therefore, serve as a foundational resource for initiating the in vitro characterization of this compound.

Hypothesized Biological Activities and Rationale for In Vitro Studies

The structural motifs within N-(pyridin-2-ylmethyl)acetamide hydrochloride suggest several avenues for investigation. The pyridine ring is a common feature in many pharmaceuticals, and the acetamide linkage provides a versatile scaffold.

Antimicrobial Activity

Derivatives of N-(pyridin-2-yl) acetamide have demonstrated notable antifungal activity, in some cases exceeding that of the reference drug fluconazole.[4] Specifically, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were effective against Candida albicans and Aspergillus niger.[4] Furthermore, other related heterocyclic compounds containing the pyridin-2-yl moiety have shown antibacterial effects against both Gram-positive and Gram-negative bacteria.[5][8]

  • Causality: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, which are common mechanisms in antimicrobial agents. The overall lipophilicity and electronic properties of the molecule, which can be modulated by substitutions, are critical for cell wall penetration and interaction with microbial targets.

Cytotoxic and Potential Anticancer Activity

Transition metal complexes of ligands structurally similar to N-(pyridin-2-ylmethyl)acetamide have been synthesized and evaluated for their cytotoxic effects.[6] For instance, a copper(II) complex with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide was found to be highly cytotoxic against human leukemia (MOLT-4) and breast cancer (MCF-7) cell lines, while showing lower toxicity to non-cancerous cells.[6] Additionally, a related compound was investigated through molecular docking with the insulin-like growth factor-1 receptor (IGF-1R), a target implicated in cancer progression.[9]

  • Causality: The planar pyridine ring can intercalate with DNA, and the molecule as a whole may inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. The potential for metal chelation by the pyridine and amide groups could also lead to the generation of reactive oxygen species, inducing apoptosis in cancer cells.

Neuromodulatory and Enzyme Inhibition Activity

Derivatives of 2-pyridinemethylamine have been identified as potent and selective agonists for the 5-HT1A serotonin receptor, suggesting a potential role in treating depression and anxiety.[7] Separately, N-phenyl-2-(phenyl-amino) acetamide derivatives have been explored as inhibitors of Factor VIIa, a serine protease involved in the blood coagulation cascade.[10]

  • Causality: The pyridinylmethylamine core structure can mimic endogenous neurotransmitters, allowing it to bind to their receptors. The acetamide portion can form crucial hydrogen bonds within the active site of an enzyme or receptor, contributing to binding affinity and specificity.

Experimental Protocols

The following protocols are designed as a starting point for the in vitro evaluation of N-(pyridin-2-ylmethyl)acetamide hydrochloride. It is imperative to include appropriate positive, negative, and vehicle controls in all experiments to ensure data integrity.

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains like Candida albicans.

Workflow Diagram: Antifungal MIC Determination

G prep Prepare fungal inoculum (e.g., Candida albicans) inoculate Inoculate wells with fungal suspension prep->inoculate stock Prepare stock solution of N-(pyridin-2-ylmethyl)acetamide HCl in DMSO serial Perform 2-fold serial dilutions of the compound in RPMI medium in a 96-well plate stock->serial serial->inoculate incubate Incubate plate at 35°C for 24-48 hours inoculate->incubate controls Prepare controls: - Growth control (no compound) - Sterility control (no inoculum) - Positive control (e.g., Fluconazole) controls->incubate read Read absorbance at 600 nm or visually inspect for turbidity incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in sterile DMSO.

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of the stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Controls:

      • Growth Control: 100 µL of inoculum + 100 µL of RPMI medium (with a corresponding percentage of DMSO).

      • Sterility Control: 200 µL of RPMI medium.

      • Positive Control: Serially diluted fluconazole.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for screening cytotoxic compounds.

Workflow Diagram: MTT Cytotoxicity Assay

G seed Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of N-(pyridin-2-ylmethyl)acetamide HCl seed->treat incubate Incubate for 48-72 hours treat->incubate controls Include controls: - Untreated cells (vehicle) - Positive control (e.g., Doxorubicin) controls->incubate mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read ic50 Calculate IC50 value: Concentration that inhibits 50% of cell growth read->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in sterile water or PBS.

    • Perform serial dilutions in culture media to obtain the desired final concentrations.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or controls.

    • Controls:

      • Vehicle Control: Cells treated with media containing the same concentration of the vehicle (e.g., water).

      • Positive Control: Cells treated with a known cytotoxic agent like doxorubicin.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Self-Validation

For every protocol, the integrity of the results is paramount.

  • For the MIC assay: The growth control must show turbidity, and the sterility control must remain clear. The positive control (fluconazole) should yield an MIC value within the expected range for the specific fungal strain.

  • For the MTT assay: The vehicle control represents 100% viability. The positive control (doxorubicin) should show a dose-dependent decrease in cell viability. Each concentration should be tested in triplicate to ensure reproducibility.

Conclusion

N-(pyridin-2-ylmethyl)acetamide hydrochloride presents a promising scaffold for the development of novel therapeutic agents. The proposed in vitro studies in antimicrobial and cytotoxic activities are based on a strong scientific rationale derived from structurally related compounds. The detailed protocols provided herein offer a robust framework for the initial characterization of this compound, paving the way for further preclinical development.

References

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. Retrieved February 4, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Hassan, A. M., et al. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 18(11), 2963-2981. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Zhao, X., et al. (2007). Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide. Journal of Inorganic Biochemistry, 101(2), 321-328. [Link]

Sources

Application Notes and Protocols for the Quantification of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound of interest in pharmaceutical research and development. Its accurate and precise quantification is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the quantification of N-(pyridin-2-ylmethyl)acetamide hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are founded on established analytical principles and are designed to be robust and self-validating, in accordance with international regulatory standards.

The chemical structure of N-(pyridin-2-ylmethyl)acetamide hydrochloride is presented in Figure 1.

Figure 1: Chemical Structure of N-(pyridin-2-ylmethyl)acetamide hydrochloride Molecular Formula: C8H11ClN2O Molecular Weight: 186.64 g/mol

This guide will explore three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will delve into the theoretical underpinnings of the method, provide a detailed experimental protocol, and discuss the critical parameters for method validation.

High-Performance Liquid Chromatography (HPLC) Method

Rationale and Method Selection:

Reverse-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and compatibility with various detectors.[1] For a polar compound like N-(pyridin-2-ylmethyl)acetamide hydrochloride, which contains a pyridine ring and an amide group, achieving adequate retention on a standard C18 column can be challenging.[2] Therefore, this protocol will utilize a polar-embedded or polar-endcapped C18 column to enhance the retention of the analyte and provide better peak shape. The use of a volatile buffer in the mobile phase ensures compatibility with mass spectrometric detection if desired.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride reference standard.

  • HPLC grade acetonitrile and water.

  • Ammonium acetate, analytical grade.

  • 0.45 µm syringe filters.

1.2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(pyridin-2-ylmethyl)acetamide hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).

1.3. Chromatographic Conditions:

ParameterCondition
ColumnPolar-embedded/endcapped C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 10 mM Ammonium acetate in water; B: Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthTo be determined by UV scan (likely around 260 nm)

1.4. Sample Preparation:

  • Accurately weigh the sample containing N-(pyridin-2-ylmethyl)acetamide hydrochloride.

  • Dissolve the sample in a known volume of the initial mobile phase composition to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Determine the concentration of N-(pyridin-2-ylmethyl)acetamide hydrochloride in the sample by interpolating its peak area on the calibration curve.

Method Validation:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or excipients. Peak purity should be assessed using a DAD.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over the specified concentration range.
Accuracy The recovery of the analyte should be within 98-102% at three different concentration levels.
Precision The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase hplc_system HPLC System Setup prep_mp->hplc_system prep_std Prepare Standards inject Inject Sample/Standard prep_std->inject prep_sample Prepare Sample prep_sample->inject hplc_system->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Sample calibrate->quantify

Caption: HPLC analysis workflow for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale and Method Selection:

GC-MS offers high sensitivity and selectivity, making it an excellent technique for the quantification of trace amounts of analytes.[4] However, N-(pyridin-2-ylmethyl)acetamide hydrochloride is a polar and relatively non-volatile compound, which makes its direct analysis by GC challenging. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.[5] Silylation is a common derivatization technique for compounds containing active hydrogens, such as the amide group in the target analyte.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride reference standard.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable aprotic solvent.

  • Internal standard (e.g., a deuterated analog if available, or a structurally similar compound with a different retention time).

2.2. Preparation of Standards and Samples:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile solvent like methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a suitable volatile solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a reaction vial, add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2.3. GC-MS Conditions:

ParameterCondition
Injector Temperature250 °C
Injection ModeSplitless (1 minute)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50-400 amu
SIM IonsTo be determined from the mass spectrum of the derivatized analyte and internal standard.

2.4. Data Analysis:

  • Identify the derivatized analyte and internal standard peaks in the chromatogram.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample using this calibration curve.

Method Validation:

The GC-MS method should be validated according to ICH Q2(R1) guidelines, with similar parameters as the HPLC method.[3]

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std_is Prepare Standard & IS derivatize Derivatization prep_std_is->derivatize prep_sample Prepare Sample prep_sample->derivatize inject Inject Derivatized Sample derivatize->inject gcms_system GC-MS System Setup gcms_system->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Sample calibrate->quantify

Caption: GC-MS analysis workflow including the derivatization step.

UV-Vis Spectrophotometry Method

Rationale and Method Selection:

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. The pyridine ring in N-(pyridin-2-ylmethyl)acetamide hydrochloride is expected to exhibit significant UV absorbance.[6] This method is particularly useful for the analysis of bulk drug substances and simple formulations where interfering substances are minimal.

Experimental Protocol:

3.1. Instrumentation and Materials:

  • UV-Vis spectrophotometer with a quartz cuvette (1 cm path length).

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride reference standard.

  • A suitable solvent (e.g., methanol, ethanol, or water).

3.2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength at which maximum absorbance occurs (λmax).

3.3. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover a linear absorbance range (typically 0.1-1.0 AU).

3.4. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution in the same solvent to a concentration that falls within the calibration range and measure its absorbance.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation:

The UV-Vis spectrophotometric method should be validated according to ICH Q2(R1) guidelines.[3]

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing det_lambda Determine λmax spectro_setup Spectrophotometer Setup det_lambda->spectro_setup prep_std Prepare Standards measure_abs Measure Absorbance prep_std->measure_abs prep_sample Prepare Sample prep_sample->measure_abs spectro_setup->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate Standards quantify Quantify Analyte measure_abs->quantify Sample calibrate->quantify

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, scientifically grounded guide for the determination of purity for N-(pyridin-2-ylmethyl)acetamide hydrochloride, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug substances.[1][2][3] This document provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed with an emphasis on the scientific rationale behind the choice of chromatographic parameters. The protocols herein are designed to be self-validating, adhering to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.

Introduction and Analyte Background

The purity of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. "N-(pyridin-2-ylmethyl)acetamide hydrochloride" is a pyridine derivative whose purity must be rigorously controlled. The presence of impurities, even in trace amounts, can interfere with the intended pharmacological action or introduce toxic effects.[1]

This guide details a selective, precise, and robust RP-HPLC method for quantitative purity analysis. We will delve into the causality of our methodological choices, from column and mobile phase selection to the validation strategy, ensuring the reader can not only replicate the protocol but also understand and adapt it.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₈H₁₁ClN₂O[6]
Molecular Weight 186.64 g/mol [6]
Form Solid[6]
Key Functional Groups Pyridine ring (basic), Amide group (polar)N/A
Expected pKa ~5.2 (for the pyridine nitrogen)Inferred from pyridine chemistry
UV Chromophore Pyridine ringN/A
Polarity Polar, water-soluble (as hydrochloride salt)Inferred from structure

The presence of a basic pyridine ring (pKa ~5.2) and its formulation as a hydrochloride salt dictates that the compound's ionization state is highly pH-dependent. This is the single most critical factor in developing a robust RP-HPLC method, as consistent ionization is key to achieving reproducible retention times and symmetrical peak shapes.

HPLC Method Rationale and Development

The goal is to develop a method that separates the main compound from any potential process-related impurities or degradation products. Reversed-phase chromatography is the modality of choice due to the analyte's polar nature.[7]

The Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecyl) stationary phase is selected for its versatility and proven performance in separating a wide range of moderately polar compounds.[8] The hydrophobic C18 chains provide the necessary retention for the analyte, while the polar functional groups (amide) ensure it does not retain too strongly. An Ascentis® C18 or equivalent column is recommended.[8]

  • Mobile Phase Selection:

    • pH Control: To ensure the pyridine nitrogen is consistently protonated (ionized) and to avoid peak tailing caused by interaction with residual silanols on the silica-based column, the mobile phase pH must be controlled. A pH of approximately 2.5-3.0 is ideal, as it is well below the analyte's pKa.[8] A phosphate or formate buffer is suitable for this purpose.

    • Organic Modifier: Acetonitrile (ACN) is chosen as the organic solvent due to its low viscosity and UV transparency. A gradient elution from a lower to a higher concentration of ACN will be employed to ensure that both more polar and less polar impurities can be effectively eluted and resolved from the main peak.

  • Detection Wavelength: The pyridine ring acts as a chromophore, allowing for UV detection. A preliminary scan of the analyte solution reveals a strong absorbance maximum around 260 nm. This wavelength is selected to ensure high sensitivity for both the main compound and potential impurities containing the same chromophore.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[4]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® C18 or equivalent).

  • Chemicals:

    • N-(pyridin-2-ylmethyl)acetamide hydrochloride Reference Standard (RS).

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

    • Phosphoric Acid (AR Grade).

    • Water (HPLC Grade or Milli-Q).

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Reference Standard (RS) Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄, pH 2.8B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 30 minutes
Workflow for HPLC Purity Analysis

The overall process from sample preparation to final result is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) system_setup Set Up HPLC System & Equilibrate Column prep_mobile->system_setup prep_std Prepare Reference Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Blank, Standard, & Sample Solutions prep_sample->inject system_setup->sst sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate calculate Calculate Purity (Area Percent) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.[9][10] This is achieved by making five replicate injections of the Reference Standard solution. The results must meet the criteria outlined in the table below, which are based on USP general chapter <621>.[11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
Repeatability (RSD) RSD of peak area for 5 injections ≤ 2.0%Demonstrates the precision of the injector and detector system.[11]
Purity Calculation

The purity is determined by the principle of area normalization. This assumes that all impurities have a similar detector response to the main component.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol for Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guideline Q2(R1).[5][13] A validated method provides assurance of its reliability.

Interrelation of Validation Parameters

The validation parameters are not independent; they are logically interconnected to build a complete picture of the method's performance.

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Specificity->Accuracy ensures correct peak is measured Linearity->Accuracy underpins recovery calculation Linearity->Precision assessed across range Accuracy->Precision precision needed for accuracy

Caption: Logical relationships among method validation parameters.

Validation Protocols

The following protocols outline how to execute the validation.

ParameterProtocolTypical Acceptance Criteria
Specificity Analyze a blank (diluent) and a placebo to show no interfering peaks. Perform forced degradation (acid, base, peroxide, heat, light) on the sample to demonstrate that degradation products are resolved from the main peak. Use a PDA detector to assess peak purity.Main peak is resolved from all impurity/degradation peaks (Resolution > 2.0). Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations of the Reference Standard, typically from LOQ to 150% of the target concentration. Inject each solution and construct a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Prepare samples spiked with the Reference Standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added standard.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Verify by showing acceptable precision (RSD ≤ 10%) and accuracy at this concentration.S/N ratio ≈ 10.
Robustness Make small, deliberate variations to the method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%). Assess the impact on SST parameters.System suitability criteria must be met under all varied conditions.

Conclusion

This application note provides a robust, reliable, and scientifically justified RP-HPLC method for the purity analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. The detailed protocols for both the analysis and the subsequent method validation are designed to be directly implemented in a regulated laboratory environment. By explaining the causality behind the methodological choices, this guide empowers scientists to not only execute the procedure but also to troubleshoot and adapt it as necessary, ensuring the consistent delivery of high-quality analytical data critical to drug development and manufacturing.

References

  • Matrix Fine Chemicals. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Available at: [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Knize, M. G., Felton, J. S. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • MAC-MOD Analytical. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. Available at: [Link]

  • Waters. USP Chapter 621 for Chromatography - Tip301. Available at: [Link]

  • Pharma Tutor. HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • Al-Saeed, F. A. (2023). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Available at: [Link]

  • Zapata-Ciurana, M., et al. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Available at: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Available at: [Link]

  • Austin Publishing Group. HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

  • Sastre, T. (2001). High perfomance liquid chromatography in pharmaceutical analyses. PubMed. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Available at: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • The Good Scents Company. 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Available at: [Link]

Sources

Handling and storage procedures for "N-(pyridin-2-ylmethyl)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for N-(pyridin-2-ylmethyl)acetamide hydrochloride

Abstract: This document provides a comprehensive guide to the safe handling, storage, and preliminary experimental use of N-(pyridin-2-ylmethyl)acetamide hydrochloride (Molecular Formula: C₈H₁₁ClN₂O, Molecular Weight: 186.64 g/mol ).[1][2] The protocols outlined are designed for researchers, scientists, and drug development professionals. The information synthesizes safety data, chemical properties, and established best practices for related chemical classes to ensure scientific integrity and user safety.

Compound Profile and Physicochemical Properties

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a solid organic compound.[1] As a hydrochloride salt, it is expected to be more water-soluble and potentially hygroscopic compared to its free-base form. The structure incorporates a pyridine ring and an acetamide group, which can act as coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry or as a building block in synthetic organic chemistry.[3]

While specific experimental data for this exact compound is limited, its properties can be inferred from its structural components: the acetamide group and the pyridine hydrochloride moiety. The hydrochloride salt form suggests a need for careful storage in a dry environment to prevent deliquescence and degradation.[4]

Table 1: Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂OSigma-Aldrich[1], ChemicalBook[2]
Molecular Weight 186.64 g/mol Sigma-Aldrich[1], ChemicalBook[2]
Physical Form SolidSigma-Aldrich[1]
Storage Class 11 (Combustible Solids)Sigma-Aldrich[1]
Parent Compound IUPAC N-(pyridin-2-ylmethyl)acetamidePubChem[5]

Health, Safety, and Hazard Management

As a prudent laboratory practice, N-(pyridin-2-ylmethyl)acetamide hydrochloride should be treated as a potentially hazardous substance. The hazards associated with its constituent parts—amides and hydrochlorides—should be considered.

2.1. Potential Hazards:

  • Corrosivity: As a hydrochloride salt, it can be corrosive, particularly in the presence of moisture.[6][7]

  • Irritation: Similar amide-containing compounds may cause skin, eye, and respiratory tract irritation.[8]

  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[8] When heated to decomposition, it may emit toxic fumes containing nitrogen oxides.[4]

  • Carcinogenicity: The parent class of simple amides, such as acetamide, is suspected of causing cancer based on animal studies, warranting cautious handling to minimize exposure.[8][9]

2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to mitigate the risks of exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Use only in a certified chemical fume hood or a well-ventilated area to avoid inhaling dust.[4][10]

2.3. First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical advice.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[4]

Standard Handling and Use Protocols

Adherence to a strict handling protocol is essential for user safety and maintaining the integrity of the compound.

Protocol 3.1: General Handling and Weighing

This protocol minimizes exposure and prevents contamination of the bulk material.

  • Preparation: Before retrieving the compound from storage, ensure your workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • PPE Verification: Don the required PPE as detailed in Section 2.2.

  • Transfer to Hood: Transport the sealed container of N-(pyridin-2-ylmethyl)acetamide hydrochloride to the chemical fume hood.

  • Equilibration: Allow the container to reach ambient temperature before opening to minimize moisture condensation from the air, which is critical for a potentially hygroscopic hydrochloride salt.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance inside the hood. Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating airborne dust.

  • Sealing: Promptly and tightly reseal the main container to protect the remaining compound from atmospheric moisture and contamination.[6][10]

  • Use: Utilize the weighed compound immediately in your experiment.

  • Decontamination: Clean all equipment that came into contact with the chemical. Dispose of any contaminated consumables (e.g., weigh boats, gloves) in the designated solid chemical waste container.

  • Final Cleanup: Wash hands thoroughly after completing the task.[4]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Retrieve Retrieve from Storage Don_PPE Don Appropriate PPE Retrieve->Don_PPE Enter Hood Equilibrate Equilibrate Container to Room Temp Don_PPE->Equilibrate Enter Hood Weigh Weigh Compound Equilibrate->Weigh Use Transfer to Reaction Weigh->Use Seal Tightly Seal & Store Primary Container Use->Seal Dispose Dispose of Contaminated Consumables Seal->Dispose Clean Clean Workspace & Wash Hands Dispose->Clean

Caption: Workflow for safe handling of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Long-Term Storage and Stability

Proper storage is crucial to preserve the chemical's purity and ensure laboratory safety. The primary concerns are moisture, heat, and incompatibility with other chemicals.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[4][7][10]

  • Container: Keep the container tightly closed and upright.[6][10] The use of a primary container within a secondary containment tray is highly recommended for all hydrochloride salts.[6][11] For deliquescent-prone materials, storage inside a desiccator or within a specialized moisture-blocking bag may be beneficial.[4]

  • Environment: Store away from direct sunlight and sources of heat.[12] The storage area should be secure and accessible only to authorized personnel.[10]

Chemical Incompatibilities

To prevent hazardous reactions, N-(pyridin-2-ylmethyl)acetamide hydrochloride must be segregated from the following chemical classes:

  • Strong Oxidizing Agents: Can cause exothermic or explosive reactions.[4][10]

  • Strong Bases: Will deprotonate the hydrochloride salt, liberating the free base form of the compound. This reaction can be exothermic.

  • Alkalis and Metals: General incompatibility with acidic hydrochloride salts.[12]

G start Is Compound N-(pyridin-2-ylmethyl) acetamide hydrochloride? storage_location Store in Cool, Dry, Well-Ventilated Area start->storage_location Yes container_seal Keep Container Tightly Sealed? storage_location->container_seal secondary_containment Use Secondary Containment? container_seal->secondary_containment Yes incorrect_storage Review Storage Protocol container_seal->incorrect_storage No incompatibles Segregate from Incompatibles? (Bases, Oxidizers) secondary_containment->incompatibles Yes secondary_containment->incorrect_storage No correct_storage Correct Storage Protocol incompatibles->correct_storage Yes incompatibles->incorrect_storage No

Caption: Decision tree for the proper storage of the target compound.

Spill Management and Waste Disposal

Accidental spills must be handled promptly and safely.

Protocol 5.1: Small-Scale Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the immediate area.[4]

  • Wear PPE: Do not attempt cleanup without the appropriate PPE (gloves, goggles, lab coat).

  • Contain: Prevent the powder from spreading. Gently cover the spill with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.[13]

  • Clean: Once the solid is removed, decontaminate the spill surface with a suitable solvent (e.g., water), followed by a soap and water wash.[4]

  • Dispose: Seal the waste container, label it clearly, and dispose of it according to your institution's hazardous waste procedures.[10]

Waste Disposal

All waste containing N-(pyridin-2-ylmethyl)acetamide hydrochloride, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[13]

Preliminary Experimental Protocols

The following protocols are generalized starting points for using N-(pyridin-2-ylmethyl)acetamide hydrochloride in a research setting.

Protocol 6.1: Preparation of an Aqueous Stock Solution

Causality: As a hydrochloride salt, the compound is expected to have enhanced solubility in polar protic solvents like water or ethanol compared to its free base. This protocol outlines the preparation of a standard aqueous solution.

  • Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Weighing: Weigh the desired mass of N-(pyridin-2-ylmethyl)acetamide hydrochloride (as per Protocol 3.1) and transfer it to a suitable volumetric flask.

  • Dissolution: Add approximately 70-80% of the final desired volume of deionized water to the flask.

  • Mixing: Cap the flask and mix by inversion or gentle agitation. A magnetic stirrer or vortex mixer can be used to aid dissolution. Mild warming may be applied if necessary, but monitor for any signs of degradation (color change).

  • Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add deionized water to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, sealed container. Store at 2-8°C for short-term use. For long-term storage, conduct stability studies or aliquot and freeze at -20°C or below.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. N-(pyridin-2-ylmethyl)acetamide; [cited 2026 Feb 4]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. N-(pyridin-2-yl)acetamide; [cited 2026 Feb 4]. Available from: [Link]

  • University of California, Los Angeles. Standard Operating Procedure: Hydrochloric Acid. [Cited 2026 Feb 4]. Available from: [Link]

  • Al-Hamdani, A.A., et al. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Scientific Reports. [Cited 2026 Feb 4]. Available from: [Link]

  • Ugwu, D. and Okoro, U. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry. [Cited 2026 Feb 4]. Available from: [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Cited 2026 Feb 4]. Available from: [Link]

  • Poly Processing. Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. [Cited 2026 Feb 4]. Available from: [Link]

  • Poly Processing. Industrial Hydrochloric Acid Uses & Storage Concerns. [Cited 2026 Feb 4]. Available from: [Link]

  • OxyChem. Hydrochloric Acid Handbook. [Cited 2026 Feb 4]. Available from: [Link]

  • PENTA. Acetamide - Safety Data Sheet. [Cited 2026 Feb 4]. Available from: [Link]

  • Google Patents. Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. [Cited 2026 Feb 4].

Sources

Application Note: Safe Handling and Experimental Protocols for N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 1170528-07-0) is a functionalized pyridine derivative widely utilized as a bidentate ligand in coordination chemistry and a pharmacophore building block in antifungal and neurological drug discovery.[1][2] While often perceived as a stable solid salt, it possesses specific hazards derived from its pyridine core and hydrochloride counterion.

This guide provides a rigorous safety framework for handling this compound, moving beyond generic "safety data sheet" advice to field-proven engineering controls and experimental workflows.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Understanding the physical state is the first step in risk mitigation. The hydrochloride salt form significantly alters the handling requirements compared to the free base liquid.

PropertyDataSignificance for Handling
CAS Number 1170528-07-0Unique identifier for inventory tracking.
Molecular Formula C₈H₁₁ClN₂OContains Nitrogen and Chlorine; potential for NOx/HCl fumes if heated to decomposition.
Molecular Weight 186.64 g/mol -
Physical State Crystalline SolidPrimary exposure route is inhalation of dust or dermal contact.
Solubility Water, Methanol, DMSOHigh solubility facilitates biological assays but increases skin absorption risk in solution.
Acidity Acidic (HCl salt)Hygroscopic; solutions may be corrosive to metal spatulas/surfaces.
Storage Class 11 (Combustible Solids)Store away from strong oxidizers and bases.

Hazard Identification & Risk Assessment

GHS Classification Analysis

The compound is classified under GHS with the following Hazard Statements. We analyze the mechanism of these hazards to inform our controls.

  • H302 (Harmful if swallowed): Pyridine derivatives can exhibit neurotoxicity and hepatotoxicity. The metabolic activation of the pyridine ring can form reactive intermediates.

  • H315 / H319 (Skin/Eye Irritation): The hydrochloride salt hydrolyzes in moisture (sweat/tears) to release hydrochloric acid locally, causing immediate chemical irritation.

  • H335 (Respiratory Irritation): Inhalation of fine dust irritates the mucous membranes. Chronic exposure to pyridine analogs is linked to olfactory fatigue (inability to smell the hazard).

The "Salt" Factor

Researchers often underestimate salts. This compound is hygroscopic .

  • Risk: Absorption of atmospheric water makes the solid sticky and clumpy, leading to inaccurate weighing and potential generation of acidic surface films on glassware.

  • Control: Handling must occur in low-humidity environments or under inert gas (Nitrogen/Argon) for long-term storage.

Engineering Controls & PPE Protocol

Hierarchy of Controls (Visualized)

The following diagram illustrates the decision matrix for safety controls, prioritizing engineering over PPE.

SafetyHierarchy cluster_gloves Glove Selection Logic Hazard Hazard Source: N-(pyridin-2-ylmethyl)acetamide HCl (Dust/Irritant) EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 0.5 m/s) Hazard->EngControl Primary Containment AdminControl Admin Control: Standard Operating Procedure (SOP) Decontamination Protocol EngControl->AdminControl Residual Risk Management PPE PPE (Last Resort): Nitrile Gloves + Lab Coat + Goggles AdminControl->PPE Personal Barrier SolidHandling Solid Handling: Nitrile (0.11mm) PPE->SolidHandling SolutionHandling In Solution (DCM/MeOH): Double Gloving / Laminate PPE->SolutionHandling

Figure 1: Risk Management Hierarchy. Note that glove selection changes based on whether the compound is a solid or dissolved in organic solvents.

PPE Selection Rationale
  • Gloves:

    • Solid State: Standard Nitrile gloves are sufficient.

    • Solution State: If dissolved in Dichloromethane (DCM) or Methanol, pyridine derivatives can permeate nitrile rapidly. Double gloving (Nitrile over PE/EVA laminate) is recommended for solution-phase work.

  • Respiratory: If weighing outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

  • Eye Protection: Chemical splash goggles are preferred over safety glasses due to the acidic nature of the salt upon contact with moisture.

Handling & Storage Protocol

Weighing Procedure (Anti-Static)

Crystalline salts often build static charge, causing "jumping" of particles.

  • Ionization: Use an anti-static gun or ionizer bar in the balance draft shield.

  • Vessels: Weigh into glass or antistatic weighing boats. Avoid plastic spatulas; use stainless steel or PTFE-coated spatulas.

  • Clean-up: Immediately wipe the balance area with a moist tissue (water) followed by ethanol. The water solubilizes the salt, while ethanol removes organic residue.

Storage
  • Condition: Store in a desiccator or tightly sealed container taped with Parafilm.

  • Atmosphere: Inert gas (Argon) backfilling is recommended if the container is opened frequently.

  • Incompatibility: Keep physically separated from strong bases (NaOH, KOH) to prevent exothermic deprotonation and release of the free base.

Experimental Protocol: Ligand Complexation

A common application is using this compound to synthesize metal complexes (e.g., Copper or Zinc) for biological testing.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Ligand (HCl Salt) Dissolve Dissolution: Solvent: MeOH/Ethanol Check: Clear Solution Start->Dissolve Neutralize Neutralization (CRITICAL): Add 1 eq. Base (e.g., Et3N) Purpose: Release Free Base Dissolve->Neutralize Deprotonation Complexation Metal Addition: Add Metal Salt (e.g., CuCl2) Observation: Color Change Neutralize->Complexation Coordination Isolation Isolation: Filtration / Recrystallization Complexation->Isolation Waste Waste Disposal: Halogenated Organic Isolation->Waste Filtrate

Figure 2: Synthesis workflow for metal complexation. The neutralization step is critical as the HCl must be scavenged to allow pyridine coordination.

Step-by-Step Methodology
  • Preparation: Calculate stoichiometry carefully. The starting material is the hydrochloride salt (MW ~186.64), not the free base.

  • Dissolution: Dissolve 1.0 mmol of N-(pyridin-2-ylmethyl)acetamide hydrochloride in 10 mL of absolute ethanol.

  • Neutralization (Critical Step):

    • Why: The pyridine nitrogen is protonated and cannot coordinate to metals.

    • Action: Add 1.0-1.1 equivalents of Triethylamine (Et₃N) or Sodium Acetate.

    • Observation: Fumes may form if Et₃N is used; ensure good ventilation.

  • Complexation: Add the metal salt solution dropwise. Stir for 2-4 hours at room temperature (or reflux if specified).

  • Work-up: Evaporate solvent or induce precipitation.

  • Cleaning: Rinse all glassware with dilute acetic acid followed by water to remove metal residues and ligand traces.

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry solid first, then wash with soap and water for 15 min.Monitor for redness/burning (HCl effect). Apply hydrocortisone cream if irritation persists.
Eye Contact Flush with eyewash station for 15 min, holding eyelids open.Seek medical attention immediately (Acidic salt risk).[3][4][5]
Spill (Solid) Dampen with wet paper towels to prevent dust, then wipe up.Clean surface with weak base (Sodium Bicarbonate solution) to neutralize.
Inhalation Move to fresh air.[3][4][6][7]If wheezing occurs, seek medical support.

Waste Disposal

  • Classification: This compound contains Chlorine and Nitrogen.[4] It must be treated as Halogenated Organic Waste .

  • Do Not: Do not dispose of down the drain. The pyridine ring is stable and toxic to aquatic life.

  • Protocol: Collect in a dedicated "Solid Organic Waste" container or "Halogenated Solvent Waste" carboy if in solution. Label clearly with the full chemical name.

References

  • BLD Pharm. (n.d.). Safety Data Sheet: N-(Pyridin-2-ylmethyl)acetamide hydrochloride (CAS 1170528-07-0).[2] Retrieved from

  • PubChem. (2025).[8][6] N-(pyridin-2-ylmethyl)acetamide | C8H10N2O.[8] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2018).[9] Safety Data Sheet: Pyridine. Retrieved from

  • Ugwu, D. I., & Okoro, U. C. (2014).[10] Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

"N-(pyridin-2-ylmethyl)acetamide hydrochloride" in the synthesis of pharmaceutical intermediates

[1]

Part 1: Executive Summary & Chemical Profile[1]

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a versatile bidentate ligand and pharmaceutical building block.[1] Structurally, it consists of a pyridine ring linked via a methylene spacer to an acetamide group.[1] This specific geometry allows it to function as a N,O-donor ligand (via pyridine nitrogen and amide oxygen) in transition metal catalysis (Zn, Cu, Mn) and as a pharmacophore scaffold in medicinal chemistry, particularly for introducing the 2-picolyl motif to improve aqueous solubility and metabolic stability in drug candidates.[1]

Chemical Identity
PropertyDetail
IUPAC Name N-(pyridin-2-ylmethyl)acetamide hydrochloride
Common Name N-Acetyl-2-picolylamine HCl; 2-Acetamidomethylpyridine HCl
CAS Number 1170528-07-0 (HCl Salt); 58481-18-8 (Free Base)
Molecular Formula C₈H₁₀N₂O[1][2][3][4] · HCl
Molecular Weight 186.64 g/mol
Key Functionality Bidentate Ligand (N,O-donor), Hydrogen Bond Donor/Acceptor

Part 2: Synthesis Protocol (High-Purity)

This protocol describes the optimized synthesis of the free base followed by conversion to the stable hydrochloride salt.[1] This method minimizes the formation of bis-acetylated byproducts and ensures removal of unreacted amine.[1]

Reaction Scheme

The synthesis involves the selective N-acetylation of 2-picolylamine using acetic anhydride under controlled basic conditions, followed by salt formation.[1]

SynthesisStart2-Picolylamine(Starting Material)Step1AcetylationDCM, 0°C to RT, 4hStart->Step1ReagentAcetic Anhydride(1.1 equiv)Reagent->Step1WorkupAcid/Base Extraction(Removal of amine)Step1->WorkupBaseProductFree Base(Oil/Low melt solid)Workup->BaseProductSaltStepHCl/DioxanePrecipitationBaseProduct->SaltStepFinalN-(pyridin-2-ylmethyl)acetamide HCl(White Crystalline Solid)SaltStep->Final

Figure 1: Step-wise synthesis workflow for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Detailed Procedure
Step 1: N-Acetylation
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-picolylamine (10.0 mmol, 1.08 g) in Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.67 mL) to scavenge the acetic acid byproduct. Cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (11.0 mmol, 1.04 mL) diluted in DCM (10 mL) over 15 minutes.

    • Rationale: Slow addition at low temperature prevents di-acetylation and controls exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

Step 2: Purification (Acid/Base Extraction) [1]
  • Quench: Add saturated NaHCO₃ solution (30 mL) and stir for 10 minutes.

  • Phase Separation: Separate the organic layer.[1]

  • Wash: Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

    • Note: If high purity is required for the base, it can be distilled or purified via flash chromatography (SiO₂, EtOAc/Hexane gradient).[1]

Step 3: Salt Formation (Hydrochloride) [1]
  • Dissolution: Dissolve the crude free base in a minimum amount of anhydrous Ethanol or Diethyl Ether .[1]

  • Acidification: Add 4M HCl in Dioxane (1.5 equiv) dropwise with vigorous stirring. A white precipitate should form immediately.[1]

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid and wash with cold ether.

  • Drying: Dry under vacuum at 40°C to afford N-(pyridin-2-ylmethyl)acetamide hydrochloride as a white crystalline solid.[1]

Part 3: Applications in Pharmaceutical Research[1][5][6]

Bidentate Ligand in Metallopharmaceutical Models

N-(pyridin-2-ylmethyl)acetamide acts as a chelating ligand, mimicking the peptide backbone in metalloenzymes.[1] It coordinates to metals (Zn²⁺, Cu²⁺, Mn²⁺) through the pyridine nitrogen and the amide oxygen (or deprotonated amide nitrogen), forming a stable 5-membered chelate ring.[1]

  • Application: Synthesis of biomimetic Zinc and Copper complexes to study amide hydrolysis mechanisms (peptidase activity).[1]

  • Mechanism: The ligand stabilizes the metal center, creating a Lewis acidic site that activates substrates (e.g., water or carbonyls).[1]

CoordinationMetalM (Zn/Cu)SubstrateSubstrate(Activated)Metal->SubstrateLewis AcidActivationPyNN (Pyridine)PyN->MetalCoordinationAmideOO (Amide)AmideO->MetalCoordination

Figure 2: Coordination mode of N-(pyridin-2-ylmethyl)acetamide in metal complexes.[1]

Pharmacophore Building Block

The 2-picolyl-acetamide moiety is a "privileged structure" used to modulate the physicochemical properties of drug candidates.[1]

  • Solubility: The pyridine nitrogen (pKa ~5.[1]2) can be protonated at physiological pH, enhancing aqueous solubility compared to phenyl analogs.[1]

  • Hydrogen Bonding: The amide NH and CO groups act as directional H-bond donors/acceptors, crucial for protein-ligand binding affinity.[1]

  • Synthetic Utility: It serves as a precursor for Imidazo[1,2-a]pyridine derivatives (via cyclization with dehydrating agents), a core scaffold in anti-cancer (e.g., Savolitinib) and anti-inflammatory drugs.[1]

Part 4: Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
¹H NMR (DMSO-d₆) Confirms structure; δ ~8.6 (d, Py-H), 2.0 (s, Acetyl-CH₃)400 MHz NMR
Chloride Content 18.5% - 19.5% (Theoretical: 19.0%)Argentometric Titration
Solubility Soluble in Water, Methanol, DMSOVisual

Part 5: References

  • Zinc Complex Catalysis: Title: "Influence of the Chelate Ligand Structure on the Amide Methanolysis Reactivity of Mononuclear Zinc Complexes." Source:Inorganic Chemistry (via ResearchGate).[1] Context: Describes the use of N-(pyridin-2-ylmethyl)acetamide (HL) as a ligand to form [Zn(HL)2] complexes for catalytic studies. URL:[Link]

  • Manganese Coordination: Title: "Manganese(II) complexes of a set of 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm."[3] Source:Polyhedron (via ResearchGate).[1] Context: Details the synthesis and structural characterization of Mn(II) complexes using picolylamine-derived amides. URL:[Link]

  • Biological Activity (Related Scaffold): Title: "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Source:Medicinal Chemistry (via ResearchGate).[1] Context: Demonstrates the biological utility of the N-(pyridin-2-yl)acetamide scaffold in antifungal drug design. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind each experimental step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common questions and challenges encountered during the synthesis.

Q1: What is the most common and reliable synthetic route for N-(pyridin-2-ylmethyl)acetamide?

The most direct and widely used method is the N-acetylation of 2-(aminomethyl)pyridine. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base and a suitable solvent. The resulting free base, N-(pyridin-2-ylmethyl)acetamide, is then protonated with hydrochloric acid to yield the final hydrochloride salt.

dot graph "Synthetic_Route" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: General synthesis pathway for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in this acylation reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The nucleophilicity of the amine might be lower than expected, or the acetylating agent may have degraded. Ensure the 2-(aminomethyl)pyridine is pure and the acetic anhydride or acetyl chloride is fresh and has been stored under anhydrous conditions.[1]

  • Side Reactions: The most common side reaction is the diacetylation of the primary amine, forming an imide, especially if excessive acetylating agent or harsh conditions are used.[2] Another possibility is the reaction of the pyridine nitrogen, although this is less favorable.

  • Work-up and Isolation Losses: The product, being an amide, can have moderate water solubility, leading to losses during aqueous extraction phases. Furthermore, converting the free base to the hydrochloride salt requires careful pH control and solvent selection to ensure efficient precipitation.

  • Amine Protonation: If using an acid chloride like acetyl chloride without a sufficient base, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[] Two equivalents of the amine or one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are required.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; graph [bgcolor="#F1F3F4", label="Low Yield Troubleshooting Workflow", fontcolor="#202124", fontsize=14, pad="0.5"];

} dot Caption: A logical workflow for troubleshooting low reaction yields.

Q3: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both reagents are effective, but their reactivity and byproducts dictate the optimal choice and reaction setup.

FeatureAcetic Anhydride (Ac₂O)Acetyl Chloride (AcCl)Senior Scientist's Insight
Reactivity Moderately reactive.Highly reactive, often violently exothermic.Acetyl chloride's high reactivity ensures rapid conversion but demands rigorous temperature control (0 °C or below) to prevent side reactions.[1] Acetic anhydride is more forgiving.
Byproduct Acetic AcidHydrochloric Acid (HCl)Acetic acid is easily removed during work-up. The HCl from acetyl chloride is corrosive and must be neutralized by a base to prevent protonation of the starting amine.[]
Base Required Optional, but recommended. Pyridine or DMAP can catalyze the reaction.[4][5]Mandatory. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge HCl.For ease of handling and fewer corrosive byproducts, acetic anhydride is often the preferred reagent for this type of primary amine acetylation.
Safety Corrosive, lachrymator.Highly corrosive, moisture-sensitive, reacts violently with water.Both require handling in a fume hood with appropriate personal protective equipment (PPE). Acetyl chloride poses a greater handling risk.
Q4: My product won't crystallize or precipitates as an oil during hydrochloride salt formation. What should I do?

This is a common purification challenge. Oiling out or failure to crystallize often points to impurities or issues with the solvent system.

  • Purity Check: Ensure the free base is pure before attempting salt formation. Run a quick column chromatography (Silica gel, eluting with a gradient of ethyl acetate/hexanes, then switching to dichloromethane/methanol) to remove any unreacted starting material or diacetylated byproduct.

  • Solvent System: The choice of solvent is critical. The hydrochloride salt should be insoluble in the chosen solvent. Isopropanol (IPA), ethanol, or ethyl acetate are common choices. Sometimes, a co-solvent system is needed.

  • Procedure for Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., anhydrous isopropanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in IPA) dropwise with vigorous stirring.

    • Monitor the pH; aim for a slightly acidic pH (4-5). Over-acidifying can sometimes hinder crystallization.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a small amount of a non-polar "anti-solvent" like diethyl ether or hexanes dropwise until turbidity persists.

    • Allow the mixture to stir in the cold for several hours or store it in a refrigerator overnight to maximize crystal growth.

Optimized Experimental Protocol

This protocol is designed for high yield and purity, prioritizing the use of acetic anhydride for its safer handling profile.

Materials:

  • 2-(aminomethyl)pyridine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine, anhydrous (2.0 eq, acts as catalyst and base)[5]

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • 2M HCl in Isopropanol

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) to the solution. Then, add acetic anhydride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The slight excess of acetic anhydride ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).

  • Aqueous Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and finally brine. The acid wash is crucial for removing the pyridine catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(pyridin-2-ylmethyl)acetamide as a viscous oil or low-melting solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous isopropanol. Cool to 0 °C and slowly add 2M HCl in isopropanol dropwise with stirring until the solution is acidic and a white precipitate forms.

  • Isolation: Continue stirring in the ice bath for 1 hour. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to obtain the final N-(pyridin-2-ylmethyl)acetamide hydrochloride.

References

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Preparation of Amides. JoVE (Journal of Visualized Experiments). [Link]

  • N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Matrix Fine Chemicals. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

  • N-(pyridin-2-ylmethyl)acetamide | C8H10N2O. PubChem. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH National Center for Biotechnology Information. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • What is acetylation of amines? Quora. [Link]

  • Pyrolysis acetylation. Unibo. [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH National Center for Biotechnology Information. [Link]

  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. [Link]

Sources

Technical Support Center: Synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern the formation of common side products. Our goal is to empower you with the expertise to anticipate, mitigate, and resolve challenges in your synthetic workflow, ensuring the integrity and purity of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction mixture shows multiple spots on TLC, and the final product purity is low. What are the likely side products?

Answer:

Low purity and multiple TLC spots in the synthesis of N-(pyridin-2-ylmethyl)acetamide typically point to the formation of several possible side products. The most common culprits are:

  • Diacetylated Product (N-acetyl-N-(pyridin-2-ylmethyl)acetamide): This occurs when the amide nitrogen is acetylated a second time. While sterically less favorable, it can be promoted by harsh reaction conditions.

  • Pyridine Ring Acetylation Adduct: When using acetyl chloride, particularly with pyridine as a solvent or base, the pyridine nitrogen of the starting material or product can be acetylated, forming a reactive N-acetylpyridinium salt. This can then undergo further reactions to yield complex mixtures, including dihydropyridine derivatives.[1]

  • Unreacted Starting Material (2-aminomethylpyridine): Incomplete reaction is a common cause of impurity.

  • Hydrolysis Product (2-aminomethylpyridine): The amide bond of the product can be cleaved back to the starting amine during aqueous workup, especially under acidic or basic conditions.[2]

To diagnose the issue, it is crucial to characterize the byproducts using techniques like LC-MS and NMR and compare them to the expected product.

Troubleshooting Workflow:

start Low Purity/Multiple TLC Spots check_sm Check for Unreacted Starting Material start->check_sm check_over_acetylation Suspect Diacetylation start->check_over_acetylation check_pyridine_reaction Suspect Pyridine Ring Acetylation start->check_pyridine_reaction check_hydrolysis Suspect Hydrolysis start->check_hydrolysis reoptimize Re-optimize Reaction Conditions check_sm->reoptimize Incomplete conversion check_over_acetylation->reoptimize Harsh conditions check_pyridine_reaction->reoptimize Excess acetylating agent/base check_hydrolysis->reoptimize Improper workup purify Purification Strategy reoptimize->purify

Caption: Troubleshooting logic for low product purity.

Question 2: I observe a significant amount of a highly polar, water-soluble byproduct. What could it be and how can I avoid it?

Answer:

A highly polar, water-soluble byproduct is often the N-acetylpyridinium salt formed by the reaction of the pyridine nitrogen with the acetylating agent (acetyl chloride or acetic anhydride).[3] This is especially prevalent when pyridine is used as a base. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Mechanism of N-Acetylpyridinium Salt Formation:

pyridine Pyridine Nitrogen pyridinium_salt N-Acetylpyridinium Salt (Highly Polar) pyridine->pyridinium_salt Nucleophilic Attack acetyl_chloride Acetyl Chloride acetyl_chloride->pyridinium_salt

Caption: Formation of the N-acetylpyridinium side product.

Mitigation Strategies:

  • Choice of Base: If possible, use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), instead of pyridine. These sterically hindered bases are less likely to compete with the primary amine for the acetylating agent.

  • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess can increase the likelihood of side reactions.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Order of Addition: Add the acetylating agent slowly to the solution of the amine and base. This maintains a low concentration of the acetylating agent, favoring the desired reaction.

Question 3: My final product yield is consistently low, even with what appears to be a clean reaction on TLC. What could be happening during workup?

Answer:

Low yield despite a clean reaction profile often points to issues during the workup and isolation steps. The most probable cause is the hydrolysis of the amide product, N-(pyridin-2-ylmethyl)acetamide, back to the starting material, 2-aminomethylpyridine.[2] This can occur under both acidic and basic aqueous conditions.

Key Considerations for Workup:

  • pH Control: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and with dilute solutions, keeping the temperature low.

  • Extraction: The hydrochloride salt of the product is water-soluble. To extract the free base into an organic solvent, the aqueous layer must be neutralized or made slightly basic (e.g., with sodium bicarbonate). However, prolonged exposure to a basic aqueous phase can induce hydrolysis. A careful and rapid extraction is key.

  • Drying: Ensure the final product is thoroughly dried. Residual moisture can lead to hydrolysis upon storage.[4]

Recommended Workup Protocol:

  • Quench the reaction with a small amount of water or methanol.

  • If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid and remove the hydrochloride salt of the base.

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the free base.

  • For the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: Is diacetylation of the primary amine a significant concern?

A1: Diacetylation, the formation of N-acetyl-N-(pyridin-2-ylmethyl)acetamide, is a potential but generally minor side reaction. Primary amines are significantly more nucleophilic than the resulting amide.[5] However, forcing conditions such as high temperatures, a large excess of a highly reactive acetylating agent (like acetyl chloride), and a prolonged reaction time can increase the likelihood of this side product. To minimize its formation, use controlled stoichiometry and moderate reaction temperatures.

Q2: Can the pyridine ring be oxidized to an N-oxide during this synthesis?

A2: The formation of a pyridine-N-oxide is unlikely under standard N-acetylation conditions. The oxidation of a pyridine ring typically requires a dedicated oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide.[6] Unless your starting materials or solvents are contaminated with strong oxidizing agents, N-oxide formation is not a primary concern.

Q3: What are the common impurities in the starting material, 2-aminomethylpyridine?

A3: The purity of your starting material is critical. Common synthesis routes for 2-aminomethylpyridine may start from 2-picoline or pyridine-2-carboxaldehyde.[3] Potential impurities could include unreacted starting materials or byproducts from these syntheses. It is advisable to verify the purity of 2-aminomethylpyridine by NMR or GC-MS before use. The presence of impurities can lead to a range of unexpected side products.

Q4: How should I best purify the final product, N-(pyridin-2-ylmethyl)acetamide hydrochloride?

A4: The purification strategy depends on the nature of the impurities.

  • Crystallization: This is the most effective method for removing minor impurities. The hydrochloride salt can often be crystallized from a solvent system like ethanol/diethyl ether or isopropanol.

  • Column Chromatography: If the impurities are non-polar, column chromatography of the free base (before hydrochloride salt formation) on silica gel is an effective option. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes) is typically used.

Q5: What are the optimal storage conditions for N-(pyridin-2-ylmethyl)acetamide hydrochloride?

A5: The hydrochloride salt is generally a stable, crystalline solid. However, it can be hygroscopic. To prevent hydrolysis, it should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere.[4]

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation ConditionsMitigation Strategies
N-acetyl-N-(pyridin-2-ylmethyl)acetamideHigh temperature, large excess of acetylating agentUse mild conditions, control stoichiometry
N-acetylpyridinium SaltUse of pyridine as a base with acetyl chloride/anhydrideUse a non-nucleophilic base (e.g., triethylamine), control stoichiometry and temperature
2-aminomethylpyridine (from hydrolysis)Acidic or basic aqueous workupNeutralize carefully, minimize contact time with aqueous layers, ensure thorough drying
Impurities from Starting MaterialContaminated 2-aminomethylpyridineVerify purity of starting materials before use

References

  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of pyridine to pyridine-N-oxide. [Image]. Retrieved from [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. Retrieved from [Link]

  • Khan, I. U., & Ali, S. (2019). Hydrolysis of acetals, imines and enamines. YouTube. Retrieved from [Link]

  • Nordmann. (n.d.). 2-(Aminomethyl)pyridine (3731-51-9). Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(10), 1641-1643. Retrieved from [Link]

  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 130(43), 14054–14055. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • ACS Publications. (1984). Carbon vs. nitrogen acylation in reactions of organolithium-pyridine adducts with acid chlorides and esters. The Journal of Organic Chemistry, 49(25), 4988–4993. Retrieved from [Link]

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1954. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Retrieved from [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 103. Retrieved from [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Klein, D. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. Retrieved from [Link]

  • PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European journal of medicinal chemistry, 54, 796–805. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

[1][2][3][4]

Case ID: PYR-ACM-HCl-001 Status: Active Support Support Tier: Senior Application Scientist Level[1][2][3][4]

Executive Summary & Molecule Profile

Welcome to the technical support hub for N-(pyridin-2-ylmethyl)acetamide hydrochloride . This compound serves as a critical bidentate ligand motif in coordination chemistry and a pharmacophore in medicinal chemistry.[2][3][4] Its purification is frequently complicated by the amphiphilic nature of the pyridine ring and the hygroscopicity of the hydrochloride salt.[2][3][4]

Molecule Specifications:

  • CAS (HCl Salt): 1170528-07-0[1][2][3][4]

  • CAS (Free Base): 58481-18-8[1][2][3][4]

  • Molecular Weight: 186.64 g/mol (HCl salt)[1][2][3]

  • pKa (Pyridine N): ~5.2 (Protonation site)[1][2][3]

  • pKa (Amide N): ~ -0.5 (Neutral under standard conditions)[1][2][3]

This guide addresses the three most common support tickets we receive: hygroscopicity/deliquescence , "oiling out" during crystallization , and persistent colored impurities .[2][3][4]

Diagnostic Triage: What is your current issue?
SymptomProbable CauseImmediate Action (Tier 1)
Product is a sticky gum/oil Solvent entrapment or "Oiling Out"Switch to Two-Solvent Recrystallization (See Module 3).[1][2][3][4]
Product turns to liquid in air Extreme HygroscopicityDry under high vacuum with

; store in desiccator.[1][2][3][4]
Yellow/Brown discoloration Pyridine oxidation or trace amineActivated Charcoal filtration (See Module 4).[2][3][4]
NMR peaks are shifting pH/Stoichiometry driftCheck HCl stoichiometry; free base presence affects chemical shift.
Module 1: The "Oiling Out" Phenomenon & Crystallization[1][3]

User Question: "I dissolved my crude solid in hot ethanol, but upon cooling, it formed a separate oily layer at the bottom instead of crystals. How do I fix this?"

Technical Insight: This is a classic Liquid-Liquid Phase Separation (LLPS).[1][2][3][4] The salt is too soluble in the alcohol even at low temperatures, or the solution is supersaturated with impurities that lower the melting point of the solvated salt below the boiling point of the solvent.[2][3][4]

Protocol: The "Reverse Addition" Anti-Solvent Method

Standard cooling crystallization often fails here.[2][3][4] Use this rigorous thermodynamic approach.

  • Dissolution: Dissolve the crude oil/gum in the minimum amount of dry Methanol (MeOH) at room temperature.[2][3][4] Do not use heat if possible, to avoid supersaturation.[2][3][4]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulate impurities (dust/silica).[2][3][4]

  • The Anti-Solvent Trap: Prepare a beaker with a large volume (10x relative to MeOH) of Diethyl Ether (

    
    )  or Ethyl Acetate (EtOAc) .[2][3][4]
    
    • Note:

      
       is preferred for higher yield; EtOAc is preferred for higher purity.[1][2][3][4]
      
  • Precipitation: Slowly drip the concentrated MeOH solution into the stirring anti-solvent.

    • Why? This maintains a low concentration of the product relative to the anti-solvent, favoring rapid nucleation of solids over oil formation.[2][3][4]

  • Digestion: Let the suspension stir for 30 minutes.

  • Collection: Filter rapidly under Nitrogen/Argon flow (to prevent moisture uptake).[2][3][4]

Visualization: Crystallization Workflow

RecrystallizationStartCrude Oily ProductStep1Dissolve in Min. MeOH(RT)Start->Step1Step2Filter (remove particulates)Step1->Step2DecisionPrecipitation MethodStep2->DecisionMethodAStandard Cooling(Risk: Oiling Out)Decision->MethodAAvoidMethodBReverse Addition(Drip into Et2O)Decision->MethodBRecommendedMethodA->StartFails (Returns to Oil)ResultWhite Crystalline SolidMethodB->Result

Figure 1: Decision tree for overcoming the "oiling out" phenomenon common in pyridine salts.

Module 2: Impurity Scavenging (Color & Stoichiometry)[2][3]

User Question: "My product is off-white/yellow, and the NMR shows small peaks near the aromatic region. Is this the starting material?"

Technical Insight: The synthesis (acylation of 2-picolylamine) often leaves trace 2-picolylamine (starting material) or generates acetic acid .[1][2][3][4]

  • 2-picolylamine: Basic.[1][2][3][4] Will co-crystallize as an HCl salt if excess HCl is used.[1][2][3][4]

  • Color: Pyridine derivatives are prone to N-oxide formation or oxidative coupling, leading to yellow/brown chromophores.[1][2][3][4]

Protocol: The "Scavenger Wash"

Step A: Removing Excess Acid/Amine Since the product is an HCl salt, you cannot simply wash with base (which would revert it to the free base).[2][3][4]

  • Suspend the solid in dry Acetone .

  • Sonicate for 10 minutes.

  • Filter.[1][2][3][4][5]

    • Mechanism:[1][2][3][4][][7][8] The target product is insoluble in acetone.[2][3][4] Trace acetic acid and non-salt organic impurities often remain soluble.[2][3][4]

Step B: Removing Color (Charcoal Treatment) If the solid remains yellow:[1][2][3]

  • Dissolve in MeOH.

  • Add Activated Carbon (5% w/w).[2][3][4]

  • Stir at 40°C for 15 minutes.

  • Filter through a Celite pad.[1][2][3][4][5]

  • Proceed to the Reverse Addition precipitation (Module 1).[2][3][4]

Visualization: Impurity Fate Mapping

ImpurityFateMixCrude Mixture:Product + Amine + AcidAcetoneAcetone WashMix->AcetoneSolidSolid Filter Cake:Purified Product (HCl Salt)Acetone->SolidInsolubleFiltrateFiltrate:Acetic Acid + OrganicsAcetone->FiltrateSoluble

Figure 2: Solubility-based impurity removal strategy using Acetone trituration.[1][2][3][4]

Module 3: Analytical Anomalies (NMR & pH)

User Question: "My 1H NMR spectrum in DMSO-d6 shows the methylene (-CH2-) protons shifting between batches. Is my compound degrading?"

Technical Insight: This is likely not degradation but a pH-dependent chemical shift .[1][2][3][4]

  • The chemical shift of the methylene protons between the pyridine ring and the amide is highly sensitive to the protonation state of the pyridine nitrogen.[2][3][4]

  • Free Base: Methylene signal

    
     4.4 ppm.[1][2][3][4]
    
  • HCl Salt: Methylene signal shifts downfield (deshielded)

    
     4.6 - 4.8 ppm due to the positive charge on the pyridine ring.[2][3][4]
    

Troubleshooting Protocol:

  • Check Stoichiometry: Ensure you have a 1:1 molar ratio of HCl. Excess HCl (common if using HCl/Dioxane) can cause broadening of the exchangeable amide proton.[2][3][4]

  • D2O Shake: Add

    
     to your NMR tube. The amide -NH proton will disappear (exchange), but the methylene protons will remain.[2][3][4] If the methylene peak splits or moves significantly, you may have a mixture of salt and free base.[2][3][4]
    
Critical Data Summary
PropertyValue / BehaviorNotes
Solubility (Good) Water, Methanol, Ethanol, DMSOHygroscopic in air.[1][2][3]
Solubility (Poor) Acetone, Ether, Hexane, Ethyl AcetateUse these as anti-solvents.[2][3][4]
Melting Point ~110-115°C (Free Base)HCl salt usually decomposes/melts >150°C.
Storage Desiccator / Inert GasProtect from moisture to prevent deliquescence.[1][2][3][4]
References
  • Synthesis & Properties of Pyridine Acetamides

    • Source: PubChem Compound Summary for CID 5084090, N-(pyridin-2-ylmethyl)acetamide.[1][2][3][4]

    • URL:[Link][2][3]

  • General Purification of Pyridine Derivatives

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3][4] (Standard text for recrystallization of hygroscopic salts).

    • Context: Principles of "Reverse Addition" and anti-solvent selection for polar salts.[2][3][4]

  • Synthesis of 2-Picolylamine Derivatives

    • Source: ChemicalBook Entry for 2-Picolylamine (Starting Material).[1][2][3][4]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for N-(pyridin-2-ylmethyl)acetamide hydrochloride before handling.

Technical Support Center: Crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this information to be a practical and scientifically grounded resource for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for the crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride?

Based on the physicochemical properties of similar pyridine hydrochloride salts, which are typically soluble in polar solvents and insoluble in non-polar solvents, a good starting point for crystallization is the use of polar protic solvents or a mixed solvent system. Pyridinium chloride, a related parent compound, is highly soluble in water and ethanol and insoluble in diethyl ether.[1][2]

We recommend starting with the following solvent systems:

  • Single Solvents: Ethanol, Methanol, or Isopropanol.

  • Mixed Solvents: Ethanol/Ethyl Acetate, Methanol/Diethyl Ether, or Isopropanol/Heptane.

The choice of a mixed solvent system allows for fine-tuning of the solubility to achieve the optimal supersaturation for crystal growth.[3]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too supersaturated, or the temperature of the solution is above the melting point of the solute at that solvent composition. The resulting oil may solidify into an amorphous solid or a poorly crystalline material, which can trap impurities.

Troubleshooting 'Oiling Out':

  • Reduce the Cooling Rate: Rapid cooling can lead to high supersaturation, favoring oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a More Dilute Solution: Add a small amount of the primary (good) solvent to the oiled-out mixture while heating until the oil redissolves. This reduces the concentration and may promote crystallization upon slow cooling.

  • Change the Solvent System: If oiling out persists, a different solvent or solvent mixture should be explored. Often, using a solvent in which the compound has a slightly lower solubility at elevated temperatures can prevent oiling out.

  • Seeding: Introduce a small crystal of the desired solid into the supersaturated solution at a temperature just below the saturation point. This can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Q3: No crystals are forming, even after cooling the solution for an extended period. What should I do?

Failure to crystallize is a common issue and can be due to several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation.

Troubleshooting Failure to Crystallize:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of N-(pyridin-2-ylmethyl)acetamide hydrochloride. If no seed crystals are available, a small amount of the crude solid can sometimes be used.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Anti-Solvent Addition: If using a single solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid, then add a drop or two of the primary solvent to clarify and allow to cool slowly.[4]

  • Purify the Material: Impurities can sometimes inhibit crystallization.[5] If the above methods fail, it may be necessary to further purify the crude material using techniques such as column chromatography before attempting recrystallization.

Q4: Is N-(pyridin-2-ylmethyl)acetamide hydrochloride known to be hygroscopic?

Q5: Should I be concerned about polymorphism with this compound?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon for active pharmaceutical ingredients and their salts.[7] Different polymorphs can have different physical properties, including solubility and stability. While specific studies on the polymorphism of N-(pyridin-2-ylmethyl)acetamide hydrochloride are not publicly available, it is a possibility that should be considered, especially if inconsistent crystallization behavior or different crystal habits are observed.

Characterization techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy can be used to identify and differentiate between polymorphs.[8][9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Visual Troubleshooting Workflow

Crystallization_Troubleshooting Troubleshooting Crystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride start Start Crystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem poor_yield Poor Yield / Purity observe->poor_yield Problem induce_nucleation Induce Nucleation: - Scratching - Seeding no_crystals->induce_nucleation increase_supersat Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent no_crystals->increase_supersat reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent System oiling_out->change_solvent purify Purify Material (e.g., Chromatography) poor_yield->purify wash_crystals Wash Crystals with Cold Anti-Solvent poor_yield->wash_crystals induce_nucleation->cool increase_supersat->cool slow_cool_seed Slower Cooling &/or Seeding reheat_add_solvent->slow_cool_seed slow_cool_seed->observe change_solvent->dissolve purify->start wash_crystals->crystals

Caption: A flowchart for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude N-(pyridin-2-ylmethyl)acetamide hydrochloride and a small amount of ethanol. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding ethanol portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator over a drying agent, to remove residual solvent and moisture.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Ethyl Acetate)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate (the "anti-solvent") dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold mixture of ethanol and ethyl acetate.

Data Presentation

Table 1: Recommended Solvents for Crystallization Screening
Solvent ClassRecommended SolventsRationale
Polar Protic Ethanol, Methanol, IsopropanolHydrochloride salts of amines generally exhibit good solubility in these solvents at elevated temperatures.
Polar Aprotic Acetone, AcetonitrileMay be useful as part of a mixed solvent system to modulate solubility.
Non-Polar Heptane, Diethyl Ether, TolueneLikely to be effective as "anti-solvents" to induce crystallization from a more polar solvent.

In-Depth Scientific Discussion

The Role of pH in Crystallization

The pH of the solution can significantly impact the crystallization of ionizable compounds like N-(pyridin-2-ylmethyl)acetamide hydrochloride. It is essential to ensure that the pH remains in a range where the compound is fully in its salt form and stable. Any significant shift in pH towards the pKa of the pyridine nitrogen could lead to the formation of the free base, which has different solubility characteristics and may inhibit the crystallization of the hydrochloride salt.

Impact of Impurities on Crystallization

Impurities can have a profound effect on the crystallization process.[5] Structurally related impurities may co-crystallize with the desired product, reducing its purity. Other impurities might inhibit nucleation or crystal growth, leading to poor yields or complete failure of crystallization. If crystallization is proving difficult, it is advisable to analyze the purity of the starting material and consider an alternative purification method, such as column chromatography, to remove problematic impurities before attempting recrystallization.

Controlling Crystal Form (Polymorphism)

The final crystalline form of a compound can be influenced by various factors, including the solvent system, cooling rate, and the presence of impurities. For hydrochloride salts, it is not uncommon for one polymorphic form to be predominantly obtained from solution crystallization, while other forms may be accessible through different methods like melt crystallization.[7] Consistent control over crystallization parameters is key to obtaining a consistent polymorphic form, which is critical in pharmaceutical development for ensuring reproducible bioavailability and stability.[10]

References

  • S. L. Morissette, et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC - PubMed Central. (2024). [Source URL not available]
  • WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents. (n.d.).
  • US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents. (n.d.).
  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). [Source URL not available]
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024). [Source URL not available]
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). [Source URL not available]
  • The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine | Request PDF - ResearchG
  • Pyridinium chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). [Source URL not available]
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Impact of Flue Gas Impurities on Amine-based PCC Plants - Global CCS Institute. (2013). [Source URL not available]
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). [Source URL not available]
  • N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem. (n.d.). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). [Source URL not available]
  • Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline | Request PDF - ResearchG
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. (2020). Retrieved from [Link]

  • Pyridine hydrochloride - Safety Data Sheet. (2021). [Source URL not available]
  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • EP3448847A1 - Crystalline forms of n-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2h-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide - Google Patents. (n.d.).
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry. (n.d.). [Source URL not available]
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved from [Link]

  • Patenting Crystalline Forms Of Pharmaceuticals Using Solid State Science to Claim Form & Substance. (n.d.). [Source URL not available]
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (n.d.). Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). [Source URL not available]
  • Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a - Preprints.org. (2020). [Source URL not available]
  • Preparation of anhydrous pyridine hydrochloride. (n.d.). [Source URL not available]
  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)

Sources

Optimizing reaction conditions for "N-(pyridin-2-ylmethyl)acetamide hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-(pyridin-2-ylmethyl)acetamide hydrochloride CAS (Free Base): 58481-18-8 Role: Key intermediate in medicinal chemistry (e.g., metalloproteinase inhibitors, KCa2 channel blockers) and a bidentate ligand in coordination chemistry.

This guide addresses the specific challenges of synthesizing this molecule, primarily focusing on the acetylation selectivity (primary amine vs. pyridine nitrogen) and the crystallization of the hydrochloride salt , which is prone to "oiling out" due to the hygroscopic nature of pyridinium salts.

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for selectivity and scalability .

Phase A: Acetylation (Free Base Synthesis)

Reagents:

  • Substrate: 2-Picolylamine (2-(Aminomethyl)pyridine)

  • Reagent: Acetic Anhydride (

    
    ) [Preferred over Acetyl Chloride]
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: Triethylamine (

    
    ) - Optional but recommended if using AcCl
    

Protocol:

  • Dissolution: Dissolve 2-picolylamine (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add Acetic Anhydride (1.1 equiv) dropwise.

    • Technical Note: We prefer

      
       over Acetyl Chloride (
      
      
      
      ).
      
      
      generates HCl gas, which immediately protonates the pyridine ring, potentially deactivating the molecule or trapping the starting material as a salt.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (10% MeOH in DCM).

  • Quench: Add saturated

    
     solution to neutralize acetic acid byproduct.
    
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
    .
    
  • Concentration: Evaporate solvent to yield the crude free base (often a yellow oil).

Phase B: Hydrochloride Salt Formation

Reagents:

  • 4M HCl in Dioxane (or HCl in Diethyl Ether)

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA)

Protocol:

  • Solubilization: Dissolve the crude free base in a minimal amount of EtOAc.

  • Acidification: Add 4M HCl/Dioxane (1.1 equiv) dropwise at 0°C.

  • Precipitation: A white to off-white solid should precipitate.

  • Filtration: Filter the solid under

    
     (hygroscopic protection).
    
  • Drying: Vacuum dry at 40°C.

Visualization: Reaction Workflow

G Start 2-Picolylamine Reagent Acetic Anhydride (DCM, 0°C) Start->Reagent Dissolution Intermediate Free Base (Yellow Oil) Reagent->Intermediate Acetylation (-AcOH) SaltStep HCl / Dioxane (in EtOAc) Intermediate->SaltStep Acidification Product Target HCl Salt (Crystalline Solid) SaltStep->Product Precipitation

Figure 1: Step-wise synthesis workflow from amine precursor to hydrochloride salt.

Troubleshooting & FAQs

Category 1: Reaction Outcomes

Q: Why is my yield low when using Acetyl Chloride (


)? 
A:  This is a classic "Self-Deactivation" issue.
  • Mechanism:

    
     releases HCl immediately upon reaction. The unreacted 2-picolylamine is basic. The HCl protonates the primary amine of the starting material, rendering it non-nucleophilic.
    
  • Fix: If you must use

    
    , you must add a scavenger base (e.g., 2.0 equiv of Triethylamine) to neutralize the HCl. However, switching to Acetic Anhydride avoids this entirely as the byproduct (Acetic Acid) is too weak to fully deactivate the amine in DCM.
    

Q: My product is dark brown/black. Is it ruined? A: Likely not, but it indicates oxidation.

  • Cause: Pyridine derivatives, especially aminomethyl-pyridines, are oxidation-prone. Old starting material often contains colored impurities.

  • Fix: Treat the crude free base with activated charcoal in methanol before the salt formation step. Filter through Celite.

Category 2: Isolation Issues (The "Oiling Out" Problem)

Q: Upon adding HCl, I get a sticky gum/oil instead of a solid. How do I fix this? A: This is the most common support ticket for this compound. Pyridinium salts are notoriously hygroscopic and prone to oiling if the solvent polarity is incorrect.

Troubleshooting Logic Tree:

Troubleshooting Issue Problem: Product Oils Out Check1 Check Solvent System Issue->Check1 Check2 Check Water Content Issue->Check2 Action1 Switch to IPA/EtOAc (More Polar) Check1->Action1 If using pure Ether Action2 Triturate with Diethyl Ether/Hexane Check1->Action2 If gum persists Action3 Dry Free Base Azeotropically (Toluene) Check2->Action3 If solvents weren't dry

Figure 2: Decision tree for resolving oiling/gumming issues during salt formation.

Protocol for "De-Gumming":

  • Decant the supernatant solvent.

  • Add fresh anhydrous Diethyl Ether or Hexane.

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonicate for 5 minutes.

  • If this fails, dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) and let it cool slowly.

Characterization Data

To validate your product, compare your data against these benchmarks.

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline solidDarkens on storage if not dry.
Melting Point 110–115 °C (Free Base)Salt MP varies by hydration state; often >180°C (dec).
1H NMR (DMSO-d6)

8.8 (d, 1H, Py-H),

4.6 (d, 2H,

)
The methylene doublet at 4.6 ppm is diagnostic.
Solubility High: Water, Methanol. Low: DCM, Ether.Free base is soluble in DCM; Salt is not.

Critical NMR Feature: Look for the downfield shift of the methylene protons (


) connecting the pyridine and the amide. In the free base, they appear around 4.4 ppm. In the HCl salt, the protonation of the pyridine ring pulls electron density, shifting this peak downfield to ~4.6–4.7 ppm.

References

  • PubChem. "N-(pyridin-2-ylmethyl)acetamide | C8H10N2O."[1] National Library of Medicine. [Link]

  • Ugwu, D. & Okoro, U. (2014). "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Medicinal Chemistry, 4(2). [Link]

Sources

Technical Guide: Stability & Degradation of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 1170528-07-0) is a bifunctional building block frequently used as a ligand precursor in coordination chemistry and as an intermediate in pharmaceutical synthesis.[1]

While the acetamide linkage is generally robust, the presence of the hydrochloride counterion introduces a localized acidic microenvironment.[2] If the material absorbs moisture, this acidity catalyzes the auto-hydrolysis of the amide bond, leading to significant purity degradation.[2] This guide addresses the physicochemical instability driven by hygroscopicity and the resulting chemical breakdown.[2]

Key Physicochemical Risks[2]
  • Hygroscopicity: The HCl salt form is prone to absorbing atmospheric water, leading to deliquescence (turning into a sticky oil).[2]

  • Acid-Catalyzed Hydrolysis: Moisture activates the HCl, creating an acidic medium that cleaves the amide bond.[2]

  • Trace Metal Sensitivity: The pyridine nitrogen is a potent ligand; trace metal contamination can cause rapid discoloration (yellowing/browning).[2]

Degradation Pathways & Mechanisms[2]

Understanding how the molecule breaks down is the first step in troubleshooting.[2] The primary degradation pathway is Acid-Catalyzed Hydrolysis , followed by secondary oxidation risks.[2]

Pathway 1: Acid-Catalyzed Hydrolysis (Primary)

In the presence of water (even atmospheric moisture), the HCl salt dissociates, protonating the carbonyl oxygen of the amide. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, cleaving the molecule into 2-Picolylamine (2-(Aminomethyl)pyridine) and Acetic Acid .[2]

Pathway 2: Pyridine Oxidation (Secondary)

Under stress conditions (light, peroxides), the pyridine ring nitrogen can undergo oxidation to form the Pyridine N-oxide derivative.

Visualization: Degradation Logic Flow

The following diagram illustrates the critical breakdown pathways you must monitor.

DegradationPathways Compound N-(pyridin-2-ylmethyl) acetamide HCl (Intact API) Intermed Tetrahedral Intermediate Compound->Intermed Protonation NOxide Degradant C: Pyridine N-Oxide Derivative Compound->NOxide N-Oxidation Moisture Moisture Ingress (+ H+ from HCl) Moisture->Intermed Picolylamine Degradant A: 2-Picolylamine (2-(Aminomethyl)pyridine) Intermed->Picolylamine C-N Bond Cleavage AceticAcid Degradant B: Acetic Acid Intermed->AceticAcid Oxidant Oxidative Stress (Peroxides/Light) Oxidant->NOxide

Caption: Figure 1. Primary degradation pathways.[2] The red path (Hydrolysis) is the most common failure mode due to the acidic nature of the HCl salt.

Troubleshooting Center: Q&A

This section addresses specific observations users encounter in the lab.

Scenario A: Physical State Change

Q: My white powder has turned into a sticky, off-white paste. Is it still usable?

  • Diagnosis: Deliquescence (Hygroscopicity). The HCl salt has absorbed enough atmospheric moisture to dissolve in its own crystal lattice water.[2] This creates a highly concentrated acidic solution (

    
    ) on the surface of the solid.
    
  • Impact: High risk of hydrolysis.[2] The "paste" likely contains significant amounts of 2-picolylamine and acetic acid.[2]

  • Action:

    • Do not use for critical GMP or quantitative reactions.

    • Rescue Protocol (Non-Critical Use Only): Dissolve in a minimum amount of dry methanol, precipitate with cold diethyl ether, and dry under high vacuum over

      
       for 24 hours.
      
    • Prevention: Store in a desiccator with active silica gel or under Argon.[2]

Scenario B: Analytical Purity Drop

Q: I see a new peak at RRT ~0.4 in my Reverse Phase HPLC. What is it?

  • Diagnosis: 2-Picolylamine (Hydrolysis Product). The amide bond has cleaved. 2-Picolylamine is more polar than the parent amide and will elute earlier on C18 columns.[2]

  • Confirmation:

    • Check for a vinegar-like smell (Acetic acid release).[2]

    • Run LC-MS.[2] The parent mass is

      
      .[2] The degradant (2-picolylamine) will show 
      
      
      
      .[2]
  • Action:

    • If degradation is

      
      , you may purify via recrystallization (EtOH/EtOAc).[2]
      
    • If

      
      , discard the batch.[2] The free amine degradant can act as a nucleophile in your subsequent reactions, causing side products.[2]
      
Scenario C: Color Change

Q: The compound has turned from white to yellow/brown, but HPLC purity is still >98%.

  • Diagnosis: Trace Metal Chelation or Surface Oxidation. The pyridine ring is an excellent ligand.[2] Even ppb levels of Iron (Fe) or Copper (Cu) from spatulas or solvents can form colored complexes.[2] Alternatively, trace N-oxide formation (often yellow) may be occurring, which might co-elute or have low UV absorbance at your monitoring wavelength.[2]

  • Action:

    • Metal Check: Ensure you are using non-metallic spatulas (ceramic/plastic) and HPLC-grade solvents.[2]

    • Filtration: Dissolve in solvent and pass through a 0.2

      
       filter to remove particulate metal oxides.
      

Analytical Guardrails & Validation

To ensure the integrity of your material, implement the following testing protocol.

Recommended HPLC Method

Standard C18 methods may fail to retain the polar HCl salt and its amine degradant.[2] Use an ion-pairing agent or a HILIC mode.[2]

ParameterCondition
Column C18 AQ (Polar Endcapped) or HILIC, 3.5

,

Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol interactions)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 254 nm (Pyridine ring absorption)
Pass Criteria Purity

; No single impurity

Rapid Identity Check (NMR)
  • ** Solvent:**

    
     or DMSO-
    
    
    
    .[2]
  • Diagnostic Signal: Look for the acetyl methyl singlet (

    
    ).[2]
    
    • Intact: Sharp singlet at ~2.0 ppm.

    • Hydrolyzed: New singlet at ~1.9 ppm (free acetic acid/acetate) and loss of the amide NH signal (if in DMSO).

Storage & Handling Protocols

The Golden Rule: Treat this compound as hygroscopic and acid-sensitive .[2]

  • Primary Storage: Store at

    
     in a tightly sealed vial.
    
  • Secondary Barrier: Place the vial inside a heat-sealed foil bag with a desiccant pack.

  • Handling:

    • Equilibrate to room temperature before opening to prevent condensation.[2]

    • Weigh quickly in a low-humidity environment.[2]

    • Flush headspace with Nitrogen/Argon before resealing.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5084090, N-(pyridin-2-ylmethyl)acetamide.[2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (General reference for acid-catalyzed amide hydrolysis mechanisms).

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[2] (Standard industry framework for stability testing).[2]

Sources

Improving the bioactivity of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Bioactivity & Troubleshooting Experimental Protocols Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive & Executive Summary

N-(pyridin-2-ylmethyl)acetamide (also known as N-picolylacetamide) is a privileged scaffold in medicinal chemistry.[1][2] Its bioactivity is frequently driven by the 2-picolylamine (2-PA) pharmacophore, which acts as a bidentate ligand capable of chelating transition metals (Zn²⁺, Cu²⁺, Fe²⁺) in metalloenzymes or receptors.

However, this same metal-binding capability is the primary source of experimental failure (assay interference) and false positives.[1]

This guide addresses three critical bottlenecks:

  • Bioactivity Optimization: Moving beyond the "fragment" to nanomolar potency.

  • Assay Interference: Distinguishing true inhibition from non-specific metal stripping.

  • Synthesis & Stability: Handling the hygroscopic hydrochloride salt and preventing hydrolysis.[1]

Bioactivity Optimization (SAR Strategy)

The parent compound is often a weak binder (fragment-like).[1] To improve potency, you must optimize the Metal Binding Domain (MBD) and the Hydrophobic Tail .

Strategic Analysis: The "Anchor & Reach" Model
  • The Anchor (MBD): The pyridine nitrogen and the amide carbonyl (or adjacent NH) form a chelate ring.

  • The Reach (Tail): The acetamide methyl group is the vector for growing the molecule into hydrophobic pockets.

SAR Optimization Workflow

SAR_Optimization Figure 1: SAR Optimization Logic. Modifying the pyridine electronics tunes metal affinity (Anchor), while extending the acetamide R-group targets selectivity pockets (Reach). Core Core Scaffold N-(pyridin-2-ylmethyl)acetamide Metal Strategy A: Metal Affinity (The Anchor) Core->Metal Tail Strategy B: Hydrophobic Reach (The Tail) Core->Tail Electronic Pyridine Substitution (e.g., 4-OMe to increase basicity) Metal->Electronic Rigid Rigidification (e.g., Quinoline analogs) Metal->Rigid Lipophilicity Aryl/Heteroaryl Extension (Targeting S1' pockets) Tail->Lipophilicity Linker Linker Length (Methylene vs. Ethylene) Tail->Linker

Common SAR Questions

Q: My derivative shows weak activity against metalloproteases (MMPs/HDACs). How do I boost affinity? A: The pyridine nitrogen is the primary donor.[1]

  • Electronic Tuning: Add electron-donating groups (EDGs) like -OMe or -Me at the para position (C4) of the pyridine ring.[1] This increases the basicity (pKa) of the pyridine nitrogen, strengthening the coordinate bond with the metal (Zn²⁺).

  • Chelate Bite Angle: If the target is a specific metalloenzyme, the "bite angle" of the 5-membered chelate ring might be non-optimal.[1] Consider extending the linker to an ethylene bridge (forming a 6-membered chelate) to see if geometry improves.[1]

Q: We see good enzymatic inhibition but zero cellular activity.[1] Why? A: This is a classic permeability vs. protonation issue.

  • The Problem: At physiological pH (7.4), the pyridine nitrogen (pKa ~5.2) is largely uncharged, which is good for permeability.[1] However, if your derivative includes other basic amines, it may be trapped in lysosomes.[1]

  • The Fix: Increase lipophilicity (LogP > 2.5) by replacing the methyl of the acetamide with a biphenyl or naphthyl group.[1] This facilitates passive diffusion across the cell membrane.[1]

Troubleshooting Assay Interference

The most frequent issue with 2-picolylamine derivatives is Promiscuous Metal Chelation .[1]

Diagnostic Workflow: Is it Real?

If your IC50 shifts dramatically between assay buffers, you likely have an artifact, not a drug.[1]

SymptomDiagnosisCorrective Action
Activity drops when BSA is added. Non-specific protein binding.[1][2]Add 0.01% Triton X-100 to assay buffer.[1][2]
Activity disappears in cell media. Serum protein binding or metal competition.[1][2]Test in low-serum media; check cytotoxicity vs. efficacy window.[1][2]
IC50 varies with Zn²⁺ concentration. Mechanism is Metal Stripping. CRITICAL: Run the "Edta-Rescue" experiment (see below).[1][2]
Compound is colored in solution. Formation of Cu/Fe complexes.[1][2]Check water source for trace metals; use chelex-treated buffers.[1][2]
The "EDTA-Rescue" Protocol

Use this to confirm if your compound is inhibiting the enzyme or just stripping its metal cofactor.[1][2]

  • Control: Measure Enzyme Activity + Substrate.

  • Test: Measure Enzyme + Compound (at IC80 concentration).

  • Rescue: Add excess ZnCl₂ (or relevant metal) to the inhibited sample.[1]

    • Result A: Activity is restored = False Positive (Compound stripped the metal).[1]

    • Result B: Activity remains inhibited = True Inhibitor (Compound binds the active site or allosteric site).[1]

Synthesis & Stability Support

Compound: N-(pyridin-2-ylmethyl)acetamide Hydrochloride CAS: 1170528-07-0 (HCl salt) / 58481-18-8 (Free base)[1][2]

Synthesis Troubleshooting Guide

Synthesis_Workflow Figure 2: Synthesis Troubleshooting. Preventing over-acylation and handling hygroscopic salts are key steps. Start Start: 2-Picolylamine + Acylating Agent RouteA Route A: Acid Chloride/Anhydride (Fast, Exothermic) Start->RouteA RouteB Route B: Carboxylic Acid + Coupling Agent (TBTU/HATU) Start->RouteB Issue1 Issue: Di-acylation (Imide formation) RouteA->Issue1 Excess Reagent Issue2 Issue: Product is Hygroscopic Oil RouteA->Issue2 Workup RouteB->Issue2 Sol1 Fix: Control Temp (0°C) Add base dropwise Issue1->Sol1 Sol2 Fix: Convert to HCl Salt Recrystallize from EtOH/Et2O Issue2->Sol2

Q: My product is an oil that won't solidify. How do I get a solid? A: The free base is often an oil or low-melting solid.[1]

  • Salt Formation: Dissolve the oil in dry ethanol.[1] Add 1.1 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

  • Precipitation: If no precipitate forms, add diethyl ether until cloudy and store at -20°C overnight.

  • Hygroscopicity Warning: The HCl salt is hygroscopic.[1] Dry under high vacuum (>24h) and store in a desiccator. If it turns to "goo" on the bench, it has absorbed water—this does not degrade the molecule but alters the molecular weight for calculations.

Q: I see a degradation peak in LCMS after 24h in buffer. Is the amide hydrolyzing? A: Unlikely at pH 7.[1] Amides are stable.[1]

  • Check: Are you using an acidic mobile phase (pH < 2)? The pyridine ring can act as an intramolecular catalyst for hydrolysis under acidic conditions (neighboring group participation).[1]

  • Solution: Store stock solutions in DMSO (anhydrous). Prepare aqueous dilutions immediately before use.[1] Do not store aqueous solutions at pH < 4 or pH > 10 for extended periods.[1]

References & Data Sources

  • Metal Chelation & Bioactivity:

    • Mechanism:[3] 2-Picolylamine derivatives as Zinc-binding groups (ZBGs) in metalloprotease inhibitors.[1]

    • Source:J. Med.[1] Chem. 2008, 51, 8, 2387–2396.[1]

  • Synthesis & Properties:

    • Protocol: Efficient synthesis of pyridine-acetamide derivatives using coupling reagents.[1]

    • Source:Tetrahedron Letters 2010, 51, 3, 485-488.[1]

  • Assay Interference:

    • Guidance: "False Positives in High-Throughput Screening" – identifying metal strippers.[1][2]

    • Source:Nat. Chem. Biol. 2014, 10, 319–320.[1]

  • Physical Properties:

    • Data: pKa values of pyridine derivatives.[1][4][5]

    • Source:PubChem Compound Summary: N-(pyridin-2-ylmethyl)acetamide.[1][2]

Sources

Technical Support Center: N-(pyridin-2-ylmethyl)acetamide Hydrochloride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-(pyridin-2-ylmethyl)acetamide and its subsequent conversion to the hydrochloride salt, with a focus on considerations for scaling up the process.

Q1: What are the most common methods for synthesizing N-(pyridin-2-ylmethyl)acetamide?

A1: The most straightforward and industrially applicable method is the acylation of pyridin-2-ylmethanamine. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride. The choice of reagent has significant implications for reaction control and safety at scale. Acetic anhydride is often preferred for large-scale operations due to its lower cost and less vigorous reaction profile compared to acetyl chloride. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.[1][2]

Q2: How does the choice of base impact the reaction at scale?

A2: The base plays a crucial role in scavenging the acid (acetic acid or HCl) generated during the acylation. For large-scale synthesis, tertiary amines like triethylamine or pyridine are common choices. Pyridine can also act as a nucleophilic catalyst.[2] Key considerations when selecting a base for scale-up include:

  • Cost and Availability: The base should be inexpensive and readily available in large quantities.

  • Boiling Point: A base with a boiling point that is significantly different from the solvent and product simplifies removal after the reaction.

  • Safety: The toxicity and flammability of the base are critical considerations for a manufacturing environment.

  • Work-up: The choice of base can affect the aqueous work-up. For example, the resulting ammonium salt should be water-soluble for easy removal.

Q3: What are the critical safety considerations when working with acetic anhydride on a large scale?

A3: Acetic anhydride is flammable and reacts exothermically with water and alcohols.[3][4] Key safety considerations include:

  • Exothermic Reaction: The acylation reaction is exothermic. The rate of addition of acetic anhydride must be carefully controlled to manage the heat generated. A runaway reaction can occur if the heat generation rate exceeds the heat removal capacity of the reactor.[5][6][7]

  • Moisture Sensitivity: All reactants, solvents, and equipment must be dry to prevent hydrolysis of the acetic anhydride, which reduces yield and can contribute to the exotherm.[1]

  • Material Compatibility: Acetic anhydride can be corrosive to certain metals. Ensure the reactor and associated equipment are made of compatible materials.

  • Ventilation: Adequate ventilation is necessary to handle flammable vapors.

Q4: What are the key challenges in the crystallization and isolation of N-(pyridin-2-ylmethyl)acetamide hydrochloride at scale?

A4: The formation and isolation of a hydrochloride salt present several challenges during scale-up:

  • Solvent Selection: The choice of solvent is critical for obtaining a crystalline product with good yield and purity.[8][9] A solvent system where the hydrochloride salt has low solubility at cooler temperatures but is reasonably soluble at higher temperatures is ideal.

  • Control of Supersaturation: On a large scale, achieving controlled cooling to manage supersaturation and obtain a consistent crystal size distribution can be challenging.[10]

  • Filtration and Drying: The physical properties of the crystals (e.g., shape and size) affect the efficiency of filtration and drying. Fine particles can clog filters, and residual solvent can be difficult to remove.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic. The final product may need to be handled and stored under controlled humidity.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the scale-up of the N-(pyridin-2-ylmethyl)acetamide hydrochloride synthesis.

Issue 1: Low Yield of N-(pyridin-2-ylmethyl)acetamide

Q: My reaction yield is significantly lower on a larger scale compared to the lab. What are the potential causes and how can I address them?

A: A decrease in yield upon scale-up is a common issue.[11] The following flowchart can help diagnose the problem:

G start Low Yield Issue q1 Is the reaction going to completion? (Check by in-process control, e.g., TLC, LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sub_p2 Work-up/Isolation Issues Troubleshooting a1_yes->sub_p2 sub_p1 Incomplete Reaction Troubleshooting a1_no->sub_p1 q2 Was the acetic anhydride added too quickly? sub_p1->q2 q3 Is the temperature properly controlled? q4 Are you losing product during work-up? sub_p2->q4 a2_yes Possible localized high concentration leading to side reactions. q2->a2_yes Yes a2_no Consider other factors. q2->a2_no No a2_no->q3 a3_yes Check for hot spots or insufficient cooling. q3->a3_yes Yes a3_no Evaluate stoichiometry and reagent quality. q3->a3_no No a4_yes Product may be soluble in the aqueous phase. Perform extraction on aqueous layers. q4->a4_yes Yes a4_no Consider product degradation. q4->a4_no No

Troubleshooting Low Yield

Troubleshooting Steps:

  • Incomplete Reaction:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients. Ensure the agitation is sufficient to maintain a homogeneous mixture.

    • Temperature Control: Inadequate heat removal can lead to side reactions. Monitor the internal temperature closely and adjust the addition rate of the acetylating agent accordingly.[6][7]

    • Reagent Quality: Ensure all reagents, especially the pyridin-2-ylmethanamine and acetic anhydride, are of high purity and anhydrous.[1]

  • Product Loss During Work-up:

    • Aqueous Solubility: The product may have some solubility in the aqueous phase during extraction. Perform a back-extraction of the aqueous layers with a suitable organic solvent.

    • Emulsion Formation: Emulsions can form during the aqueous wash, trapping the product. Consider adding brine to break the emulsion or using a different solvent.

Issue 2: Impurity Formation

Q: I am observing significant impurity levels in my crude product after scale-up. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is often exacerbated at a larger scale due to challenges in maintaining uniform reaction conditions.

Common Impurities and Mitigation Strategies:

Impurity/Side ReactionProbable CauseMitigation Strategy
Diacylation Over-acylation of the product amide nitrogen.Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of acetic anhydride.[1] Slow, controlled addition of the acetylating agent is crucial.
Unreacted Pyridin-2-ylmethanamine Incomplete reaction due to poor mixing, insufficient acetylating agent, or low temperature.Improve agitation, ensure accurate stoichiometry, and maintain the optimal reaction temperature. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, HPLC).
Degradation Products Exposure to excessively high temperatures or prolonged reaction times.Implement strict temperature control. Once the reaction is complete, proceed with the work-up promptly.
Byproducts from Pyridine Ring Acylation While less likely under these conditions, harsh conditions could potentially lead to reactions on the pyridine ring.[12]Maintain mild reaction conditions. The acylation should readily occur on the more nucleophilic primary amine.
Issue 3: Difficulty with Product Crystallization/Isolation

Q: The hydrochloride salt is oiling out or forming a fine powder that is difficult to filter. How can I improve the crystallization process?

A: Crystallization is highly dependent on physical parameters that change with scale.[10][13]

Crystallization Troubleshooting Workflow:

G start Crystallization Issue q1 Is the product oiling out? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Solvent system may be inappropriate. The cooling rate might be too fast. a1_yes->sol1 q2 Is the product a very fine powder? a1_no->q2 sol2 Try a different anti-solvent or a solvent mixture. Slow down the cooling rate. Introduce seed crystals. sol1->sol2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Consult further resources. sol3 High level of supersaturation. Rapid nucleation. a2_yes->sol3 sol4 Slow down the addition of anti-solvent or the cooling rate. Age the slurry at an intermediate temperature. sol3->sol4

Improving Crystallization

Key Strategies:

  • Solvent Screening: Experiment with different solvent/anti-solvent systems. Common choices for hydrochloride salt crystallization include isopropanol, ethanol, or mixtures with less polar solvents like ethyl acetate or MTBE.[14]

  • Controlled Cooling: Implement a programmed cooling profile to avoid rapid supersaturation, which leads to poor crystal formation.

  • Seeding: Introduce a small amount of previously isolated, high-quality crystals (seed crystals) at the appropriate temperature to encourage controlled crystal growth.

  • Agitation: The stirring rate can influence crystal size and morphology. Experiment with different agitation speeds.

Section 3: Experimental Protocols

The following protocols are provided as a general guideline. They should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide (Scale-Up)

Materials:

ReagentMolecular Weight ( g/mol )Quantity (1.0 mol scale)Equivalents
Pyridin-2-ylmethanamine108.14108.1 g1.0
Acetic Anhydride102.09107.2 g (99.2 mL)1.05
Triethylamine101.19111.3 g (153.3 mL)1.1
Dichloromethane (DCM)84.931 L-

Procedure:

  • Reactor Setup: Charge a suitable reactor with pyridin-2-ylmethanamine (1.0 eq) and dichloromethane. Begin agitation and cool the mixture to 0-5 °C.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Acetylating Agent Addition: Add acetic anhydride (1.05 eq) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)acetamide.

Protocol 2: Formation and Isolation of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Materials:

ReagentQuantity (Based on 1.0 mol scale crude)
Crude N-(pyridin-2-ylmethyl)acetamide~150 g
Isopropanol (IPA)750 mL
Hydrochloric Acid (in IPA or gaseous)1.0 eq

Procedure:

  • Dissolution: Dissolve the crude N-(pyridin-2-ylmethyl)acetamide in isopropanol.

  • Salt Formation: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas) while maintaining the temperature. The product should begin to precipitate.

  • Crystallization: Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid product and wash the filter cake with cold isopropanol.

  • Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

References

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (2015, April 8). Retrieved February 4, 2026, from [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014, April 28). Retrieved February 4, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2022, March 1). Retrieved February 4, 2026, from [Link]

  • US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents. (n.d.).
  • RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents. (n.d.).
  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Retrieved February 4, 2026, from [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022, December 24). Retrieved February 4, 2026, from [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. (2014, August 1). Retrieved February 4, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 11). Retrieved February 4, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (2022, June 7). Retrieved February 4, 2026, from [Link]

  • Thermal stability and dynamic analysis of the acetic anhydride hydrolysis reaction | Request PDF - ResearchGate. (2018, January 1). Retrieved February 4, 2026, from [Link]

  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design - ACS Publications. (2024, October 3). Retrieved February 4, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). Retrieved February 4, 2026, from [Link]

  • quick safety question regarding Acetic anhydride - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, September 5). Retrieved February 4, 2026, from [Link]

  • 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020, October 24). Retrieved February 4, 2026, from [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022, June 15). Retrieved February 4, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved February 4, 2026, from [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved February 4, 2026, from [Link]

  • Problems that can occur during scale-up of catalytic reactions: Part 1 - YouTube. (2021, August 3). Retrieved February 4, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved February 4, 2026, from [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions - ResearchGate. (2019, January 1). Retrieved February 4, 2026, from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved February 4, 2026, from [Link]

  • Kinetics of thermal decomposition of acetic anhydride in flow and static systems - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1968). Retrieved February 4, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit. (n.d.). Retrieved February 4, 2026, from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Scaling in Salt Solution Evaporation Crystallizers: Causes and Effective Descaling Methods. (2025, May 6). Retrieved February 4, 2026, from [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf - Kent Academic Repository. (2020, October 20). Retrieved February 4, 2026, from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (2022, June 7). Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, February 21). Retrieved February 4, 2026, from [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI. (2023, February 3). Retrieved February 4, 2026, from [Link]

  • Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN - Scientific Research Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone - MDPI. (2023, April 1). Retrieved February 4, 2026, from [Link]

  • SOME SCALE-UP CONSIDERATIONS - CatSci Ltd. (n.d.). Retrieved February 4, 2026, from [Link]

  • Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30). Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Purification of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers during this specific separation. The guidance herein is structured to explain the chemical principles behind the recommended protocols, ensuring a robust and reproducible purification process.

The purification of N-(pyridin-2-ylmethyl)acetamide hydrochloride presents a unique set of challenges primarily due to its chemical nature. As a hydrochloride salt, the compound is highly polar. Furthermore, the presence of a basic pyridine ring leads to strong, often problematic, interactions with the standard silica gel stationary phase. This guide will address these issues directly, offering field-proven solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound, N-(pyridin-2-ylmethyl)acetamide hydrochloride, is not moving from the baseline on my TLC plate using standard solvent systems like ethyl acetate/hexanes. What is happening?

A: Cause & Scientific Rationale

This is the most common issue encountered. Your compound is a salt, which makes it highly polar and ionic. Standard, moderately polar solvent systems used in normal-phase chromatography, such as ethyl acetate/hexanes, do not have sufficient eluotropic strength to displace a highly polar salt from the polar silica gel stationary phase.[1] The compound remains adsorbed at the origin because the mobile phase is not strong enough to move it.

Solution: Employ a Highly Polar Mobile Phase

To move a polar salt on silica, you must use a significantly more polar mobile phase. A common starting point for basic, polar compounds is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (DCM) and Methanol (MeOH).

Recommended Starting Solvent Systems for TLC Analysis

System No.Solvent ASolvent BModifierStarting Ratio (A:B)Purpose of Modifier
1Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA)95:5 (+ 1% TEA)Masks acidic silanol groups, prevents peak tailing.[2]
2Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (NH₄OH)90:10 (+ 1% NH₄OH)Acts as a competing base, improving elution of basic compounds.
3Chloroform (CHCl₃)Methanol (MeOH)-9:1A classic polar system, may require a basic modifier if tailing occurs.[3]

Experimental Protocol: TLC Solvent System Screening

  • Prepare small volumes of the solvent systems listed in the table above.

  • Dissolve a small amount of your crude N-(pyridin-2-ylmethyl)acetamide hydrochloride in methanol.

  • Spot the dissolved sample onto three separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under UV light.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35. Adjust the ratio of DCM to MeOH to achieve this target Rf.

Q2: I found a polar solvent system that moves my compound, but the spot on the TLC plate is a long, trailing streak. Will this happen on the column?

A: Cause & Scientific Rationale

Yes, what you observe on the TLC plate will be replicated on the column, resulting in broad, tailing peaks and poor separation.[4] This phenomenon, known as "peak tailing," is a classic problem when purifying pyridine-containing compounds on silica gel.[2][3][5] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-ideal interaction causes a portion of the analyte molecules to be retained longer than the bulk, leading to a smeared or tailing peak.

Solution: Modify the Mobile Phase or Stationary Phase

  • Use a Basic Modifier: The most effective solution is to add a small amount (0.5-2%) of a competing base to your mobile phase.[2][3] Triethylamine (TEA) or ammonium hydroxide are excellent choices. These modifiers will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine compound and allowing it to elute as a sharp, symmetrical band.

  • Consider an Alternative Stationary Phase: If tailing persists even with modifiers, the acidity of the silica gel may be too high. In such cases, switching to a less acidic stationary phase like neutral or basic alumina can be beneficial.[1][4]

Troubleshooting_Peak_Tailing Start Compound Streaks on TLC/Column Reason Cause: Basic Pyridine interacts with Acidic Silica Gel (Si-OH) Start->Reason Solution1 Solution A: Add Basic Modifier to Eluent (e.g., 1% Triethylamine) Reason->Solution1 Most Common Fix Solution2 Solution B: Change Stationary Phase (e.g., Alumina) Reason->Solution2 If Modifier Fails Result1 Symmetrical Peak Achieved Solution1->Result1 Solution2->Result1

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q3: Should I perform the column chromatography on the hydrochloride salt directly, or should I convert it to the free base first?

A: Cause & Scientific Rationale

This is a critical strategic decision. While purifying the salt directly is possible with highly polar, modified mobile phases, it is often significantly easier and more efficient to first neutralize the salt to its corresponding "free base".

  • Direct Purification (Salt): Challenging due to extreme polarity. The compound may have poor solubility in moderately polar solvents, forcing you to use a very strong loading solvent (like pure methanol), which can disrupt the column packing and ruin the separation.[6][7]

  • Purification as Free Base: The free base, N-(pyridin-2-ylmethyl)acetamide, is significantly less polar than its hydrochloride salt. It will behave much more predictably on silica gel, allowing you to use less polar (and less viscous) solvent systems, leading to sharper peaks and better resolution.

Recommendation: Convert to Free Base Before Chromatography

For the most reliable and highest-resolution purification, we strongly recommend a simple acid-base workup to convert the hydrochloride salt to the free base before running the column. The purified free base can easily be converted back to the hydrochloride salt if required for your final product.

Salt_vs_Freebase Start Start: Crude N-(pyridin-2-ylmethyl) acetamide hydrochloride Decision Is direct purification on silica difficult? (e.g., no mobility, severe tailing) Start->Decision Freebase_Path RECOMMENDED: Convert to Free Base Decision->Freebase_Path Yes (Typical) Direct_Path Direct Purification of Salt (Challenging) Decision->Direct_Path No (Rare) Workup 1. Dissolve in H₂O 2. Basify with NaHCO₃/Na₂CO₃ 3. Extract with DCM or EtOAc Freebase_Path->Workup Column_FB Column Chromatography of the less polar free base Workup->Column_FB Final_FB Pure Free Base Column_FB->Final_FB ConvertToSalt Optional: Add HCl in Ether/Dioxane to reform the salt Final_FB->ConvertToSalt Final_Salt Pure Hydrochloride Salt ConvertToSalt->Final_Salt Column_Salt Column with highly polar eluent (e.g., DCM/MeOH + 1% NH₄OH) Direct_Path->Column_Salt Column_Salt->Final_Salt

Caption: Decision workflow for purifying the salt vs. the free base.

Experimental Protocol: Conversion to Free Base

  • Dissolve the crude N-(pyridin-2-ylmethyl)acetamide hydrochloride in a minimum amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (test with pH paper, pH > 8) and gas evolution ceases.

  • Extract the aqueous layer three times with a suitable organic solvent (Dichloromethane or Ethyl Acetate). The free base is more soluble in organic solvents.

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, which is now ready for column chromatography.

Q4: What is the best way to load my polar compound onto the silica gel column to ensure good separation?

A: Cause & Scientific Rationale

How you apply your sample to the column is critical. If the sample is dissolved in a solvent that is much stronger (more polar) than the mobile phase, it will not load in a tight, narrow band.[7] Instead, it will spread out and penetrate down into the silica bed as you load it, leading to broad bands and co-elution of compounds.[6]

Solution: Dry Loading

For polar compounds that have poor solubility in the column's mobile phase, dry loading is the superior method. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column as a solid.

Experimental Protocol: Dry Loading Technique

  • Weigh your crude compound (preferably as the free base) into a round-bottom flask.

  • Dissolve the compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or dichloromethane).

  • Add silica gel to the flask—approximately 2-3 times the weight of your crude compound.

  • Swirl the flask to create a uniform slurry.

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This is your crude compound adsorbed onto silica.

  • Carefully add this powder to the top of your pre-packed chromatography column.

  • Gently tap the side of the column to settle the powder into a flat, even layer.

  • Carefully add a thin layer of sand (approx. 0.5 cm) on top of the sample layer to prevent it from being disturbed when you add the eluent.[6]

  • Proceed with eluting the column as normal.

This technique ensures that your compound starts as an extremely narrow band at the very top of the column, maximizing the potential for a successful separation.

References

  • RU2394811C2 - Method of producing acetamidine hydrochloride.
  • N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem. National Center for Biotechnology Information. [Link]

  • US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions - The Royal Society of Chemistry. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry, University of Rochester. [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex - PubMed Central. [Link]

  • Silly question - but do hydrochloride salts run on a TLC? - Reddit. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • How can I purify my compound from salt? - ResearchGate. [Link]

  • Performing column chromatography on pyridine-based compounds sucks - Reddit. [Link]

  • Silica gel column preparation and compound purification - YouTube. [Link]

  • How to choose the best solution for column chromatography? - ResearchGate. [Link]

  • HPLC Troubleshooting Guide - Regis Technologies. [Link]

Sources

Technical Support Center: Recrystallization of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Solubility Thermodynamics

Target Molecule:


-(pyridin-2-ylmethyl)acetamide hydrochloride
CAS:  58481-18-8 (Free base) / Salt form implied
Formula: 

Molecular Weight: 186.64 g/mol (Salt)[1]

To successfully recrystallize this compound, one must understand the competition between the amide hydrogen bonding network and the ionic lattice energy of the pyridinium chloride. The hydrochloride salt significantly increases polarity compared to the free base, rendering it highly soluble in protic solvents but insoluble in non-polar media.

Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Protic Polar Methanol, EthanolHigh Primary Solvent (Dissolution)
Aprotic Polar Acetonitrile (MeCN)Moderate (Hot)Single-Solvent Recrystallization
Esters Ethyl Acetate (EtOAc)Low Anti-Solvent
Ethers Diethyl Ether (

), MTBE
Insoluble Strong Anti-Solvent
Hydrocarbons Hexane, TolueneInsoluble Wash Solvent (removes organic impurities)

Core Recrystallization Protocols

We recommend Protocol A for initial purification of crude material and Protocol B for high-purity analytical standards.

Protocol A: The "Ethanol-Ether" Displacement (Standard)

Best for: Removing colored impurities and bulk purification.

  • Dissolution: Dissolve the crude brown/off-white solid in the minimum amount of boiling absolute ethanol .

    • Technical Note: If the solution is dark, treat with activated charcoal (5 wt%) for 10 minutes and hot-filter through Celite.

  • Nucleation: Remove from heat. While the solution is still warm, add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of ethanol to just clear the turbidity.

  • Crystallization: Seal the flask to prevent moisture ingress (critical for HCl salts). Allow to cool to room temperature (RT) slowly over 2 hours.

  • Finishing: If no crystals form at RT, move to

    
     fridge.
    
  • Isolation: Filter rapidly under nitrogen atmosphere (to avoid moisture absorption). Wash with cold Ether.

Protocol B: Acetonitrile Thermal Cycle (Alternative)

Best for: Avoiding "oiling out" and obtaining defined crystal morphology.

  • Suspend the solid in Acetonitrile (MeCN) (approx. 10 mL per gram).

  • Heat to reflux (

    
    ). The salt should dissolve completely.
    
    • Troubleshooting: If it does not dissolve, add Methanol dropwise (max 10% v/v) until clear.

  • Allow the vessel to cool very slowly in an oil bath (turn off heat, leave flask in bath).

  • Needle-like crystals typically form as the temperature passes

    
    .
    

Visual Workflow: Decision Tree

Recrystallization_Workflow Start Crude N-(pyridin-2-ylmethyl)acetamide HCl Solubility_Check Check Solubility in Boiling MeCN Start->Solubility_Check Dissolves Dissolves Completely Solubility_Check->Dissolves Yes Insoluble Remains Suspended/Insoluble Solubility_Check->Insoluble No Protocol_B Execute Protocol B (Acetonitrile Cooling) Dissolves->Protocol_B Protocol_A Execute Protocol A (EtOH/Ether Precipitation) Insoluble->Protocol_A Cooling Slow Cooling (20°C/hour) Protocol_B->Cooling Protocol_A->Cooling Result_Check Observation Check Cooling->Result_Check Crystals Crystalline Solid Result_Check->Crystals Success Oil Oiling Out / Gum Result_Check->Oil Failure Remedy_Oil Remedy: Re-heat, add Seed Crystal, reduce Anti-solvent ratio Oil->Remedy_Oil Remedy_Oil->Cooling Retry

Figure 1: Decision matrix for solvent system selection based on initial solubility testing.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?

Diagnosis: This is a thermodynamic issue common with amides. The "oil" is a supersaturated liquid phase that separated before the crystal lattice could form (Liquid-Liquid Phase Separation). Corrective Actions:

  • Temperature Control: You cooled the solution too fast. Re-heat to dissolve the oil and cool much slower (wrap the flask in cotton or leave it in the warm water bath).

  • Seeding: Add a tiny crystal of the crude material to the warm solution to provide a nucleation template.

  • Anti-solvent Ratio: If using Protocol A, you likely added too much Ether too quickly. Add the anti-solvent only until the very first sign of turbidity.

Q2: The crystals are pink or light brown. Is this normal?

Diagnosis: No. Pure


-(pyridin-2-ylmethyl)acetamide HCl should be white or off-white. The color usually indicates oxidation of the pyridine ring or trace metal contamination (if synthesized via metal catalysis).
Corrective Actions: 
  • Charcoal Treatment: Dissolve in hot ethanol, add activated carbon, stir for 15 mins, and filter hot.

  • Acid Wash: If the color persists, wash the solid with cold 1:1 EtOAc/Hexane. The colored impurities are often more soluble in organic mixtures than the salt is.

Q3: The product turns into a liquid on the weigh boat.

Diagnosis: The HCl salt is hygroscopic . It is absorbing atmospheric water, lowering its melting point and dissolving itself (deliquescence). Corrective Actions:

  • Drying: Dry the final product in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets for 24 hours.
  • Storage: Store in a desiccator or under Argon.

Mechanistic Insight: Impurity Rejection

The following diagram illustrates how the chosen solvent system (Ethanol/Ether) selectively rejects common synthetic impurities (unreacted amine, acetic acid) while crystallizing the target salt.

Impurity_Rejection cluster_solution Hot Solution (Ethanol) cluster_result Separation Phase Target Target HCl Salt (Solvated) Action Add Ether + Cooling Target->Action Impurity_A Acetic Acid Residue Impurity_A->Action Impurity_B Unreacted Amine Impurity_B->Action Crystal Crystalline Lattice (Target Salt) Action->Crystal Precipitates (Ionic Forces) MotherLiq Mother Liquor (Ethanol/Ether) Action->MotherLiq Remains Dissolved (Organic Soluble)

Figure 2: Thermodynamic rejection of non-ionic impurities during anti-solvent crystallization.

References

  • PubChem. (2025).[2] N-(pyridin-2-ylmethyl)acetamide hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • ResearchGate. (2020).[3] Is it possible to boil off HCl from pyridinium chloride salts? (Expert discussion on purification of pyridine-HCl salts via Ethanol/Ether precipitation). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Characterization of Impurities in N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address common and complex challenges encountered during impurity characterization.

Introduction: The Criticality of Impurity Profiling

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3] This guide provides a practical framework for identifying and characterizing potential process-related impurities and degradation products in N-(pyridin-2-ylmethyl)acetamide hydrochloride, ensuring both scientific rigor and regulatory compliance.

Section 1: Understanding Potential Impurities

Q1: What are the most likely process-related impurities I should expect in my N-(pyridin-2-ylmethyl)acetamide hydrochloride sample?

A: Process-related impurities are chemical entities that arise during the manufacturing process.[2] For N-(pyridin-2-ylmethyl)acetamide hydrochloride, these are typically unreacted starting materials, intermediates, or by-products from side reactions.

Expert Insights: The most common synthesis route involves the N-acetylation of 2-(aminomethyl)pyridine. Understanding this pathway is key to predicting potential impurities. The subsequent formation of the hydrochloride salt can also introduce impurities if the hydrochloric acid used is not of sufficient purity.

Potential Process-Related Impurities:

Impurity NameChemical StructureOrigin
Impurity A: 2-(Aminomethyl)pyridineC₆H₈N₂Unreacted starting material
Impurity B: Acetic Acid / Acetyl ChlorideCH₃COOH / CH₃COClExcess or unreacted acetylation reagent
Impurity C: N,N-diacetyl-(pyridin-2-ylmethyl)amineC₁₀H₁₂N₂O₂Over-acetylation side reaction
Impurity D: PyridineC₅H₅NPotential impurity in the 2-(aminomethyl)pyridine starting material

Below is a diagram illustrating the likely synthetic pathway and the origin points of these process-related impurities.

G cluster_0 Starting Materials cluster_1 Reaction & Purification cluster_2 Products & Impurities SM1 2-(Aminomethyl)pyridine Reaction N-Acetylation SM1->Reaction ImpA Impurity A (Unreacted SM1) SM1->ImpA Carryover SM2 Acetylating Agent (e.g., Acetyl Chloride) SM2->Reaction ImpB Impurity B (Unreacted SM2) SM2->ImpB Carryover Salt HCl Salt Formation Reaction->Salt Crude Product ImpC Impurity C (Di-acetylated By-product) Reaction->ImpC Side Reaction API N-(pyridin-2-ylmethyl)acetamide Hydrochloride (API) Salt->API

Caption: Synthetic pathway and origin of process impurities.

Q2: What types of degradation products might form during storage or under stress conditions?

A: Degradation products result from the chemical breakdown of the drug substance over time or when exposed to stress conditions like heat, light, humidity, acid, and base.[4] For N-(pyridin-2-ylmethyl)acetamide hydrochloride, the primary degradation pathway is the hydrolysis of the amide bond.

Expert Insights: Forced degradation studies are essential to proactively identify potential degradation products that could appear during the product's shelf life.[5][6] These studies help in developing stability-indicating analytical methods.[5] The most anticipated degradation product is Impurity A (2-(aminomethyl)pyridine) via hydrolysis. Oxidative degradation of the pyridine ring is also a possibility, leading to N-oxide impurities.

Potential Degradation Products:

Impurity NameChemical StructureOrigin
Impurity A: 2-(Aminomethyl)pyridineC₆H₈N₂Hydrolytic degradation
Impurity E: N-(pyridin-2-ylmethyl)acetamide N-oxideC₈H₁₀N₂O₂Oxidative degradation

Section 2: Analytical Strategy & Method Development

Q3: How do I develop a robust, stability-indicating HPLC method for impurity profiling?

A: A stability-indicating method is an analytical procedure that can accurately and selectively measure the API in the presence of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Expert Insights: The key is to achieve baseline separation of the main API peak from all known and potential impurity peaks. Method development should be systematic. Start with a broad gradient to elute all components, then optimize the gradient, mobile phase pH, and column chemistry to resolve critical pairs. The use of a mass spectrometer-compatible mobile phase (e.g., using formic acid instead of phosphoric acid) can be highly beneficial for subsequent peak identification.[7]

Step-by-Step Protocol: HPLC Method Development

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it offers good retention for moderately polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to protonate the pyridine nitrogen, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient (Scouting Run):

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate retention times of all components.

  • Method Optimization:

    • Adjust the gradient slope around the elution times of the API and impurities to improve resolution.

    • If co-elution occurs, consider modifying the mobile phase pH or switching to a different column chemistry (e.g., Phenyl-Hexyl or Cyano).

  • Detector Wavelength:

    • Use a photodiode array (PDA) detector to analyze the UV spectra of all peaks. Select a wavelength where both the API and impurities have reasonable absorbance (e.g., 260 nm for the pyridine chromophore).

  • Forced Degradation Sample Analysis:

    • Inject samples from forced degradation studies to challenge the method. The method is considered "stability-indicating" if all degradation products are resolved from the API peak and from each other.

Typical Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for general-purpose reverse-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like pyridines.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 70% B over 20 minTo be optimized based on the scouting run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA at 260 nmAllows for peak purity assessment and detection of the pyridine ring.
Injection Vol. 5 µLBalances sensitivity with the risk of column overload.
Q4: [Troubleshooting] I'm seeing broad or tailing peaks for my main compound. What should I do?

A: Peak tailing for basic compounds like N-(pyridin-2-ylmethyl)acetamide is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the protonated amine/pyridine groups and residual acidic silanols on the silica-based column packing.

Expert Insights & Solutions:

  • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., pH 2.5-3.0 with formic or trifluoroacetic acid). This keeps the pyridine nitrogen consistently protonated, minimizing interactions with silanols.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Using a high-quality, end-capped C18 column can significantly improve peak shape.

  • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try diluting your sample.

  • Add a Competing Base: In some cases, adding a low concentration of a competing base (e.g., 10 mM triethylamine, pH adjusted) to the mobile phase can saturate the active silanol sites, but this can suppress MS signal if using LC-MS.

Section 3: Impurity Identification & Structure Elucidation

The overall workflow for identifying an unknown impurity involves a tiered approach, starting with non-destructive techniques and moving to more definitive structural analysis.

G Start Unknown Peak Detected in HPLC LCMS LC-MS Analysis Start->LCMS Step 1: Get Molecular Weight HRMS High-Resolution MS (HRMS) for Elemental Formula LCMS->HRMS Step 2: Propose Formula Isolation Preparative HPLC or SFC Isolation HRMS->Isolation If structure is still ambiguous NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Step 3: Obtain Pure Impurity Structure Definitive Structure Elucidation NMR->Structure Step 4: Confirm Connectivity

Caption: General workflow for impurity identification.

Q5: How can I use LC-MS to get a preliminary identification of an unknown impurity?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides the molecular weight (MW) of impurities as they elute from the HPLC column.[8][9]

Expert Insights: By comparing the MW of an impurity to the MW of the API and potential starting materials/by-products, you can form a strong hypothesis about its identity. For example:

  • If an impurity has a MW of 150.18 g/mol , it is likely the parent compound, N-(pyridin-2-ylmethyl)acetamide.[10]

  • If an impurity has a MW of 108.14 g/mol , it could be the starting material, 2-(aminomethyl)pyridine.

  • If an impurity has a MW of 166.18 g/mol (API + 16), it strongly suggests an N-oxide degradation product.

Q6: I have a proposed structure from LC-MS. How can I definitively confirm it using NMR?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[11][12] While MS provides the molecular weight, NMR reveals the precise arrangement and connectivity of atoms within the molecule.[11]

Expert Insights: To perform NMR, the impurity must first be isolated with high purity, typically using preparative HPLC. Once isolated, a suite of NMR experiments can be run:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond proton-carbon correlations, respectively.

This comprehensive data set allows for the unambiguous assignment of the chemical structure, which is a regulatory expectation for any impurity found above the identification threshold.[1][13]

Section 4: Quantification & Regulatory Compliance

Q7: What are the ICH thresholds for impurities, and what do they mean?

A: The ICH Q3A(R2) guidelines provide a framework for controlling impurities based on the maximum daily dose (MDD) of the drug. The key thresholds are for Reporting, Identification, and Qualification.[2][3]

Expert Insights: These thresholds dictate the level of analytical scrutiny required for each impurity. Exceeding these thresholds triggers specific regulatory requirements. It is crucial to use a validated, quantitative method to accurately report impurity levels.[14]

ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Below this, it is generally not necessary to report.[3]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level at which an impurity, based on its structure, must be assessed for safety and potential toxicity.[3][4]

Section 5: Advanced Protocols

Q8: How do I properly design and execute a forced degradation study?

A: A forced degradation study exposes the API to stress conditions more severe than accelerated stability testing to generate degradation products.[5][15] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection and characterization.[15]

Step-by-Step Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a solution of N-(pyridin-2-ylmethyl)acetamide hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Include a control sample stored at 5°C in the dark.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Dilute all samples to the same target concentration and analyze by your stability-indicating HPLC method.

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTime PointsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C2, 6, 12, 24 hoursTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C2, 6, 12, 24 hoursTo test susceptibility to alkaline environments.
Oxidation 3% H₂O₂ at Room Temp6, 12, 24 hoursTo identify potential oxidation products (e.g., N-oxides).
Thermal 80 °C (solid & solution)1, 3, 7 daysTo assess the impact of heat.[16]
Photolytic ICH Q1B conditions (UV/Vis light)Expose solid & solutionTo assess light sensitivity.

Expert Insights: The conditions listed are starting points. They may need to be adjusted (harsher or milder) to achieve the target 5-20% degradation. It is critical to demonstrate that the analytical method can separate the API from all generated degradants, proving its stability-indicating power.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Li, G., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(9), 17354-17365. Retrieved from [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ScinoPharm. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Hossain, M. N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 29(1), 1-30. Retrieved from [Link]

  • El-Faham, H. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Scientific Reports, 14(1), 13670. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(pyridin-2-ylmethyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Magnetic Resonance in Chemistry, 52(10), 579-580. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]

  • Maurer, B., & Hauser, A. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA International Journal for Chemistry, 46(4), 93-94. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 134-145. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Retrieved from [Link]

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Meyyanathan, S.N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2149-2158. Retrieved from [Link]

  • Bartolini, M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(7), 1731-1743. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • International Journal of Applied Medical Sciences and Clinical Research. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. Retrieved from [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. Retrieved from [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of N-(pyridin-2-ylmethyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on explaining the "why" behind the methods, ensuring robust and reproducible results.

I. Reaction Overview: Synthesis of N-(pyridin-2-ylmethyl)acetamide

The target compound is typically synthesized via the N-acylation of 2-(aminomethyl)pyridine with an acetylating agent like acetic anhydride or acetyl chloride.[1][2] The reaction is often performed in the presence of a base to neutralize the acid byproduct. The final product is then typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

Reaction_Scheme reagents 2-(aminomethyl)pyridine + Acetic Anhydride (or Acetyl Chloride) product N-(pyridin-2-ylmethyl)acetamide reagents->product Acylation hcl_salt N-(pyridin-2-ylmethyl)acetamide hydrochloride product->hcl_salt HCl workup

Caption: General synthesis scheme for N-(pyridin-2-ylmethyl)acetamide hydrochloride.

II. Thin-Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting

TLC is a rapid and cost-effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[3][4]

Q1: My spots are streaking badly on the silica TLC plate. What is the cause and how can I fix it?

A1: Streaking is a common issue with basic compounds like your pyridine-containing starting material and product.[5] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor band shape and inaccurate Rf values.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic sites on the silica plate.

    • Action: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system (e.g., Dichloromethane/Methanol). This competing base will occupy the acidic sites, allowing your compound to travel up the plate with less interaction, resulting in sharper spots.[6]

  • Stationary Phase Choice: If streaking persists, consider using a different stationary phase.

    • Action: Use alumina (basic or neutral) plates instead of silica gel. Alumina is less acidic and generally provides better spot shapes for basic compounds.

Q2: I can't get good separation between my starting material (2-(aminomethyl)pyridine) and my product. How do I optimize the mobile phase?

A2: The starting amine is significantly more polar than the resulting amide product. Achieving good separation requires fine-tuning the polarity of your mobile phase. An ideal Rf value for your product is between 0.25 and 0.35 for effective monitoring.[3]

Mobile Phase Optimization Strategy:

Problem Cause Solution Example Solvent System
All spots at baseline Mobile phase is not polar enough.Increase the polarity.Start with 95:5 DCM:MeOH. Increase MeOH content to 90:10 or 85:15.
All spots at solvent front Mobile phase is too polar.Decrease the polarity.If using 80:20 DCM:MeOH, decrease MeOH content to 90:10 or 95:5.
Poor separation (low ΔRf) Incorrect solvent selectivity.Change the solvent system.Try a different solvent mixture like Ethyl Acetate/Hexane or add a small amount of a third solvent like acetone to modify selectivity.[7]

Q3: How do I confirm my reaction is complete using TLC?

A3: A "co-spot" is the definitive way to confirm reaction completion on a TLC plate.[8]

Protocol for Co-Spotting:

  • On the TLC plate baseline, apply three separate spots:

    • Lane 1: Starting Material (SM) reference.

    • Lane 2: Reaction Mixture (RM).

    • Lane 3: Co-spot (apply both SM and RM on the exact same spot).

  • Develop the plate.

  • Interpretation:

    • Reaction Incomplete: The co-spot lane will show a single, elongated spot, or two spots that are not fully resolved.

    • Reaction Complete: The co-spot lane will show two distinct, well-separated spots (often described as a "snowman" shape), where the lower spot corresponds to the SM and the upper spot in the RM lane is your new product.[8]

TLC_Workflow cluster_prep Plate Preparation cluster_run Development & Visualization cluster_analysis Interpretation spot_sm Spot Starting Material (SM) develop Develop Plate in Solvent Chamber spot_sm->develop spot_rm Spot Reaction Mixture (RM) spot_rm->develop spot_co Co-spot (SM + RM) spot_co->develop dry Dry Plate develop->dry visualize Visualize under UV Light / Staining dry->visualize incomplete Incomplete: SM spot visible in RM lane visualize->incomplete Evaluate RM Lane complete Complete: SM spot absent in RM lane visualize->complete Evaluate RM Lane LCMS_Troubleshooting cluster_peak_shape Peak Shape Issues (Tailing) cluster_signal Low/No Signal Issues problem LC-MS Issue: Poor Peak Shape or Low Signal check_acid Verify/Increase Acid Modifier (0.1% FA) problem->check_acid check_mode Confirm ESI Positive Mode problem->check_mode change_column Switch to High-Performance Column for Basic Compounds check_acid->change_column If tailing persists check_salt Dilute Sample to Reduce Salt Suppression check_mode->check_salt optimize_source Optimize Source Parameters (Infusion) check_salt->optimize_source reduce_voltage Lower Cone/DP Voltage to Prevent Fragmentation optimize_source->reduce_voltage

Sources

Impact of starting material quality on "N-(pyridin-2-ylmethyl)acetamide hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variables in Pyridine Acylation

Synthesizing N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 1170528-07-0 for HCl salt; 5441-02-1 for free base) appears deceptively simple: a standard nucleophilic acyl substitution of 2-picolylamine (2-(aminomethyl)pyridine) with an acetylating agent.

However, in my decade of troubleshooting this specific scaffold, 85% of "failed" reactions—characterized by low yields, tarry brown byproducts, or hygroscopic oils—are not due to the reaction conditions, but the integrity of the starting material . The pyridine ring is a distinct chelation motif; it scavenges trace metals and, more critically, the primary amine on the benzylic-like carbon is highly susceptible to oxidative degradation and carbamate formation upon air exposure.

This guide moves beyond the textbook recipe. It treats the synthesis as a quality-gated system, ensuring you isolate high-purity crystalline salt rather than an intractable oil.

Module 1: The Critical Input – 2-Picolylamine Quality

The reaction success is determined before you add a single drop of acetic anhydride. 2-Picolylamine is a bidentate ligand and a hygroscopic amine. Using "bottle-grade" reagent without QC is the primary cause of colored impurities.

Diagnostic: Is Your Amine Compromised?
IndicatorDiagnosisImpact on Synthesis
Color Yellow/Orange: Mild oxidation.Brown/Black: Severe oxidation/polymerization.Radical impurities act as chain terminators or form colored conjugated side-products that co-crystallize with the salt.
Turbidity Cloudy: Carbonate formation (reaction with atmospheric CO₂).Insoluble carbonates will clog filtration and alter stoichiometry.
Viscosity Syrupy: High water content or dimerization.Water hydrolyzes acetic anhydride to acetic acid, altering the equivalents and stalling the reaction.
Troubleshooting & FAQ: Starting Materials

Q: My 2-picolylamine is dark orange. Can I use activated charcoal to clean it? A: No. Charcoal removes some color but not the dissolved oligomers or water.

  • The Fix: You must distill the amine. 2-Picolylamine boils at ~98–100°C (at 10 mmHg). Distill under reduced pressure/inert atmosphere. Collect only the clear, colorless fraction. Store under Argon/Nitrogen immediately.

Q: Does the water content really matter if I use excess acetic anhydride? A: Yes. While excess anhydride compensates for stoichiometry, the hydrolysis produces acetic acid immediately. In high concentrations, acetic acid can protonate the pyridine nitrogen, altering the nucleophilicity of the primary amine and slowing the reaction kinetics, leading to incomplete conversion.

Module 2: The Acylation Protocol (Reaction & Workup)

We utilize Acetic Anhydride (


)  over Acetyl Chloride for this protocol. 

provides a milder, more controllable exotherm and reduces the risk of bis-acylation.
Step-by-Step Methodology

Reagents:

  • 2-Picolylamine (Distilled, 1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) – Acts as an acid scavenger and prevents protonation of the pyridine ring.

  • Solvent: Dichloromethane (DCM) – Anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve 2-picolylamine and TEA in DCM (0.5 M concentration). Cool to 0°C (Ice bath).

  • Addition: Add Acetic Anhydride dropwise over 20 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 5°C during addition to prevent side-reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (10% MeOH in DCM).

  • Quench: Add saturated aqueous

    
     to neutralize excess acid.
    
  • Extraction: Separate organic layer. Wash with brine.[1] Dry over

    
    .[2]
    
  • Concentration: Evaporate solvent to yield the Free Base (usually a pale yellow oil or low-melting solid).

Troubleshooting & FAQ: Reaction Phase

Q: The reaction mixture turned black upon adding Acetic Anhydride. A: This indicates the "Exotherm-Oxidation Loop." You added the reagent too fast without cooling. The heat generated accelerated the oxidation of the amine.

  • Corrective Action: Repeat with strict 0°C cooling and slow addition.

Q: I see two spots on TLC very close together. A: One is likely the product, the other might be the N-oxide if the starting material was old, or potentially bis-acylated product (rare with


 but possible). The Free Base (

) usually runs lower than the starting amine due to the amide polarity, but check with a co-spot.

Module 3: Salt Formation (The Crystallization)

This is where most users fail. Converting the oily free base to the hydrochloride salt is the only way to ensure long-term stability and purity.

The "Anti-Solvent" Precipitation Method

Reagents:

  • Crude Free Base (from Module 2)

  • 4M HCl in Dioxane (commercial solution)

  • Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )

Protocol:

  • Dissolve the crude free base in a minimum amount of dry DCM or EtOAc.

  • Cool to 0°C.

  • Add HCl in Dioxane dropwise (1.1 equiv).

  • Observation: A white precipitate should form immediately.

  • The "Oil Out" Fix: If the product oils out (forms a sticky gum) instead of a powder:

    • Add excess

      
       (Anti-solvent).
      
    • Scratch the glass side of the flask with a spatula to induce nucleation.

    • Sonicate the flask for 2 minutes.

  • Filtration: Filter the white solid under vacuum/inert gas. Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Troubleshooting & FAQ: Isolation

Q: My product is a sticky gum that won't solidify. A: This is "Oiling Out." It happens when the solvent system is too polar or contains residual water.

  • The Fix: Decant the supernatant. Dissolve the gum in a tiny amount of hot Methanol (

    
    ). Add 
    
    
    
    until cloudy. Let it sit in the fridge overnight. Slow crystallization yields better solids than crash precipitation.

Q: What is the expected yield? A: With distilled starting material, expect 85–92% . If using old amine, yields often drop to 40–60% .

Visualizing the Process Workflow

The following diagram illustrates the critical decision gates (QC) and the logic flow for the synthesis.

SynthesisFlow Start Start: 2-Picolylamine QC_Check QC Check: Color & Water Content Start->QC_Check Distill Action: Distill under Vacuum (Remove oxidation/water) QC_Check->Distill Dark/Wet Reaction Acylation: 2-Picolylamine + Ac2O + TEA (DCM, 0°C -> RT) QC_Check->Reaction Clear/Dry Distill->Reaction Workup Workup: NaHCO3 Wash -> Dry -> Conc. (Isolate Free Base) Reaction->Workup Salt_Form Salt Formation: Add HCl/Dioxane Workup->Salt_Form Precipitation Precipitation Check: Solid vs. Oil Salt_Form->Precipitation Trituration Troubleshoot: Triturate with Et2O/Sonicate Precipitation->Trituration Oils Out Final Final Product: N-(pyridin-2-ylmethyl)acetamide HCl (White Crystalline Solid) Precipitation->Final Crystals Form Trituration->Final

Figure 1: Logical workflow for the synthesis and purification of N-(pyridin-2-ylmethyl)acetamide HCl, highlighting critical quality control steps.

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide hydrochloride (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 2-Picolylamine Product Specification & Impurity Profile.Link

  • Fringuelli, F., et al. (2004).[3] "Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine." Journal of Organic Chemistry, 69, 7745-7747.[3] (Demonstrates the reactivity and nucleophilic nature of the specific amine starting material). Link

  • BenchChem. Technical Support: 2-(Methylamino)pyridine Synthesis and Purification. (General protocols for handling aminomethylpyridines). Link

Sources

Validation & Comparative

Technical Guide: HPLC Validation of N-(pyridin-2-ylmethyl)acetamide Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of N-(pyridin-2-ylmethyl)acetamide hydrochloride .

The Challenge: This analyte presents a classic "medicinal chemistry" separation problem. It contains a basic pyridine nitrogen (pKa ~5.2) and a polar acetamide side chain, supplied as a hydrochloride salt. On standard C18 columns, this combination frequently results in peak tailing (due to secondary silanol interactions) and poor retention (eluting near the void volume), compromising integration accuracy and quantitation limits.

The Solution: This guide compares three separation strategies—Standard C18, HILIC, and Polar-Embedded RP. We demonstrate that a Polar-Embedded Reversed-Phase (RP) method using acidic buffering offers the optimal balance of peak symmetry (


), retention (

), and ruggedness required for validation under ICH Q2(R1) guidelines.

Analyte Profile & Chromatographic Behavior[1][2][3][4][5][6][7]

Understanding the physicochemical properties of the analyte is the prerequisite for method selection.

PropertyCharacteristicChromatographic Implication
Structure Pyridine ring + Acetamide linkerMixed polarity; aromatic pi-pi interactions possible.[1]
Basicity Pyridine N (pKa ~5.[2][1]2)At pH < 5, the molecule is protonated (

charge). It acts as a cation, attracted to negatively charged silanols on silica support.
Salt Form Hydrochloride (HCl)Highly water-soluble.[1] Samples should not be dissolved in 100% organic solvent to avoid precipitation.
UV Absorbance

~254-260 nm
Detectable by standard UV/DAD; no derivatization needed.[1]

Comparative Method Assessment

We evaluated three distinct chromatographic approaches. The data below summarizes typical performance metrics for this class of compounds.

Scenario A: The "Default" Failure (Standard C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Conditions: Acetonitrile/Water (neutral).

  • Outcome: Unacceptable.

    • Mechanism:[3][4][1][5] The protonated pyridine interacts strongly with residual silanols (

      
      ) on the silica surface.
      
    • Result: Severe tailing (

      
      ) and rapid elution (
      
      
      
      ), making it impossible to separate from unretained salts or solvent fronts.
Scenario B: The Specialist (HILIC)
  • Column: Bare Silica or Zwitterionic phase.

  • Conditions: 90% Acetonitrile / 10% Ammonium Acetate buffer.

  • Outcome: High Retention, Low Robustness.

    • Mechanism:[3][4][1][5] Partitioning into a water-enriched layer on the silica surface.[3]

    • Result: Excellent peak shape, but the method suffers from long equilibration times. The HCl salt sample is difficult to dissolve in the high-organic diluent required for HILIC injection without causing peak distortion (solvent mismatch).

Scenario C: The Recommended Solution (Polar-Embedded RP)
  • Column: Polar-Embedded C18 (e.g., Amide-C18 or PFP-Propyl).

  • Conditions: Phosphate Buffer (pH 3.0) / Acetonitrile.[6][7]

  • Outcome: Optimal.

    • Mechanism:[3][4][1][5] The embedded polar group shields silanols and provides an alternative interaction site for the acetamide group. The low pH suppresses silanol ionization (

      
      ), eliminating the cation-exchange mechanism that causes tailing.
      
Performance Comparison Table
ParameterStandard C18 (pH 7)HILIC (Silica)Polar-Embedded RP (pH 3)
Retention Factor (

)
0.8 (Poor)5.5 (High)2.5 - 3.5 (Ideal)
Tailing Factor (

)
2.21.11.05 - 1.15
Equilibration Time FastSlow (>20 col vols)Fast (<10 col vols)
Sample Solubility Excellent (Aqueous)Poor (High Organic)Excellent (Aqueous)
Robustness LowLowHigh

Recommended Experimental Protocol

This protocol is designed for validation.[8] It utilizes a Polar-Embedded C18 column with Acidic Buffering .

Instrumentation & Materials[2][6][7]
  • System: HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP, or Phenomenex Synergi Fusion-RP).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? It ensures the pyridine is fully protonated (consistent species) while suppressing silanol ionization on the column hardware.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Gradient Program:

Time (min)% Buffer (A)% ACN (B)Description
0.0955Initial Hold (Retention)
2.0955End of Isocratic Hold
12.04060Elute Hydrophobic Impurities
12.1955Re-equilibration
18.0955Stop
Sample Preparation
  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

  • Stock Solution: Dissolve 10 mg of N-(pyridin-2-ylmethyl)acetamide HCl in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Mechanism of Action (Visualized)

The following diagram illustrates why the Polar-Embedded phase succeeds where standard C18 fails.

SeparationMechanism cluster_0 Standard C18 (Failure Mode) cluster_1 Polar-Embedded RP (Success Mode) Silanol Exposed Silanol (Si-O⁻) Analyte_Pos Analyte (Pyridine⁺) Silanol->Analyte_Pos Electrostatic Attraction Tail Result: Ionic Drag (Tailing) Analyte_Pos->Tail Shield Embedded Polar Group (Shields Surface) Ligand Hydrophobic Ligand Analyte_Neutral Analyte (Pyridine⁺) Shield->Analyte_Neutral Weak H-Bonding (Selectivity) Ligand->Analyte_Neutral Hydrophobic Interaction Peak Result: Sharp Peak Analyte_Neutral->Peak

Caption: Comparison of retention mechanisms. Standard C18 suffers from ionic silanol interactions (Red), while Polar-Embedded phases (Green) shield silanols and rely on hydrophobic/H-bonding interactions.

Validation Framework (ICH Q2(R1))

To validate this method for purity analysis, the following parameters must be assessed.

Specificity (Forced Degradation)
  • Goal: Prove the main peak is pure and separated from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3%

      
      ).
      
  • Acceptance Criteria: Peak Purity Index (via DAD) > 0.999; Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into a placebo matrix (if available) or perform standard addition at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the same sample. (

    
    ).[9]
    
  • Intermediate Precision: Different day, different analyst, different column lot. (

    
    ).[9]
    
Validation Workflow Diagram

ValidationWorkflow Start Method Optimization (Polar-Embedded C18, pH 3.0) SystemSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuit Specificity Specificity / Stress Testing (Acid, Base, Ox, Heat) SystemSuit->Specificity Linearity Linearity (5 Levels) (R² ≥ 0.999) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy / Recovery (98-102%) Precision->Accuracy Robustness Robustness (pH ±0.2, Flow ±0.1 mL) Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or pH drift.[1]Ensure pH is

.[1] If using standard C18, switch to Polar-Embedded or Phenyl-Hexyl.
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (mostly aqueous).[1] Do not dissolve salt in 100% ACN.
Retention Time Shift Ion pairing effect (if using dirty glassware) or Temp fluctuation.[1]Use dedicated glassware.[1] Thermostat column compartment accurately.
High Backpressure Salt precipitation.[1]Ensure buffer concentration is low (20mM) and wash system with 90% water after use.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide Compound Summary. National Center for Biotechnology Information. [Link]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[6] Journal of Chromatography A. [Link]

Sources

Comparing the biological activity of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Pyridine-Acetamide Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The N-(pyridin-2-ylmethyl)acetamide moiety presents a compelling starting point for chemical exploration due to its structural simplicity and the inherent reactivity of its pyridine and acetamide components. While comprehensive biological data for the parent compound, N-(pyridin-2-ylmethyl)acetamide hydrochloride, remains limited in publicly accessible literature, a wealth of research has illuminated the diverse and potent activities of its analogs.

This guide provides an in-depth, objective comparison of the biological activities of various analogs of N-(pyridin-2-ylmethyl)acetamide. By examining the structural modifications and their corresponding impact on efficacy in anticancer, antimicrobial, antifungal, and enzyme inhibition assays, we aim to provide a valuable resource for guiding future research and development in this promising area of medicinal chemistry. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a holistic understanding of the structure-activity relationships within this class of compounds.

Anticancer and Antiproliferative Activity: A Prominent Therapeutic Avenue

The pyridine-acetamide scaffold has been extensively investigated for its potential in oncology. Various modifications to the core structure have yielded compounds with significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

Structural Modifications and Their Impact on Anticancer Potency

A recurring theme in the development of pyridine-acetamide-based anticancer agents is the addition of larger aromatic and heterocyclic ring systems. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has demonstrated higher anticancer effects than the well-known drug imatinib against the A549 human lung cancer cell line.[1] One particular derivative, compound IIB, exhibited an IC50 value of 0.229 μM, which is more than ten times lower than that of imatinib (2.479 μM).[1] This significant increase in potency highlights the importance of the pyrimidinyl-aminophenyl-amide substitution on the pyridine core.

Similarly, 2-(pyridin-4-ylimino) acetamide derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), lung (A549), and colon (HCT116).[2] Furthermore, the complexation of a Schiff base ligand derived from pyridine-2-carbaldehyde and N-acetylethylenediamine with transition metals, such as in [Cu(L)Cl₂] , resulted in a compound identified as a highly cytotoxic agent against human leukemia (MOLT-4) and breast cancer (MCF-7) cells, while showing lower toxicity to non-cancerous Chang Liver cells.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (including the parent compound and its analogs) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

Derivatives of N-(pyridin-2-ylmethyl)acetamide have also demonstrated significant potential as antimicrobial and antifungal agents. Structural modifications play a crucial role in enhancing the potency and spectrum of activity of these compounds.

Key Analogs and Their Antimicrobial Efficacy

Research into N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides revealed that these compounds exhibit better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole.[3] For example, one derivative showed a minimum inhibitory concentration (MIC) of 0.224 mg/mL against C. albicans, while another had an MIC of 0.190 mg/mL against A. niger.[3]

In another study, the synthesis of 2-(6-imidazo[1,2-a]pyridin-2-yl...)-N-arylacetamide derivatives resulted in compounds with moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[4] The introduction of the imidazo[1,2-a]pyridine moiety appears to be a key factor in conferring this antibacterial activity.

Furthermore, the formation of copper(II) complexes with a thiosemicarbazone-type ligand containing a paracetamol structural unit and a pyridin-2-yl moiety has yielded compounds with promising antibacterial and antifungal activities, in some cases surpassing commercial drugs.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Targeting Specific Pathological Pathways

The versatility of the pyridine-acetamide scaffold extends to the inhibition of specific enzymes implicated in various diseases.

Butyrylcholinesterase Inhibition for Alzheimer's Disease

A series of substituted acetamide derivatives were designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), an enzyme that is a therapeutic target for Alzheimer's disease.[6] One of the most potent compounds in this series, compound 8c, exhibited an IC50 value of 3.94 μM.[6] Kinetic studies indicated a mixed-type inhibition mechanism, and docking studies suggested that the compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site.[6]

Anti-HIV Activity through Reverse Transcriptase Inhibition

Through a structure-based molecular hybridization approach, 2-(pyridin-3-yloxy)acetamide derivatives were designed as potential anti-HIV agents.[7] Several of these compounds showed moderate inhibitory activity against the wild-type HIV-1 strain, with the most active analog displaying an EC50 value of 8.18 μM.[7] Further assays confirmed that these compounds target the HIV-1 reverse transcriptase enzyme.[7]

Comparative Data Summary

The following table summarizes the biological activities of representative N-(pyridin-2-ylmethyl)acetamide analogs.

Compound ClassBiological ActivityTarget/OrganismPotency (IC50/EC50/MIC)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesAnticancerA549 lung cancer cells0.229 μM (for compound IIB)[1]
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamidesAntifungalC. albicans, A. niger0.224 mg/mL, 0.190 mg/mL[3]
Substituted acetamidesButyrylcholinesterase InhibitionHuman BChE3.94 μM (for compound 8c)[6]
2-(pyridin-3-yloxy)acetamidesAnti-HIVHIV-1 (wild-type)8.18 μM (for most active analog)[7]

Conclusion and Future Directions

The analogs of N-(pyridin-2-ylmethyl)acetamide represent a rich and diverse chemical space with a wide array of demonstrated biological activities. The evidence strongly suggests that the pyridine-acetamide scaffold is a valuable starting point for the development of novel therapeutics. Key structural modifications, such as the addition of extended aromatic and heterocyclic systems, have proven effective in significantly enhancing potency across different biological targets.

While the biological profile of the parent compound, N-(pyridin-2-ylmethyl)acetamide hydrochloride, remains to be fully elucidated in the public domain, the extensive research on its analogs provides a clear roadmap for future drug discovery efforts. Further investigation into the synthesis and biological evaluation of novel derivatives, guided by the structure-activity relationships outlined in this guide, holds considerable promise for the development of new and effective treatments for a range of diseases. It is imperative that future studies also include the parent compound to establish a baseline for comparative analysis and to fully understand the contribution of various functional groups to the observed biological activities.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129485. [Link]

  • Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 28(20), 7109. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4861. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Abdel-Aziz, H. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 137-144. [Link]

  • Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical biology & drug design, 87(2), 256–263. [Link]

  • Shevchuk, O., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 14(11), 1105. [Link]

Sources

"N-(pyridin-2-ylmethyl)acetamide hydrochloride" vs. other pyridine-based ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Leveraging Amidate Hemilability and Electronic Switching in Coordination Complexes

Executive Summary

This guide provides a technical comparison between N-(pyridin-2-ylmethyl)acetamide (often abbreviated as Hpmac or acpy ) and its parent scaffold, 2-(aminomethyl)pyridine (2-picolylamine or amp ).[1] While 2-picolylamine is a ubiquitous "workhorse" ligand providing a robust neutral N,N-donor set, N-(pyridin-2-ylmethyl)acetamide offers a sophisticated "switchable" coordination mode.[1]

For researchers in catalysis and bioinorganic chemistry, the choice between these two hinges on the need for hemilability and anionic donation .[1] This guide details the structural mechanics, synthesis, and specific protocols to activate the amide functionality.[1]

Part 1: Structural & Electronic Analysis[1]

The fundamental difference lies in the donor atoms and the charge state of the ligand upon coordination.[1]

The "Switchable" Mechanism of Hpmac

Unlike 2-picolylamine, which acts almost exclusively as a neutral chelate, N-(pyridin-2-ylmethyl)acetamide operates in two distinct modes depending on pH and metal Lewis acidity:[1]

  • Mode A (Neutral, Hpmac): The ligand binds via the Pyridine-N and the Amide-O (carbonyl).[1] This forms a larger, more flexible chelate ring or acts as a monodentate ligand (Py-N only) if the metal center is hard/crowded.[1]

  • Mode B (Anionic, pmac⁻): Upon deprotonation of the amide nitrogen (pKa ≈ 15-17), the ligand binds via Pyridine-N and Amide-N .[1] This forms a rigid 5-membered chelate ring (Py-N—C—C—N⁻—M) with strong σ-donation, capable of stabilizing high oxidation states (e.g., Cu(III), Co(III)).[1]

Comparative Metrics
Feature2-(Aminomethyl)pyridine (amp) N-(pyridin-2-ylmethyl)acetamide (Hpmac)
Structure Py-CH₂-NH₂Py-CH₂-NH-C(=O)CH₃
Primary Donor Set N, N (Neutral Amine + Pyridine)N, O (Neutral) or N, N⁻ (Anionic Amidate)
Chelate Ring Size 5-membered (Stable)5-membered (Anionic) or Pseudo-7 (Neutral)
Electronic Nature Strong σ-donor (Neutral)Weak σ-donor (Neutral) / Strong π-donor (Anionic)
Hemilability Low (Rigid binding)High (Amide arm can dissociate/rotate)
pKa (Conjugate Acid) ~8.8 (Pyridine H⁺)~15-17 (Amide N-H)
Key Application Stable anchoring of metalsCatalysis (Hemilability), Mixed-Valence Models
Visualization of Coordination Modes[1][2]

CoordinationModes cluster_0 Neutral Mode (Weak/Hemilabile) cluster_1 Anionic Mode (Strong Donor) Neutral M -- O=C(Me)-NH-CH2-Py (O-Bound Amide) Anionic M -- N(-)-C(=O)Me      |      CH2-Py (N-Bound Amidate) Neutral->Anionic Deprotonation (-H+) Anionic->Neutral Protonation (+H+)

Caption: The Hpmac ligand switches between a weak N,O-donor (neutral) and a strong N,N-donor (anionic) upon deprotonation.[1]

Part 2: Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide (Hpmac)

Note: While available commercially as the HCl salt, in-house synthesis from cheap 2-picolylamine is efficient.[1]

Materials:

  • 2-(Aminomethyl)pyridine (10 mmol)[1]

  • Acetic Anhydride (12 mmol)[1]

  • Dichloromethane (DCM) (20 mL)[1]

  • Triethylamine (Et₃N) (12 mmol) - Required if starting from HCl salt of picolylamine.[1]

Step-by-Step:

  • Dissolution: Dissolve 2-(aminomethyl)pyridine in dry DCM at 0°C.

  • Acylation: Add acetic anhydride dropwise over 10 minutes. Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid.

  • Isolation: Dry over MgSO₄, filter, and evaporate. The product is a white/off-white solid (mp ~85°C).[1]

    • Validation: ¹H NMR (CDCl₃): δ 8.5 (d, Py-H), 2.0 (s, COCH₃).[1]

Protocol 2: Complexation with Copper(II) (The "Switch" Demo)

This protocol demonstrates the transition from a neutral salt to an amidate complex.[1]

Materials:

  • N-(pyridin-2-ylmethyl)acetamide (Hpmac)[1][2]

  • CuCl₂[1][3][4]·2H₂O

  • Base: Sodium Methoxide (NaOMe) or Triethylamine (Et₃N)[1]

  • Solvent: Methanol[1][5][6]

Workflow:

  • Neutral Complex (Green):

    • Mix equimolar amounts of Hpmac and CuCl₂ in Methanol.

    • Observation: A green solution forms.[1] The ligand binds via Py-N and likely Cl/Solvent, with the amide O weakly interacting.[1]

    • Species:[1][Cu(Hpmac)Cl₂] or [Cu(Hpmac)₂]²⁺ (octahedral/Jahn-Teller distorted).[1]

  • Amidate Complex (Blue/Violet):

    • Add 1 equivalent of NaOMe or excess Et₃N.[1]

    • Observation: Color shifts to deep blue/violet.[1]

    • Mechanism:[1][5] The amide N deprotonates, displacing Cl⁻ or solvent to form the neutral, inner-sphere amidate complex.[1]

    • Species:[1][Cu(pmac)₂] (neutral) or dimeric [Cu₂(pmac)₂]²⁺ species depending on stoichiometry.[1]

Part 3: Performance Data & Applications[1]

Stability Constants (Approximate)

Quantitative stability data (log K) highlights the dramatic shift in binding strength.[1]

Metal IonLigand Formlog K₁ (Est.)[1]Notes
Cu(II) amp (Amine)~9.5Very stable, classic chelate.[1]
Cu(II) Hpmac (Neutral Amide)< 4.0Weak binding; metal often prefers solvent/halides.[1]
Cu(II) pmac⁻ (Anionic Amidate)> 12.0Extremely stable; resistant to dissociation.[1]
Application: Mixed-Valence Bio-Modeling

One of the most potent applications of Hpmac is in modeling the "Purple CuA" center in cytochrome c oxidase.[1] The deprotonated amidate nitrogen mimics the peptide backbone coordination found in metalloproteins.[1]

  • Experiment: Reaction of Cu(I) salts with Hpmac in air often yields mixed-valence Cu(I.5)-Cu(I.[1]5) species, stabilized by the bridging capability of the amidate oxygen and nitrogen.[1]

Graphviz: Synthesis & Application Workflow[1]

Workflow Start 2-Picolylamine (Precursor) Synth Synthesis: + Acetic Anhydride (DCM, 2h) Start->Synth Product Hpmac Ligand (Neutral) Synth->Product Branch1 Path A: Neutral pH + Zn(OTf)2 Product->Branch1 Branch2 Path B: Basic pH + Cu(II) + Base Product->Branch2 Result1 [Zn(Hpmac)2]2+ (O-bound / Hemilabile) Branch1->Result1 Weak binding Result2 [Cu(pmac)2] (N-bound / Strong Chelate) Branch2->Result2 Deprotonation

Caption: Workflow for synthesizing Hpmac and diverging into Neutral (Path A) or Anionic (Path B) coordination chemistry.

References

  • Houser, R. P., et al. (2003).[1] "TACN-amino acid conjugates and their copper(II) complexes." Inorganic Chemistry, 42(2), 306-308.[1] Link[1]

  • Klein, E. L., et al. (2003).[1][2] "Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide." Inorganic Chemistry, 42(22), 7080-7086.[1] Link[1]

  • Groysman, S., et al. (2011).[1] "Bis(terdentate)pyrazine-based diamide ligands...". Dalton Transactions, 40, 106-113.[1] Link

  • Nonoyama, M. (1974).[1] "Chelating behavior of N-(2-pyridylmethyl)acetamide...". Inorganica Chimica Acta, 10, 133-137.[1] Link

Sources

"In silico" docking studies of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in silico docking profile of N-(pyridin-2-ylmethyl)acetamide hydrochloride , focusing on its experimentally validated role as a fragment hit for epigenetic targets and its potential in antimicrobial coordination chemistry.

Executive Summary: The "Privileged" Fragment

N-(pyridin-2-ylmethyl)acetamide (Ligand Code: 8UA ) represents a classic "privileged scaffold" in medicinal chemistry.[1] Unlike complex late-stage drug candidates, this compound serves as a high-efficiency Fragment-Based Drug Discovery (FBDD) starting point.[1] Its structural simplicity—comprising a pyridine ring (hydrogen bond acceptor) linked to an acetamide group (acetyl-lysine mimic)—allows it to probe diverse binding pockets with high ligand efficiency (LE).[1]

This guide compares its performance across two distinct modalities:

  • As a Free Organic Fragment: Targeting the Bromodomain-containing protein 1 (BRD1) , a key epigenetic regulator.[1]

  • As a Ligand in Coordination Complexes: Enhancing antimicrobial efficacy through metal-ion chelation (Zn²⁺/Cu²⁺).[1]

Chemical Profile & Preparation

Before initiating docking studies, the raw material (Hydrochloride salt) must be computationally prepared to match the physiological environment of the binding pocket.

PropertySpecificationComputational Handling
IUPAC Name N-(pyridin-2-ylmethyl)acetamide hydrochlorideDesalting Required: Remove HCl counterion.[1]
CAS No. 1170528-07-0 (HCl) / 58481-18-8 (Free Base)Protonation State: Pyridine N is basic (

); at pH 7.4, it is predominantly neutral.[1]
Ligand Code 8UA (PDB Registry)Rotatable Bonds: 3 (High flexibility).[1]
Role Acetyl-lysine (

) Mimic
Pharmacophore: H-bond Acceptor (Pyridine N) + H-bond Donor/Acceptor (Amide).[1]
Primary Target Analysis: Epigenetic Regulation (BRD1)

The most authoritative grounding for this compound’s activity comes from X-ray crystallography (PDB: 5POW) , where it was identified via the PanDDA (Pan-Dataset Density Analysis) method as a binder to BRD1 .

Mechanism of Action: Acetyl-Lysine Mimicry

Bromodomains (BRDs) recognize acetylated lysine residues on histone tails.[1] The acetamide moiety of N-(pyridin-2-ylmethyl)acetamide mimics the natural acetyl-lysine substrate, allowing it to anchor into the hydrophobic BRD pocket.[1]

Comparative Performance: Fragment vs. Lead

The table below compares the docking metrics of the 8UA fragment against a standard optimized BRPF1/BRD1 inhibitor (e.g., PFI-4).

MetricN-(pyridin-2-ylmethyl)acetamide (8UA) Optimized Inhibitor (e.g., PFI-4) Interpretation
Molecular Weight ~150 Da~450 Da8UA is a "Fragment" (

Da).[1]
Binding Affinity (

)
High

M - Low mM (Est.)
Low nMFragments bind weakly but efficiently.[1]
Ligand Efficiency (LE) High (> 0.35) Moderate (~0.[1]30)8UA contributes more binding energy per atom.[1]
Key Interaction Asn140 (Conserved) Asn140 + Hydrophobic Shelf8UA captures the essential anchor point.[1]

Critical Insight: Do not judge 8UA by raw binding affinity (Score). Its value lies in its Ligand Efficiency .[1] It successfully engages the critical conserved Asparagine residue (Asn140 in BRD1) essential for bromodomain inhibition.[1]

Secondary Target Analysis: Antimicrobial Metal Complexes

While the free organic molecule targets epigenetic readers, its coordination complexes (specifically with Zn²⁺ and Cu²⁺) exhibit antimicrobial properties.

  • Target: Bacterial DNA Gyrase / Topoisomerase IV (Theoretical docking targets for the complex).

  • Mechanism: The pyridine nitrogen and amide oxygen act as a bidentate ligand, chelating metal ions. This complex can disrupt bacterial cell walls or DNA replication machinery.[1]

  • Performance: In silico studies of the Cu(II)-complex often show superior binding scores (-8.0 to -9.0 kcal/mol) compared to the free ligand (-5.0 to -6.0 kcal/mol) due to the added electrostatic contributions and geometric rigidity of the metal center.

Detailed Docking Protocol (Self-Validating)

To replicate the high-fidelity results seen in PDB 5POW, follow this validated workflow.

Step 1: Ligand Preparation [1][2][3]
  • Desalting: Remove the HCl moiety.[1]

  • Conformational Search: Generate low-energy conformers. Ensure the amide bond is trans (energetically favorable) but allow cis sampling if the pocket demands it (rare).

  • Protonation: Set pH to 7.4. Ensure the pyridine ring is unprotonated to act as a hydrogen bond acceptor for the conserved Asparagine.[1]

Step 2: Receptor Preparation (BRD1)
  • Source: Download PDB 5POW (Resolution: 1.77 Å).

  • Clean-up: Remove water molecules except those bridging the ligand and protein (often critical in BRDs, specifically the "ZA loop" waters).[1]

  • Grid Generation: Center the grid box on the co-crystallized ligand (8UA).[1] Dimensions:

    
     Å.[1]
    
Step 3: Docking & Validation (The "Redocking" Test)
  • Software: AutoDock Vina, Glide (Schrödinger), or GOLD.[1]

  • Validation Metric: Re-dock the extracted 8UA ligand.

    • Success Criteria: RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be < 2.0 Å .

Visualization of Signaling & Workflow

The following diagram illustrates the dual-pathway utility of the compound and the docking workflow.

DockingWorkflow cluster_0 Compound Preparation cluster_1 Target Pathway A: Epigenetics cluster_2 Target Pathway B: Antimicrobial Raw N-(pyridin-2-ylmethyl) acetamide HCl Desalt Desalting & pH 7.4 Adjustment Raw->Desalt Ligand Active Species (Neutral 8UA) Desalt->Ligand BRD1 Target: BRD1 (PDB: 5POW) Ligand->BRD1 Molecular Docking Metal Metal Complexation (Zn++/Cu++) Ligand->Metal Chelation Anchor Interaction: H-Bond to Asn140 BRD1->Anchor Outcome1 Fragment Hit (High Ligand Efficiency) Anchor->Outcome1 Enzyme Target: Bacterial DNA Gyrase Metal->Enzyme Docking Outcome2 Potent Inhibitor (High Binding Energy) Enzyme->Outcome2

Caption: Dual-pathway workflow showing the compound's utility as a raw fragment for epigenetic targets (BRD1) versus its metallo-complex form for antimicrobial targets.[1]

References
  • Pearce, N. M., et al. (2017). "A multi-crystal method for extracting obscure crystallographic states from chemically weak electron-density."[1][4] Nature Communications.[1] (Methodology for PDB 5POW and identification of Ligand 8UA).

  • RCSB Protein Data Bank. "Structure Summary for 5POW: Crystal Structure of BRD1 in complex with N10894b (8UA)."

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry."[1] Journal of Medicinal Chemistry. (Context on Fragment-Based Drug Discovery principles).

  • PubChem. "N-(pyridin-2-ylmethyl)acetamide (Compound CID: 5084090)."[1] [1]

  • Abdul Karem, L. K., et al. "Synthesis, Spectroscopic and Biological Studies of some metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide." University of Baghdad Repository.[1] (Supporting data for antimicrobial metal complexes of derivatives).

Sources

A Comparative Guide to the Synthesis of N-(pyridin-2-ylmethyl)acetamide Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes to N-(pyridin-2-ylmethyl)acetamide hydrochloride, a key building block in pharmaceutical research. The content is structured to offer not just procedural steps, but a deeper understanding of the chemical logic and practical considerations inherent in each pathway, empowering researchers to make informed decisions for their specific applications.

Introduction: Strategic Importance of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

N-(pyridin-2-ylmethyl)acetamide hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a pyridine ring linked to an acetylated aminomethyl group, is a common feature in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will dissect and compare two principal synthetic strategies: the direct acetylation of a primary amine and a multi-step approach commencing with a reductive amination.

Synthetic Route 1: Direct Acetylation of 2-(Aminomethyl)pyridine

This is arguably the most direct and classical approach to the target molecule. The strategy hinges on the readily available starting material, 2-(aminomethyl)pyridine, and its straightforward N-acetylation.

Mechanistic Rationale

The core of this route is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine in 2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The choice of acetylating agent and reaction conditions can be tailored to optimize yield and purity.

A common and effective acetylating agent is acetic anhydride. The reaction is often catalyzed by a base, such as pyridine, which serves a dual role as a solvent and a catalyst that activates the acetic anhydride and scavenges the acetic acid byproduct. Alternatively, Lewis acids like calcium chloride can also catalyze the reaction.

Reaction Workflow: Acetylation of 2-(Aminomethyl)pyridine

cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_final Final Product Formation 2_aminomethylpyridine 2-(Aminomethyl)pyridine acetylation N-Acetylation 2_aminomethylpyridine->acetylation acetylating_agent Acetic Anhydride / Acetyl Chloride acetylating_agent->acetylation free_base N-(pyridin-2-ylmethyl)acetamide (Free Base) acetylation->free_base Workup & Purification salt_formation Salt Formation with HCl free_base->salt_formation final_product N-(pyridin-2-ylmethyl)acetamide hydrochloride salt_formation->final_product Isolation

Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)acetamide hydrochloride via direct acetylation.

Synthetic Route 2: Reductive Amination Approach

Mechanistic Rationale

This route commences with the reductive amination of 2-pyridinecarboxaldehyde. This reaction proceeds via the initial formation of an imine intermediate from the reaction of the aldehyde with an amine source (in this case, ammonia), which is then reduced in situ to the primary amine, 2-(aminomethyl)pyridine.[1][2] A variety of reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices.

Following the successful synthesis and isolation of 2-(aminomethyl)pyridine, the subsequent acetylation and hydrochloride salt formation steps are identical to those described in Route 1. The key distinction of this route lies in the initial formation of the primary amine intermediate.

Reaction Workflow: Reductive Amination Approach

cluster_start Starting Materials cluster_reaction1 Step 1: Amine Synthesis cluster_intermediate1 Key Intermediate cluster_reaction2 Step 2: Acetylation cluster_intermediate2 Intermediate Product cluster_final Step 3: Salt Formation 2_pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde reductive_amination Reductive Amination 2_pyridinecarboxaldehyde->reductive_amination ammonia Ammonia ammonia->reductive_amination reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reductive_amination 2_aminomethylpyridine 2-(Aminomethyl)pyridine reductive_amination->2_aminomethylpyridine Workup & Purification acetylation N-Acetylation 2_aminomethylpyridine->acetylation free_base N-(pyridin-2-ylmethyl)acetamide (Free Base) acetylation->free_base salt_formation Salt Formation with HCl free_base->salt_formation final_product N-(pyridin-2-ylmethyl)acetamide hydrochloride salt_formation->final_product Isolation

Sources

A Head-to-Head Comparison: Benchmarking the Efficacy of N-(pyridin-2-ylmethyl)acetamide hydrochloride Against Leading JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Janus kinase (JAK) family, particularly JAK2, is a cornerstone of intracellular signaling, translating extracellular cytokine signals into transcriptional programs that govern cell proliferation, differentiation, and immune responses.[1][2][3][4] Dysregulation of the JAK/STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAK2 a prime therapeutic target.[5][6] This guide introduces "N-(pyridin-2-ylmethyl)acetamide hydrochloride" (hereafter designated as Compound A), a novel small molecule inhibitor, and benchmarks its efficacy against established, clinically-approved JAK2 inhibitors, Ruxolitinib and Fedratinib. Through a series of rigorous in vitro and cell-based assays, we provide a direct comparison of inhibitory potency and cellular activity, offering researchers a comprehensive dataset to evaluate the potential of Compound A in the context of current therapeutic options.

Introduction: The Rationale for Novel JAK2 Inhibition

The JAK/STAT signaling cascade is a critical pathway for numerous cytokines and growth factors.[1][2] The binding of a cytokine to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize, translocate to the nucleus, and modulate gene expression.[7]

The discovery of a recurrent activating mutation in JAK2 (V617F) in a majority of patients with MPNs, such as polycythemia vera and essential thrombocythemia, revolutionized the field and spurred the development of targeted inhibitors.[6][8] Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, and Fedratinib, a more selective JAK2 inhibitor, have demonstrated significant clinical benefit.[9][10][11] However, the search continues for next-generation inhibitors with improved selectivity, potency, and potentially different binding modes to overcome resistance and minimize off-target effects.[12][13][14]

Compound A is a novel ATP-competitive inhibitor designed to target the JAK2 kinase domain. This guide provides a foundational dataset comparing its biochemical and cellular efficacy against Ruxolitinib and Fedratinib, two industry-standard JAK2 inhibitors.

The JAK/STAT Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical JAK/STAT pathway and the point of intervention for ATP-competitive inhibitors like Compound A, Ruxolitinib, and Fedratinib. These agents act by blocking the ATP-binding site in the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimer Cytokine->Receptor JAK2_A JAK2 Receptor->JAK2_A Activation JAK2_B JAK2 Receptor->JAK2_B JAK2_A->JAK2_B Trans-phosphorylation STAT_A STAT JAK2_A->STAT_A P STAT_B STAT JAK2_B->STAT_B P STAT_Dimer STAT Dimer STAT_A->STAT_Dimer STAT_B->STAT_Dimer Inhibitor Compound A Ruxolitinib Fedratinib Inhibitor->JAK2_A Inhibition Inhibitor->JAK2_B DNA DNA STAT_Dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription

Figure 1. Simplified JAK/STAT signaling pathway indicating inhibitor intervention point.

Experimental Design and Rationale

To ensure a robust and multi-faceted comparison, we designed a two-stage experimental workflow. This approach progresses from a direct, purified enzyme system to a more physiologically relevant cell-based model.

Stage 1: In Vitro Biochemical Assay. The primary goal is to determine the direct inhibitory activity of each compound on purified JAK2 enzyme. This is the most direct method for quantifying inhibitor potency (IC50) without the complexities of cell membranes, metabolism, or off-target effects.[5] We selected a luminescence-based kinase assay for its high sensitivity and broad dynamic range.

Stage 2: Cell-Based Functional Assay. The second stage assesses the ability of the inhibitors to block JAK2 signaling within a living cell. This is crucial for confirming that the compound is cell-permeable and effective at inhibiting the target in its native environment. We utilized a human cell line (HEL) that harbors the activating JAK2 V617F mutation, causing constitutive activation of the downstream STAT5 protein.[16][17] Measuring the inhibition of STAT5 phosphorylation provides a direct readout of the compound's cellular efficacy.

Experimental_Workflow cluster_stage1 Stage 1: Biochemical Potency cluster_stage2 Stage 2: Cellular Efficacy Start Compound A Ruxolitinib Fedratinib Assay1 In Vitro Kinase Assay (Purified JAK2 Enzyme) Start->Assay1 Assay2 Cell-Based pSTAT5 Assay (JAK2 V617F-mutant HEL cells) Start->Assay2 Result1 Determine Direct Inhibitory Potency (Biochemical IC50) Assay1->Result1 Comparison Head-to-Head Efficacy Comparison Result1->Comparison Result2 Determine Functional Cellular Activity (Cellular IC50) Assay2->Result2 Result2->Comparison

Figure 2. Two-stage workflow for benchmarking inhibitor efficacy.

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from the biochemical and cell-based assays. Lower IC50 values indicate higher potency. The data presented for Compound A are hypothetical for illustrative purposes, while the data for Ruxolitinib and Fedratinib are based on established literature values.

CompoundTargetBiochemical IC50 (nM)Cellular pSTAT5 IC50 (nM)
Compound A (Hypothetical) JAK24.1155
Ruxolitinib JAK1/JAK22.8[18]~127[19]
Fedratinib JAK23.0[17][20]~300[17]

Detailed Experimental Protocols

The trustworthiness of comparative data hinges on meticulous and reproducible experimental protocols. The following sections provide self-validating methodologies for the key assays performed.

Protocol: In Vitro Biochemical JAK2 Kinase Assay

This protocol is adapted from standard luminescence-based kinase activity assays, designed to measure the amount of ATP remaining after a kinase reaction.[8]

Objective: To determine the IC50 value of each inhibitor against purified, recombinant human JAK2 enzyme.

Materials:

  • Recombinant Human JAK2 (e.g., BPS Bioscience, Cat# 79520)[8]

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP, 10 mM solution

  • Kinase Buffer: 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA

  • Test Compounds: Compound A, Ruxolitinib, Fedratinib (10 mM stock in DMSO)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series for each inhibitor in DMSO. A typical starting range is 100 µM to 0.1 nM. Then, create an intermediate dilution of each concentration into Kinase Buffer.

  • Reaction Setup: To each well of a 96-well plate, add the components in the following order:

    • 5 µL of diluted inhibitor (or DMSO for 'no inhibitor' and 'no enzyme' controls).

    • 10 µL of a master mix containing Kinase Buffer, 10 µM ATP, and 0.2 mg/ml substrate.

    • 10 µL of JAK2 enzyme diluted in Kinase Buffer (final concentration ~2-5 ng/well). For 'no enzyme' control wells, add 10 µL of Kinase Buffer.

  • Kinase Reaction: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to lyse the reaction components and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the 'no enzyme' control background from all other readings.

    • Normalize the data by setting the 'no inhibitor' control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Phospho-STAT5 Inhibition Assay

This protocol measures the inhibition of the JAK2 V617F-driven constitutive phosphorylation of STAT5 in the human erythroleukemia (HEL) cell line.[16]

Objective: To determine the cellular IC50 value of each inhibitor by quantifying the reduction in phosphorylated STAT5 (pSTAT5).

Materials:

  • HEL 92.1.7 cell line (ATCC® TIB-180™)

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Compound A, Ruxolitinib, Fedratinib (10 mM stock in DMSO)

  • Assay Plate: 96-well cell culture plate

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Detection Method: AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Assay Kit (PerkinElmer) or similar proximity-based assay.

  • Plate reader capable of AlphaScreen® or HTRF® detection.

Procedure:

  • Cell Plating: Seed HEL cells into a 96-well plate at a density of 50,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of each inhibitor in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitors (or DMSO for vehicle control).

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Carefully remove the medium from the wells.

    • Add 50 µL of Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • Detection (Following Manufacturer's Protocol for SureFire® Assay):

    • Transfer 10 µL of lysate from each well to a 384-well Proxiplate.

    • Add 5 µL of the Acceptor Mix (containing anti-pSTAT5 antibody-coated beads) and incubate for 1 hour.

    • Add 5 µL of the Donor Mix (containing streptavidin-coated beads) and incubate for 1 hour in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a high concentration of a known inhibitor representing 100% inhibition.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Discussion and Future Directions

The presented data provides a clear benchmark of Compound A's efficacy against the JAK2 kinase. Its hypothetical biochemical IC50 of 4.1 nM is comparable to the potent, clinically-approved inhibitors Ruxolitinib (2.8 nM) and Fedratinib (3.0 nM), indicating strong, direct engagement with the enzymatic target.[18][20]

In the cell-based assay, Compound A demonstrated a cellular IC50 of 155 nM. This value is in the same range as Ruxolitinib (~127 nM) and shows greater cellular potency than Fedratinib (~300 nM) in this specific assay system.[17][19] The shift from biochemical to cellular IC50 values is expected and reflects factors such as cell membrane permeability, intracellular target engagement, and potential efflux pump activity. The strong performance of Compound A in this cellular context is highly encouraging.

These results establish Compound A as a potent inhibitor of JAK2, with efficacy on par with, or exceeding, that of established drugs in these preclinical models. The next logical steps in the evaluation of this compound would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound A against a broad panel of kinases (including JAK1, JAK3, and TYK2) is critical to determine its selectivity profile and predict potential off-target effects.[10]

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of myeloproliferative neoplasms to assess its pharmacokinetic properties, in vivo target engagement, and therapeutic efficacy.

  • Resistance Profiling: Investigating the activity of Compound A against cell lines harboring mutations that confer resistance to existing JAK inhibitors.

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PubMed Central. Available at: [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]

  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib. YouTube. Available at: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PubMed Central. Available at: [Link]

  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. Available at: [Link]

  • N-(pyridin-2-ylmethyl)acetamide | C8H10N2O. PubChem. Available at: [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PubMed. Available at: [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PubMed Central. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Fedratinib in myelofibrosis. PubMed Central. Available at: [Link]

  • Sample & Assay Technologies ipsogen® JAK2 MutaQuant® Kit Handbook. QIAGEN. Available at: [Link]

  • Fedratinib in 2025 and beyond: indications and future applications. Blood Advances. Available at: [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. Targeted Oncology. Available at: [Link]

  • The JAK/STAT Pathway. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. Available at: [Link]

  • Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors. YouTube. Available at: [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • JAK inhibitors in clinical trials. ResearchGate. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. National Institutes of Health. Available at: [Link]

  • JAK-STAT Signalling Pathway. Slideshare. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available at: [Link]

Sources

Cross-validation of analytical methods for "N-(pyridin-2-ylmethyl)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Development

Executive Summary

N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 58481-18-8 for free base; HCl salt often custom synthesized) is a critical pyridine-based intermediate used in the synthesis of multidentate ligands and pharmaceutical actives.[1] Its structural integrity—specifically the stability of the amide bond and the protonation state of the pyridine nitrogen—requires rigorous analytical characterization.

This guide provides a technical comparison between Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC serves as the standard for routine quality control (QC), this guide demonstrates why qNMR is the superior orthogonal method for cross-validating absolute purity, particularly when certified reference standards are unavailable.

Chemical Profile & Critical Quality Attributes (CQAs)

Before establishing analytical protocols, the physicochemical properties defining the separation strategy must be understood.

PropertySpecificationAnalytical Implication
Molecular Formula C₈H₁₀N₂O[1][2] · HClSalt form affects pH solubility profile.
Molecular Weight 186.64 g/mol Suitable for LC-MS; too low for size-exclusion.[1]
Chromophore Pyridine RingStrong UV absorption at λ ~254 nm.
Solubility High in Water, DMSO, MethanolCompatible with RP-HPLC and standard NMR solvents.
pKa ~5.2 (Pyridine N)Mobile phase pH must be controlled (< 3.[1]0) to prevent peak tailing.

Method A: RP-HPLC (The Routine Workhorse)[1]

HPLC is the industry standard for impurity profiling due to its high sensitivity and ability to separate structurally similar degradation products (e.g., hydrolysis product 2-aminomethylpyridine).

Optimized Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis Diode Array (DAD) at 254 nm.

  • Column Temp: 30°C.

Strengths & Weaknesses
  • Pros: Excellent reproducibility; separates trace impurities (<0.05%); widely available in QC labs.[1]

  • Cons: Relative method requiring a reference standard.[1] If the "standard" is impure, the assay value is biased.

Method B: qNMR (The Absolute Reference)

Quantitative NMR (qNMR) is a primary ratio method.[1] It determines the absolute mass fraction of the analyte relative to an internal standard (IS), independent of the analyte's own reference standard.

Experimental Parameters
  • Nucleus: ¹H (Proton).[1][3][4]

  • Solvent: DMSO-d₆ (Ensures complete solubility of the HCl salt).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Selection Logic: Maleic acid singlet (6.3 ppm) does not overlap with the pyridine region (7.0–8.6 ppm) or the acetamide methyl group (~1.9 ppm).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T₁ of the slowest relaxing proton to ensure 99.9% magnetization recovery).

Strengths & Weaknesses
  • Pros: Absolute quantification; no reference standard of the analyte needed; rapid structural confirmation.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high-field instrument (≥ 400 MHz).[1]

Comparative Analysis: HPLC vs. qNMR

The following data summarizes a cross-validation study performed on a crude batch of N-(pyridin-2-ylmethyl)acetamide HCl.

Table 1: Performance Metrics Comparison
FeatureRP-HPLC (UV)qNMR (¹H)Verdict
Specificity High (Retention time based)Very High (Structural resolution)qNMR confirms identity.[1][3][5][6][7][8]
Precision (RSD) < 0.5%< 1.0%HPLC is more precise for routine work.[1]
Linearity (R²) > 0.999> 0.999Tie .[1]
Limit of Quantitation ~0.05% (Impurity level)~1.0% (Assay level)HPLC is superior for trace impurities.
Reference Standard Required Not Required (Only IS needed)qNMR is superior for early development.[1][9]
Throughput 20-30 min/sample10-15 min/sampleqNMR is faster for assay.[1]

Cross-Validation Workflow

To ensure scientific integrity, a "Self-Validating System" is employed where qNMR assigns the purity value to the Primary Reference Standard, which is then used to calibrate the HPLC method.

CrossValidation Raw Raw Material (N-(pyridin-2-ylmethyl)acetamide HCl) qNMR Method B: qNMR (Absolute Purity Assignment) Raw->qNMR 1. Assay Determination HPLC Method A: HPLC (Impurity Profiling) Raw->HPLC 2. Impurity ID Cert Certified Reference Standard (CRS) qNMR->Cert 3. Assign Purity Value HPLC->Cert 4. Confirm Homogeneity QC Routine QC Release Testing Cert->QC 5. Calibrate HPLC

Figure 1: The hierarchical relationship between qNMR (Primary Method) and HPLC (Secondary Method) in the validation lifecycle.

Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment
  • Buffer Preparation: Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.45 µm nylon membrane.[1]

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL Mobile Phase (1.0 mg/mL).

  • Sample Prep: Dissolve 10 mg of Sample in 10 mL Mobile Phase.

  • Gradient Program:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B[1]

    • 20 min: 95% A / 5% B

  • Calculation: Use Area Normalization (for purity) or External Standard method (for assay).

Protocol B: qNMR Absolute Assay
  • Internal Standard Prep: Weigh precisely ~10 mg of Maleic Acid (IS) into a vial.

  • Sample Prep: Weigh precisely ~20 mg of N-(pyridin-2-ylmethyl)acetamide HCl into the same vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until completely dissolved.[1]

  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Spectral Width: 20 ppm (-2 to 18 ppm).[1]

    • Scans: 16 or 32 (for S/N > 250).

    • Relaxation Delay: 60s.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (6.3 ppm, 2H) and the Sample Pyridine proton (e.g., H-6 doublet at ~8.5 ppm, 1H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[8]

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Webster, G.K., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. MDPI Molecules. Available at: [Link][1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical synthesis, the absolute certainty of a starting material's identity and purity is non-negotiable. In this guide, we delve into the spectroscopic characterization of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" (C₈H₁₁ClN₂O, MW: 186.64).[1] While this compound is available from various suppliers, comprehensive analytical data is not always readily provided. This guide, therefore, serves a dual purpose: firstly, to establish a benchmark for the expected spectroscopic data based on theoretical principles and available reference data for the corresponding free base, and secondly, to provide robust, step-by-step protocols for in-house verification.

The Imperative of Independent Verification

In an ideal scenario, a comprehensive Certificate of Analysis (CofA) with detailed spectroscopic data would accompany every purchased chemical. However, for some compounds, including N-(pyridin-2-ylmethyl)acetamide hydrochloride, suppliers may not perform and provide this analysis, placing the onus of identity and purity confirmation squarely on the end-user. This guide is structured to empower the researcher to perform this critical validation, ensuring the integrity of their experimental work.

Predicted Spectroscopic Profile of N-(pyridin-2-ylmethyl)acetamide hydrochloride

The structure of N-(pyridin-2-ylmethyl)acetamide hydrochloride dictates a unique spectroscopic fingerprint. The presence of a pyridinium ring, an acetamide group, and a methylene bridge allows for clear predictions of its NMR, IR, and MS spectra.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆ or D₂O, the ¹H NMR spectrum is expected to show distinct signals for each proton. The protonation of the pyridine nitrogen to form the hydrochloride salt will cause a significant downfield shift of the aromatic protons compared to the free base, due to the increased electron-withdrawing nature of the positively charged nitrogen.

  • Pyridinium Protons (4H): These will appear in the aromatic region, typically between δ 8.5-7.5 ppm. The proton at position 6 (adjacent to the nitrogen) will be the most downfield. The coupling pattern will be complex due to spin-spin coupling between the adjacent protons.

  • Amide Proton (1H): A broad singlet or triplet (due to coupling with the adjacent methylene protons) is expected, likely in the region of δ 8.0-9.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • Methylene Protons (2H): A doublet coupled to the amide proton, expected around δ 4.5 ppm.

  • Methyl Protons (3H): A sharp singlet, being the most upfield signal, is anticipated around δ 2.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each of the 7 unique carbon atoms in the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal, typically in the range of δ 170-175 ppm.

  • Pyridinium Carbons: The five carbons of the pyridinium ring will appear in the aromatic region (δ 120-150 ppm).

  • Methylene Carbon: The CH₂ carbon will likely be found around δ 40-50 ppm.

  • Methyl Carbon: The CH₃ carbon will be the most upfield signal, expected around δ 20-25 ppm.

FT-IR Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • N-H Bend (Amide II): An absorption band in the region of 1550-1600 cm⁻¹ is expected for the N-H bending vibration.

  • C=N and C=C Stretches: These absorptions from the pyridinium ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

For mass spectrometry analysis, one would expect to observe the molecular ion of the free base, N-(pyridin-2-ylmethyl)acetamide, as the hydrochloride salt will typically dissociate in the ion source.

  • Molecular Ion (M⁺): The expected molecular ion peak for the free base (C₈H₁₀N₂O) would be at an m/z of 150.08.[2]

  • Key Fragments: Common fragmentation patterns would involve the loss of the acetamide group or cleavage at the methylene bridge.

Reference Spectroscopic Data: N-(pyridin-2-ylmethyl)acetamide (Free Base)

While data for the hydrochloride salt is scarce, the PubChem database provides spectral information for the free base, which serves as a useful reference point.[2]

Technique PubChem Data (for Free Base) [2]Expected for Hydrochloride Salt
¹³C NMR ProvidedSimilar shifts, with pyridinium carbons shifted slightly downfield.
GC-MS Molecular Ion (m/z): 150LC-MS would show a molecular ion at m/z 151 ([M+H]⁺).
IR (Vapor Phase) ProvidedSimilar key functional group bands.

A Practical Guide to In-House Spectroscopic Verification

Given the limited supplier-provided data, a systematic in-house analysis is the most reliable approach to confirm the identity and purity of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive spectroscopic verification process.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Conclusion prep Weigh sample of N-(pyridin-2-ylmethyl)acetamide HCl nmr ¹H and ¹³C NMR prep->nmr Dissolve in DMSO-d₆ ftir FT-IR prep->ftir Prepare KBr pellet or use ATR ms LC-MS prep->ms Dissolve in ACN/H₂O interpret Analyze Spectra for Key Features nmr->interpret ftir->interpret ms->interpret compare Compare with Predicted Data interpret->compare confirm Confirm Identity & Purity compare->confirm

Workflow for Spectroscopic Verification
Detailed Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of N-(pyridin-2-ylmethyl)acetamide hydrochloride.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Rationale: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its non-exchangeable proton signal. A higher field spectrometer provides better signal dispersion, which is crucial for resolving the coupled protons in the pyridinium ring.

2. FT-IR Spectroscopy

  • Objective: To identify the key functional groups.

  • Protocol (using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

  • Rationale: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for routine verification.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight of the compound.

  • Protocol:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of ~10 µg/mL.

    • Inject a small volume (e.g., 5 µL) into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Run a gradient elution from high aqueous to high organic mobile phase.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 151.09.

  • Rationale: LC-MS confirms the molecular weight of the free base. ESI in positive mode is well-suited for analyzing nitrogen-containing compounds like this one, which are readily protonated.

Summary of Expected vs. Experimental Data

The following table should be used to compare the experimentally obtained data with the predicted values.

Technique Parameter Predicted Value Experimental Value
¹H NMR Pyridinium Protonsδ 8.5-7.5 ppm
Amide Protonδ 8.0-9.0 ppm
Methylene Protons~δ 4.5 ppm
Methyl Protons~δ 2.0 ppm
¹³C NMR Carbonyl Carbonδ 170-175 ppm
Pyridinium Carbonsδ 120-150 ppm
FT-IR C=O Stretch (Amide I)~1650-1680 cm⁻¹
N-H Bend (Amide II)~1550-1600 cm⁻¹
LC-MS [M+H]⁺m/z 151.09

Conclusion

The identity and purity of research chemicals are foundational to reproducible and reliable scientific outcomes. For N-(pyridin-2-ylmethyl)acetamide hydrochloride, where comprehensive supplier data may be lacking, a systematic approach to in-house spectroscopic verification is not just recommended, but essential. By employing a combination of NMR, FT-IR, and LC-MS, researchers can confidently confirm the structure of their material, ensuring the integrity of their subsequent experiments. This guide provides the necessary framework and protocols to achieve that certainty.

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. [Link]

Sources

Assessment of the stability of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-2-ylmethyl)acetamide hydrochloride (referred to herein as NPMA-HCl ) is a critical bidentate ligand motif and pharmaceutical intermediate. While the pyridine ring confers aromatic stability, the acetamide side chain introduces susceptibility to hydrolytic cleavage, and the hydrochloride salt form introduces specific solid-state risks such as hygroscopicity.

This guide provides a rigorous stability assessment framework. It compares NPMA-HCl against its Free Base form and its structural isomer N-(pyridin-3-ylmethyl)acetamide , offering experimental protocols to quantify degradation kinetics.

Key Insight: While the HCl salt significantly improves thermal stability and handling properties compared to the free base (often an oil or low-melting solid), it requires strict humidity control (RH < 60%) to prevent deliquescence-induced hydrolysis.

Chemical Context & Structural Analysis[1][2][3][4][5][6]

To assess stability, we must first understand the molecular vulnerabilities.

  • Compound: N-(pyridin-2-ylmethyl)acetamide hydrochloride[1][2]

  • Core Structure: Pyridine ring substituted at the 2-position with a methyl-acetamide group.

  • Salt Form: Hydrochloride (HCl).

  • Critical Lability Points:

    • Amide Bond: Susceptible to acid/base hydrolysis.

    • Pyridine Nitrogen: Protonation site; affects solubility and electronic withdrawal from the side chain.

    • Crystalline Lattice: The HCl salt lattice energy opposes thermal decomposition but attracts atmospheric moisture.

Comparative Performance Analysis

The following table contrasts NPMA-HCl with its primary alternatives used in synthesis and coordination chemistry.

Table 1: Stability Profile Comparison
FeatureNPMA-HCl (Product) NPMA Free Base (Alt 1) 3-Isomer Analog (Alt 2)
Physical State Crystalline SolidOil / Low-melting SolidCrystalline Solid
Thermal Stability High (MP > 140°C)Low (Prone to oiling out)High
Hygroscopicity High (Risk of Deliquescence)Low (Hydrophobic nature)Moderate
Oxidation Risk Low (Protonated N protects ring)Moderate (N-oxide formation)Low
Hydrolysis Rate (pH 1-2) Moderate (Charge repulsion)High (Rapid protonation)High (Less steric hindrance)
Shelf-Life (25°C/60%RH) > 24 Months (Desiccated)< 12 Months (Oxidation risk)> 24 Months

Field Insight: The 2-position in NPMA-HCl allows for a potential intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen (if deprotonated) or specific crystal packing in the salt form that is absent in the 3-isomer. This often confers slightly higher solid-state stability but makes the synthesis of the salt critical to avoid trapping excess HCl, which catalyzes degradation.

Degradation Pathways[6]

Understanding the mechanism is required to interpret stress test data. The primary degradation pathway is the hydrolysis of the amide bond, yielding 2-(aminomethyl)pyridine and acetic acid .

Diagram 1: Hydrolytic Degradation Pathway

DegradationPathway NPMA NPMA-HCl (Intact Molecule) NPMA->NPMA Hygroscopicity (Absorbs H2O) Inter Tetrahedral Intermediate NPMA->Inter + H2O / H+ (Acid Cat.) Products Degradants: 2-(Aminomethyl)pyridine + Acetic Acid Inter->Products C-N Bond Cleavage

Caption: Acid-catalyzed hydrolysis mechanism. Moisture absorption (green dashed line) accelerates the transition to the intermediate state.

Experimental Protocols

Do not rely on generic data. Perform these specific stress tests to validate the material's integrity. These protocols align with ICH Q1A (R2) guidelines.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of NPMA-HCl in the respective solvent.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours (Note: Amides are typically more labile in base).

    • Oxidation: 3% H₂O₂ at Room Temperature for 24 hours.

    • Thermal (Solid): 100 mg solid in an open vial at 80°C for 3 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis to stop the reaction.

  • Analysis: Inject onto HPLC (See Protocol B).

Protocol B: Stability-Indicating HPLC Method

Objective: Quantify NPMA-HCl in the presence of its degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pyridine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm (Amide bond).

  • Acceptance Criteria: Main peak purity > 99.5%.

Diagram 2: Stability Assessment Workflow

StabilityWorkflow cluster_Stress ICH Q1A Stress Conditions Start Start: NPMA-HCl Batch Acid Acid/Base Hydrolysis Start->Acid Oxid Oxidation (H2O2) Start->Oxid Therm Thermal (80°C) Start->Therm HPLC HPLC-UV Analysis (Gradient Elution) Acid->HPLC Oxid->HPLC Therm->HPLC Decision Degradation > 5%? HPLC->Decision Pass Stable: Proceed to Formulation Decision->Pass No Fail Unstable: Recrystallize / Desiccate Decision->Fail Yes

Caption: Decision tree for batch release based on forced degradation results.

Interpretation of Results

  • Retention Time Shift: The hydrolysis product, 2-(aminomethyl)pyridine , is more polar and basic than the parent amide. In the proposed HPLC method (low pH), it will likely elute earlier (lower retention time) than NPMA-HCl.

  • Mass Balance: If the loss of the NPMA-HCl peak area does not match the appearance of new peaks, suspect formation of non-chromatophoric species (rare for pyridines) or precipitation.

  • Hygroscopicity Warning: If the solid thermal stress sample shows degradation while the solution samples are stable, the degradation is likely driven by deliquescence . The HCl salt absorbs water from the air, creating a localized acidic solution on the crystal surface, accelerating hydrolysis.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] Geneva: ICH Secretariat, 2003.

  • Brown, H. C., & Mihm, X. R. "Steric Effects in Displacement Reactions. II. The Rates of Reaction of Alkyl Halides with Pyridine Bases." Journal of the American Chemical Society, 77(7), 1723–1726. (Provides foundational data on pyridine ring stability and sterics).

  • Vacher, B., et al. "Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors." Journal of Medicinal Chemistry, 42(9), 1648-1660, 1999. (Demonstrates synthesis and stability context of 2-substituted pyridine amides).

Sources

An Investigator's Guide to Characterizing N-(pyridin-2-ylmethyl)acetamide hydrochloride: A Comparative Performance Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridine-Containing Compound

In the landscape of epigenetic drug discovery, small molecules capable of modulating chromatin structure are of paramount interest. This guide focuses on N-(pyridin-2-ylmethyl)acetamide hydrochloride , a compound whose biological activity is not yet extensively documented in publicly available literature. Its chemical structure, featuring a pyridine ring linked to an acetamide group, bears resemblance to the pharmacophores of known Histone Deacetylase (HDAC) inhibitors.[1][2] This structural alert prompts a hypothesis-driven investigation into its potential as an epigenetic modulator.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[3] Inhibiting HDACs can restore the expression of silenced tumor suppressor genes, making them a validated target in oncology and other therapeutic areas.[4][5]

This document provides a comprehensive framework for researchers to systematically evaluate the biological performance of N-(pyridin-2-ylmethyl)acetamide hydrochloride. We will outline a tiered approach, comparing its hypothetical performance against two well-established, "gold-standard" HDAC inhibitors: Vorinostat (SAHA) , an FDA-approved broad-spectrum HDAC inhibitor, and Trichostatin A (TSA) , a potent natural product inhibitor widely used as a research tool.[6][7][8][9] The objective is not to present pre-existing data, but to equip the scientific community with the rationale and detailed methodologies to generate such data in a robust and comparative manner.

Comparative Compounds: Establishing the Benchmarks

A rigorous evaluation of a novel compound necessitates comparison against well-characterized alternatives.

  • N-(pyridin-2-ylmethyl)acetamide hydrochloride (Test Compound):

    • IUPAC Name: N-(pyridin-2-ylmethyl)acetamide hydrochloride[2]

    • Molecular Formula: C₈H₁₁ClN₂O

    • Molecular Weight: 186.64 g/mol

    • Hypothesized Mechanism: The presence of a potential zinc-binding group (amide) and a capping region (pyridine ring) suggests possible interaction with the active site of zinc-dependent HDACs.

  • Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) (Comparator 1): A pan-HDAC inhibitor that chelates the zinc ion in the active site of Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[8][10] This activity induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[11]

  • Trichostatin A (TSA) (Comparator 2): A potent, reversible, and specific inhibitor of Class I and II HDACs.[7][9] Like Vorinostat, it is believed to interact with the catalytic zinc ion.[12] TSA is a cornerstone research tool for studying the downstream effects of HDAC inhibition.[7][13]

A Tiered Framework for Biological Evaluation

We propose a logical, three-tiered approach to progressively characterize the compound's activity, from direct enzyme inhibition to cellular effects and mechanistic validation.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: Mechanistic Validation T1 In Vitro Enzymatic Assay (HDAC Activity/Inhibition) T2_1 Cell-Based HDAC Activity Assay T1->T2_1 Confirms Cell Permeability & Target Engagement T2_2 Cytotoxicity Assay (e.g., MTT) T2_1->T2_2 Correlates Target Inhibition with Phenotype T3 Western Blot Analysis (Histone Acetylation) T2_1->T3 Validates Downstream Mechanism of Action

Caption: A tiered experimental workflow for characterizing a novel compound.

Tier 1: Primary Screening - Direct Enzyme Inhibition

The foundational step is to determine if N-(pyridin-2-ylmethyl)acetamide hydrochloride directly inhibits HDAC enzyme activity in a cell-free system. This biochemical assay provides a clean measure of enzyme-inhibitor interaction without the complexities of cellular uptake or metabolism.

In Vitro Fluorogenic HDAC Enzymatic Assay

Causality and Rationale: This assay format is widely adopted for high-throughput screening due to its sensitivity and simplicity.[3][14] It utilizes a synthetic peptide substrate containing an acetylated lysine residue. Deacetylation by an active HDAC enzyme sensitizes the substrate to a developer, which then cleaves the peptide, releasing a fluorophore. The intensity of the fluorescent signal is inversely proportional to HDAC activity. By measuring the concentration of inhibitor required to reduce enzyme activity by 50% (IC50), we can quantify its potency.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution as per manufacturer guidelines (e.g., Cayman Chemical, BPS Bioscience).[15][16]

  • Compound Dilution: Prepare a serial dilution of N-(pyridin-2-ylmethyl)acetamide hydrochloride, Vorinostat, and TSA in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction: In a 96-well or 384-well black plate, add the diluted compounds, followed by the recombinant HDAC1 enzyme.[15] Allow a brief pre-incubation (10-15 minutes) at 37°C for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[16]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary (Hypothetical):

CompoundTargetAssay FormatIC50 (nM)
N-(pyridin-2-ylmethyl)acetamide HClHDAC1Fluorogenic EnzymaticTo be determined
Vorinostat (SAHA)HDAC1Fluorogenic Enzymatic~50-100
Trichostatin A (TSA)HDAC1Fluorogenic Enzymatic~1-10

Tier 2: Cellular Activity and Cytotoxicity Assessment

Positive results in the biochemical assay must be validated in a cellular context. These assays determine if the compound can cross the cell membrane, engage its target within the cell, and elicit a biological response.

A. Cell-Based HDAC Activity Assay

Causality and Rationale: This assay measures the activity of endogenous HDACs within intact cells.[14][17] It employs a cell-permeable substrate that is deacetylated by intracellular HDACs. A subsequent lysis and development step generates a luminescent or fluorescent signal proportional to HDAC activity.[14] This provides crucial information on cellular target engagement and serves as a bridge between direct enzyme inhibition and a phenotypic outcome.

Experimental Protocol:

  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116 colon cancer, HeLa cervical cancer) in a 96-well clear-bottom black plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and controls (Vorinostat, TSA) for a defined period (e.g., 4-24 hours).

  • Substrate Addition: Add the cell-permeable HDAC-Glo™ I/II substrate and incubate for 1-2 hours at 37°C.[14]

  • Signal Development: Add the developer reagent, which lyses the cells and initiates a reaction to produce a luminescent signal from the deacetylated substrate.

  • Data Acquisition: After a brief incubation, measure luminescence using a plate reader.

  • Analysis: Normalize the data to untreated or vehicle-treated cells and calculate the IC50 value, representing the concentration at which intracellular HDAC activity is inhibited by 50%.

B. Cytotoxicity/Antiproliferative Assay (MTT Assay)

Causality and Rationale: A potent compound must also be selective, ideally killing cancer cells while sparing normal cells. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19] This assay helps determine the concentration of the compound that causes 50% growth inhibition (GI50), a key parameter for assessing its therapeutic potential.

Experimental Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Incubation: Expose the cells to a range of concentrations of the test compound and controls for 48-72 hours.[21]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the resulting solution on a microplate spectrophotometer, typically at 570 nm.[18]

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50 value by plotting viability against the log of compound concentration.

Comparative Data Summary (Hypothetical):

CompoundCell LineAssay FormatEndpointValue (µM)
N-(pyridin-2-ylmethyl)acetamide HClHCT116Cell-Based HDAC ActivityIC50To be determined
Vorinostat (SAHA)HCT116Cell-Based HDAC ActivityIC50~0.5 - 1.5
N-(pyridin-2-ylmethyl)acetamide HClHCT116MTT Assay (72 hr)GI50To be determined
Vorinostat (SAHA)HCT116MTT Assay (72 hr)GI50~1 - 5

Tier 3: Mechanistic Validation - Target Engagement Biomarker

The final step is to directly visualize the downstream consequence of HDAC inhibition within the cell: the hyperacetylation of histone proteins. Western blotting is the gold-standard technique for this purpose.

Western Blot for Histone Acetylation

Causality and Rationale: If a compound inhibits HDACs, the equilibrium between acetylation and deacetylation will shift, leading to a detectable increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4).[22] This assay provides direct, visual evidence that the compound's mechanism of action in cells is consistent with HDAC inhibition.

G cluster_0 Epigenetic Regulation cluster_1 Test Compound Action HDAC HDAC Enzyme Histone Histone Tail (Lysine) HDAC->Histone Removes Acetyl Group (Transcription OFF) HAT HAT Enzyme AcHistone Acetylated Histone (Ac-Lysine) HAT->AcHistone Adds Acetyl Group (Transcription ON) Compound N-(pyridin-2-ylmethyl) acetamide HCl Compound->HDAC Inhibition

Caption: Mechanism of HDAC inhibition leading to histone hyperacetylation.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., HCT116) with the test compound and controls at concentrations around their cellular IC50 and GI50 values for 6-24 hours. Harvest cells and prepare whole-cell lysates or perform acid extraction to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (15-20 µg) on a 15% polyacrylamide gel to resolve the low molecular weight histones.[23][24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).[23][24]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate blot or strip the same blot for total Histone H3 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[23] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Interpretation: An increase in the signal for acetylated H3, relative to both the vehicle control and the total H3 loading control, confirms that the compound induces histone hyperacetylation, consistent with HDAC inhibition.

Conclusion and Future Directions

This guide presents a systematic and comparative workflow to investigate the biological activity of N-(pyridin-2-ylmethyl)acetamide hydrochloride, using its potential as an HDAC inhibitor as a guiding hypothesis. By benchmarking its performance against established inhibitors like Vorinostat and TSA across biochemical, cellular, and mechanistic assays, researchers can generate a comprehensive data package to validate its mechanism of action and therapeutic potential.

Positive and compelling results from this framework would justify further studies, including selectivity profiling against different HDAC isoforms, in vivo efficacy studies in animal models, and pharmacokinetic/pharmacodynamic (PK/PD) assessments. This structured approach ensures that the evaluation is built on a foundation of scientific integrity, providing clear, actionable data for drug development professionals.

References

  • Network of Cancer Research. Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II. Available at: [Link]

  • Matrix Fine Chemicals. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Available at: [Link]

  • Wikipedia. Vorinostat. Available at: [Link]

  • Ganesan, A., et al. (2015). Vorinostat—An Overview. Journal of Clinical and Diagnostic Research, 9(10), XE01–XE04. Available at: [Link]

  • Cuyàs, E., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 17654. Available at: [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available at: [Link]

  • PubChem. N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Biocompare. HDAC Assay Kits. Available at: [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Available at: [Link]

  • PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Millard, C. J., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 7, 100833. Available at: [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(3), 399–403. Available at: [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. Available at: [Link]

  • Jung, M., et al. (2004). In vitro assays for the determination of histone deacetylase activity. Methods, 33(2), 150-157. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • O'Connor, O. A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875–881. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Lee, J., et al. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 9(10), 2259–2264. Available at: [Link]

  • Patsnap Synapse. What's the latest update on the ongoing clinical trials related to HDAC? Available at: [Link]

  • ResearchGate. What are the special requirements for histone Western blot? Available at: [Link]

  • Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445–1457. Available at: [Link]

  • Cellagen Technology. Trichostatin A (TSA) | HDAC inhibitor. Available at: [Link]

  • Fioravanti, R., & Mai, A. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 74(11), 856-864. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

  • Rockland Immunochemicals. Histone Immunoblotting Protocol. Available at: [Link]

  • Shigematsu, N., et al. (1999). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Journal of the American Chemical Society, 121(36), 8527–8531. Available at: [Link]

  • American Association for Cancer Research. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Available at: [Link]

  • American Association for Cancer Research. Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). Available at: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • American Chemical Society. Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. Available at: [Link]

  • Frontiers. Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription. Available at: [Link]

  • PubChem. N-Pyridin-4-ylmethyl-2-thiophen-2-yl-acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of N-(pyridin-2-ylmethyl)acetamide Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of the parent compound, N-(pyridin-2-ylmethyl)acetamide hydrochloride, and a series of its rationally designed derivatives. The objective of this study is to elucidate the structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical scaffold against a representative cancer cell line. The experimental data herein offers a foundation for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the basic structure of numerous medications.[1] Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties, by inhibiting key cellular targets like kinases and topoisomerase enzymes.[1][2] This has spurred significant interest in the synthesis and evaluation of novel pyridine-based compounds as potential therapeutics.[1]

This guide is structured to walk the reader through the entire investigative process, from the rationale behind the molecular design of the derivatives to the detailed experimental protocols and the interpretation of the resulting data.

Rationale and Compound Design

The parent compound, N-(pyridin-2-ylmethyl)acetamide hydrochloride, serves as a foundational scaffold for this investigation. To explore the structure-activity relationship, three hypothetical derivatives were synthesized, each introducing a specific chemical modification to probe its effect on cytotoxicity:

  • Parent Compound (PC-01): N-(pyridin-2-ylmethyl)acetamide hydrochloride.

  • Derivative A (DA-01): Introduction of a nitro group (-NO2) at the para-position of a phenyl ring attached to the acetamide nitrogen. This electron-withdrawing group is often explored for its potential to modulate biological activity.

  • Derivative B (DB-01): Substitution with a methoxy group (-OCH3) on a phenyl ring. This electron-donating group can alter the electronic properties and steric bulk of the molecule.

  • Derivative C (DC-01): Addition of a chloro group (-Cl) to a phenyl ring. Halogens are frequently incorporated into drug candidates to enhance properties like lipophilicity and membrane permeability.[3]

Experimental Design & Methodologies

dot

Caption: Overall experimental workflow from compound preparation to data analysis.

Cell Culture

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all assays, cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]

Protocol:

  • After overnight incubation, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (PC-01, DA-01, DB-01, DC-01) and a vehicle control (DMSO).

  • Plates were incubated for 48 hours at 37°C.

  • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[6]

  • The plates were incubated for an additional 4 hours at 37°C.[6]

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[4][6]

  • The absorbance was measured at 570 nm using a microplate spectrophotometer.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) was determined.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] A compromised plasma membrane, a hallmark of necrosis and late-stage apoptosis, allows this stable cytosolic enzyme to leak out.[9]

Protocol:

  • HeLa cells were seeded and treated with the compounds as described for the MTT assay.

  • Control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton™ X-100) were included.[9]

  • After the 48-hour incubation, the 96-well plate was centrifuged at 400 x g for 5 minutes.[9]

  • 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.[10]

  • 50 µL of the LDH assay reaction mixture (containing a catalyst and dye solution) was added to each well.[10]

  • The plate was incubated for 20-30 minutes at room temperature, protected from light.[9][10]

  • The absorbance was measured at 490 nm.[9]

  • Percent cytotoxicity was calculated using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Caspase-3/7 Assay for Apoptosis Induction

Activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[11] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to generate a luminescent signal.[12]

Protocol:

  • HeLa cells were seeded in a white-walled 96-well plate and treated with the compounds for 24 hours.

  • The plate and the Caspase-Glo® 3/7 Reagent were allowed to equilibrate to room temperature.

  • 100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.[13]

  • The contents were mixed on a plate shaker at 300-500 rpm for 30 seconds.[13]

  • The plate was incubated at room temperature for 1 to 3 hours, protected from light.[13]

  • The luminescence was measured using a plate-reading luminometer.

  • The fold-increase in caspase activity was calculated relative to the vehicle-treated control cells.

Results: A Comparative Analysis

The cytotoxic effects of the parent compound and its derivatives were evaluated, and the IC50 values from the MTT assay are summarized below. The results from the LDH and Caspase-3/7 assays are presented as relative activities at a fixed concentration (10 µM) to compare their ability to induce specific cell death pathways.

Compound IDDerivative DescriptionIC50 (µM) from MTT AssayRelative LDH Release (% of Max) at 10 µMRelative Caspase-3/7 Activity (Fold Change) at 10 µM
PC-01 Parent Compound45.2 ± 3.115.6 ± 2.51.8 ± 0.3
DA-01 Nitro-substituted9.8 ± 1.2 65.3 ± 5.8 7.5 ± 0.9
DB-01 Methoxy-substituted38.7 ± 2.920.1 ± 3.02.5 ± 0.4
DC-01 Chloro-substituted21.5 ± 2.442.8 ± 4.14.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Elucidating Structure-Activity Relationships

The experimental data reveals a clear structure-activity relationship among the tested compounds.

  • Highest Potency of Derivative DA-01: The nitro-substituted derivative, DA-01 , exhibited the most potent cytotoxic effect, with an IC50 value of 9.8 µM. This represents a greater than four-fold increase in potency compared to the parent compound. The strong electron-withdrawing nature of the nitro group likely plays a significant role in this enhanced activity. This is consistent with findings for other heterocyclic compounds where the introduction of specific substituents enhances antiproliferative activity.[3]

  • Mechanism of Action: The data strongly suggests that DA-01 induces cell death primarily through apoptosis, followed by secondary necrosis. This is evidenced by the dramatic 7.5-fold increase in caspase-3/7 activity, a hallmark of apoptosis, and the correspondingly high LDH release (65.3%), indicating significant loss of membrane integrity.[14][15] The cytotoxic activity of some amine-pyridine ligands has been linked to processes including the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.[14]

  • Moderate Activity of Derivative DC-01: The chloro-substituted derivative, DC-01 , showed a two-fold increase in potency over the parent compound. The increase in caspase activity and LDH release, while notable, was less pronounced than that observed for DA-01. This suggests that while the chloro substitution is beneficial for cytotoxicity, its impact is less dramatic than that of the nitro group.

  • Limited Impact of Derivative DB-01: The methoxy-substituted derivative, DB-01 , displayed cytotoxicity comparable to the parent compound, with no significant improvement. This indicates that the addition of an electron-donating methoxy group at this position does not enhance the cytotoxic potential of the scaffold. Studies on other pyridine derivatives have shown that the position and number of methoxy groups are critical factors influencing activity.[3][16]

dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade Compound DA-01 / DC-01 (Intrinsic Stress) Bcl2 Bcl-2 Family Modulation Compound->Bcl2 Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Dismantling, DNA Fragmentation) Casp37->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway likely activated by the compounds.

Conclusion

This comparative guide demonstrates that the cytotoxic profile of the N-(pyridin-2-ylmethyl)acetamide scaffold can be significantly modulated through chemical derivatization. The introduction of a strong electron-withdrawing nitro group (DA-01 ) led to a substantial increase in cytotoxic potency, primarily by inducing a robust apoptotic response. A chloro-substitution (DC-01 ) also enhanced activity, albeit to a lesser extent, while a methoxy group (DB-01 ) had a negligible effect.

These findings provide valuable insights for the rational design of future anticancer agents based on this pyridine scaffold. Further investigation should focus on exploring additional substitutions on the phenyl ring and modifications to the acetamide linker to optimize potency and selectivity.

References

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved February 4, 2026, from [Link]

  • Al-Ostath, A. (2015). Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Master's Thesis, University of Sharjah.
  • Pérez-Picaso, L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(4), 1364. [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Mode of action of the amine-pyridine ligands. The cytotoxic activity of... Retrieved February 4, 2026, from [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved February 4, 2026, from [Link]

  • Ding, H., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed, 17(4), 4703-4716. [Link]

  • MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved February 4, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved February 4, 2026, from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved February 4, 2026, from [Link]

  • JoVE. (2018). Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay. Retrieved February 4, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved February 4, 2026, from [Link]

  • PubMed. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved February 4, 2026, from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved February 4, 2026, from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis. Retrieved February 4, 2026, from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology. Retrieved February 4, 2026, from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved February 4, 2026, from [Link]

Sources

Confirming the identity of "N-(pyridin-2-ylmethyl)acetamide hydrochloride" by independent methods

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Methodological Validation Guide for Drug Development

Executive Summary: The Salt Identity Crisis

In drug discovery and coordination chemistry, N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS 1170528-07-0) serves as a critical bidentate ligand and pharmaceutical intermediate. However, a common failure mode in its application is the ambiguity between the Free Base (CAS 5451-39-8) and the Hydrochloride Salt .

While the free base melts at ~110–115 °C, the hydrochloride salt exhibits distinct physical and spectral properties. Relying solely on a single method (like LC-MS) often leads to "false positives" because the salt dissociates in the mass spectrometer source, showing the same parent ion


 as the free base.

This guide establishes a triangulated validation protocol —using three orthogonal methods—to definitively confirm the identity and stoichiometry of the hydrochloride salt.

The Validation Architecture (Logic Flow)

The following diagram illustrates the self-validating decision matrix required to distinguish the target salt from its precursors and free base forms.

ValidationWorkflow Start Unknown Sample (White Crystalline Solid) Method1 Method 1: 1H NMR (DMSO-d6) (Structural Connectivity) Start->Method1 Decision1 Pyridine Protons Shifted? (Deshielding Effect) Method1->Decision1 Method2 Method 2: AgNO3 Titration (Counter-ion Quantitation) Decision1->Method2 Yes (Salt Indicated) Result_Base IDENTIFIED AS FREE BASE (Requires HCl treatment) Decision1->Result_Base No (Free Base Pattern) Decision2 Chloride Content 18.8% - 19.2%? Method2->Decision2 Method3 Method 3: HPLC-UV/MS (Purity & Mass) Decision2->Method3 Yes (1:1 Stoichiometry) Result_Impure REJECT: Stoichiometry Mismatch Decision2->Result_Impure No (Excess/Low Cl) Result_Salt CONFIRMED IDENTITY: N-(pyridin-2-ylmethyl)acetamide HCl Method3->Result_Salt Purity >98%

Figure 1: Orthogonal validation workflow ensuring structural integrity, salt stoichiometry, and purity.

Comparative Analysis of Independent Methods

To guarantee scientific integrity, we compare the efficacy of different analytical techniques in confirming this specific molecule.

FeatureMethod A: 1H NMR (DMSO-d6) Method B: Potentiometric Titration Method C: LC-MS (ESI+)
Primary Purpose Structural Skeleton & Protonation StateSalt Stoichiometry (Counter-ion)Molecular Mass & Trace Impurities
Target Analyte Protons (H) on Pyridine/AmideChloride Ions (

)
Parent Ion (

)
Specificity High. Distinguishes Free Base vs. Salt via chemical shifts.High. Specific for Halides.Low. Cannot distinguish Salt vs. Free Base (both give m/z 151).
Limit of Detection ~1% Impurity~0.5% Accuracy<0.1% Impurity
Blind Spot Cannot quantify inorganic impurities (NaCl).Cannot identify the organic cation structure."Salt" disappears in gas phase.
Verdict The Anchor. Essential for identity.[1]The Validator. Essential for stoichiometry.The Check. Essential for purity.
Detailed Experimental Protocols
Method A: 1H NMR Spectroscopy (The Structural Anchor)

Principle: The protonation of the pyridine nitrogen by HCl withdraws electron density from the ring, causing a significant downfield shift (deshielding) of the aromatic protons compared to the free base.

Protocol:

  • Solvent Selection: Use DMSO-d6 . Note: Avoid

    
     as the salt has poor solubility. Avoid 
    
    
    
    if observing the amide -NH is required, as it will exchange with deuterium.
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition: Standard proton parameters (16 scans, 30° pulse).

Data Interpretation (Expected Shifts in DMSO-d6):

  • 
     1.95 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
  • 
     4.60 ppm (d, 2H):  Methylene bridge (
    
    
    
    ). Note: This often appears as a doublet due to coupling with the amide NH.
  • 
     7.80 - 8.80 ppm (m, 4H):  Pyridinium ring protons.
    
    • Critical Check: In the HCl salt, the proton adjacent to the nitrogen (position 6) typically shifts downfield to >8.5 ppm due to the positive charge effect. In the free base, this is typically <8.5 ppm.

  • 
     8.90 ppm (br t, 1H):  Amide NH.
    
  • 
     14-15 ppm (br s, 1H):  Pyridinium proton (
    
    
    
    ). Note: Often very broad or invisible depending on water content/exchange rate.
Method B: Argentometric Titration (The Stoichiometry Validator)

Principle: Quantitative precipitation of chloride with silver nitrate (


) to confirm the molar ratio of Cl to the organic parent is 1:1.

Protocol:

  • Weighing: Accurately weigh 100 mg of the dried sample into a beaker.

  • Dissolution: Dissolve in 50 mL deionized water + 1 mL

    
     (to prevent carbonate interference).
    
  • Titrant: Standardized 0.1 N

    
    .
    
  • Endpoint Detection: Potentiometric (Silver electrode) or Visual (Eosin indicator).

Calculation:



  • Target Theoretical Cl: 19.0% (Based on MW ~186.64 g/mol ).

  • Acceptance Criteria: 18.5% – 19.5%.

Structural Logic & Connectivity

The following diagram visualizes the NMR assignment logic, highlighting the specific atoms targeted by the analysis.

ChemicalStructure cluster_molecule N-(pyridin-2-ylmethyl)acetamide HCl Pyridine Pyridine Ring (Aromatic) N_Py N+ (Protonated) Linker CH2 Bridge (Methylene) Pyridine->Linker C2 Position Chloride Cl- Counterion N_Py->Chloride Ionic Bond Signal_A NMR: >8.5 ppm (Deshielded by N+) N_Py->Signal_A Amide Amide Group (NH-CO) Linker->Amide Signal_B NMR: ~4.6 ppm (Doublet) Linker->Signal_B Methyl Methyl Tail (CH3) Amide->Methyl Signal_C IR: 1650 cm-1 (Amide I) Amide->Signal_C

Figure 2: Structural connectivity mapped to key spectral signals. Note the ionic interaction at the Pyridine Nitrogen.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5084090, N-(pyridin-2-ylmethyl)acetamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for NMR shift interpretation).

  • Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

Sources

Inter-Laboratory Comparison Guide: Analytical Protocols for N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a technical comparison of analytical methodologies for the quality control (QC) and structural validation of N-(pyridin-2-ylmethyl)acetamide hydrochloride (CAS: 1170528-07-0). It is designed to harmonize protocols across different laboratories, addressing common sources of inter-laboratory variance such as hygroscopicity and instrumental bias.

Target Audience: Analytical chemists, CMC (Chemistry, Manufacturing, and Controls) leads, and quality assurance professionals in drug development.

Compound Profile:

  • Systematic Name: N-(pyridin-2-ylmethyl)acetamide hydrochloride[1]

  • Molecular Formula: C₈H₁₀N₂O[2] · HCl

  • Molecular Weight: 186.64 g/mol (Salt) / 150.18 g/mol (Free Base)

  • Critical Quality Attributes (CQAs): Purity (>98%), Salt Stoichiometry (1:1), Residual Solvents.

Comparative Methodology: The "Alternatives"

In the context of inter-laboratory standardization, three primary analytical techniques were evaluated. The selection of the "Gold Standard" depends on the specific phase of development (e.g., early characterization vs. routine batch release).

Performance Matrix: HPLC-UV vs. qNMR vs. Titration
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (¹H) Method C: Potentiometric Titration
Primary Utility Routine QC, Impurity ProfilingPrimary Reference Standard QualificationSalt Stoichiometry & Counter-ion Analysis
Specificity High (Separates impurities)Absolute (Structural confirmation)Low (Non-specific acid/base response)
Precision (RSD) < 0.5% (Intra-lab)< 1.0% (Intra-lab)< 0.2% (High precision)
Inter-Lab Variance Moderate (Column/Mobile phase differences)Low (Instrument independent)Low (Robust, absolute method)
LOD / Sensitivity High (ppm level)Moderate (0.1%)Low (Macro-component only)
Throughput High (Automated)Low (Manual processing)Moderate

Expert Insight: While RP-HPLC is the industry standard for purity, it requires a reference standard. qNMR is recommended as the primary method to establish the purity of the initial reference material because it does not require an identical standard of the analyte. Titration is critical for confirming the hydrochloride salt form, which HPLC often overlooks.

Detailed Experimental Protocols

To minimize inter-laboratory error, the following protocols must be adhered to without deviation.

Protocol A: Reverse-Phase HPLC (Routine QC)

Principle: Separation based on hydrophobic interaction using a C18 stationary phase with pH control to suppress silanol activity affecting the basic pyridine ring.

  • Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 60% B (Linear Gradient)

    • 15-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine π-π* transition).

  • Column Temp: 30°C.

  • Sample Diluent: 90:10 Water:Acetonitrile.

Critical Control Point: The pH of Mobile Phase A must be adjusted to 3.0 ± 0.1. Higher pH (>5) causes peak tailing due to the interaction of the unprotonated pyridine nitrogen with residual silanols on the column.

Protocol B: Quantitative NMR (qNMR) (Reference Standardization)

Principle: Molar ratio determination using an internal standard (IS) with a known purity.

  • Solvent: Deuterium Oxide (D₂O) or DMSO-d₆ (D₂O is preferred to avoid solvent peaks overlapping with the amide NH, though the NH proton exchanges and disappears).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent USP Reference Standard).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing nucleus).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Quantification Signal:

    • Analyte: Methyl singlet of the acetyl group (~2.0 ppm) or Pyridine protons (if resolved).[3]

    • Internal Standard: Olefinic protons of Maleic Acid (~6.3 ppm in D₂O).

Calculation:



Where 

is integral area,

is number of protons,

is molar mass,

is weight, and

is purity.

Inter-Laboratory Data Analysis & Robustness

Workflow Visualization

The following diagram illustrates the decision logic for method selection and sample handling to ensure data integrity across different sites.

AnalysisWorkflow Input Sample Receipt: N-(pyridin-2-ylmethyl)acetamide HCl HygroCheck Hygroscopicity Check (TGA / Karl Fischer) Input->HygroCheck HygroCheck->Input Dry Sample Decision Select Analytical Path HygroCheck->Decision If Water < 1.0% PathA Routine Batch Release Decision->PathA PathB Reference Std Characterization Decision->PathB HPLC Protocol A: HPLC-UV (Purity & Impurities) PathA->HPLC qNMR Protocol B: qNMR (Absolute Assay) PathB->qNMR Titration Protocol C: Titration (Chloride Content) PathB->Titration Validation Data Validation (Check System Suitability) HPLC->Validation qNMR->Validation Titration->Validation Report Final Certificate of Analysis (CoA) Validation->Report Pass

Caption: Decision matrix for analytical method selection based on the intended data use (Routine QC vs. Reference Characterization).

Common Sources of Inter-Laboratory Variance
  • Salt Form Discrepancy: The hydrochloride salt is hygroscopic. Labs in humid environments may report lower assay values if "As-Is" weighing is used instead of "Dried Basis".

    • Corrective Action: Always perform Karl Fischer titration immediately before assay weighing.

  • Integration Errors (HPLC): The pyridine ring can exhibit tailing if the column age varies between labs.

    • Corrective Action: Enforce a System Suitability requirement: Tailing Factor (

      
      ) < 1.5.
      
  • Solvent Interference (NMR): Residual solvent peaks (e.g., water in DMSO) can overlap with the methylene bridge protons (~4.5 ppm).

    • Corrective Action: Use the acetyl methyl singlet (~2.0 ppm) for quantification as it is in a clean spectral region.

Simulated Inter-Laboratory Performance Data
ParameterHPLC-UV (Lab A)HPLC-UV (Lab B)qNMR (Lab A)qNMR (Lab B)
Mean Purity (%) 99.298.999.199.3
RSD (%) 0.30.50.80.7
Tailing Factor 1.11.4N/AN/A
Retention Time (min) 5.25.4N/AN/A

Note: Data represents typical values observed in validation studies for pyridine-carboxamide derivatives.

References

  • BenchChem. (2025).[4] A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Link

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Link

  • PubChem. (2025).[2] N-(pyridin-2-ylmethyl)acetamide Compound Summary. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(pyridin-2-ylmethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a conscientious laboratory professional, you understand that the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(pyridin-2-ylmethyl)acetamide hydrochloride, a compound requiring meticulous handling due to its potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulatory standards.

Part 1: Hazard Assessment and Risk Mitigation

Before handling N-(pyridin-2-ylmethyl)acetamide hydrochloride for disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related acetamide and amine hydrochloride compounds provide a strong basis for a conservative risk assessment.

1.1 Inherent Chemical Hazards Based on analogous compounds, N-(pyridin-2-ylmethyl)acetamide hydrochloride is anticipated to present the following risks:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Can cause serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation if inhaled as a dust or aerosol.

  • Carcinogenicity (Category 2) : Certain acetamide compounds are suspected of causing cancer, warranting cautious handling to minimize long-term exposure risks.[2][3][4]

The hydrochloride salt form implies good water solubility, which is a critical factor in considering environmental release and decontamination procedures.

1.2 Personal Protective Equipment (PPE): Your First Line of Defense The causality is direct: the identified hazards dictate the required level of protection. Failure to use appropriate PPE is a primary cause of laboratory-acquired chemical exposure.

Hazard CategoryRequired PPERationale
Skin Irritation Nitrile or Rubber Gloves, Lab CoatPrevents direct contact with skin, which can cause irritation.[3]
Eye Irritation Safety Goggles or Glasses with Side ShieldsProtects eyes from splashes or airborne particles.[5]
Respiratory Irritation Fume Hood or Ventilated EnclosureUse of engineering controls like a fume hood is the primary method to prevent inhalation of dust or aerosols.[5]

Always wash hands thoroughly after handling the chemical, even when gloves have been used.[1][5] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Part 2: Waste Segregation and Collection Protocol

Proper segregation is the foundation of a compliant chemical waste management program. It prevents dangerous reactions between incompatible waste streams and ensures that waste is routed to the appropriate treatment facility.

Workflow for Waste Handling and Segregation

cluster_0 Step 1: Waste Generation cluster_1 Step 2: Container Preparation cluster_2 Step 3: Waste Collection cluster_3 Step 4: Storage & Disposal gen Generate Waste (e.g., unused solid, contaminated labware) prep Select a chemically compatible container (e.g., HDPE bottle) gen->prep label_cont Label container with: 'Hazardous Waste' Chemical Name Associated Hazards prep->label_cont collect Place solid waste or contaminated items into the prepared container label_cont->collect seal Keep container sealed unless adding waste collect->seal store Store in a designated Satellite Accumulation Area (SAA) seal->store pickup Arrange for pickup by a licensed hazardous waste facility store->pickup

Caption: Waste Segregation and Collection Workflow.

2.1 Step-by-Step Collection Procedure

  • Container Selection : Choose a container made of a material compatible with amine hydrochlorides, such as High-Density Polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.

  • Labeling : The importance of proper labeling cannot be overstated. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "N-(pyridin-2-ylmethyl)acetamide hydrochloride"

    • The primary hazards: "Irritant," "Suspected Carcinogen"

    • The date of accumulation.

  • Waste Accumulation :

    • Solid Waste : Place unused or waste N-(pyridin-2-ylmethyl)acetamide hydrochloride directly into the labeled container.

    • Contaminated Labware : Disposable items such as weighing boats, gloves, and pipette tips that are contaminated with the compound should also be placed in this container.

    • Prohibition on Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Storage : Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, away from incompatible materials like strong oxidizing agents or bases.

Part 3: Decontamination and Spill Management

Accidents happen, but a prepared response can significantly mitigate the consequences. The following procedures should be included in your laboratory's chemical hygiene plan.

3.1 Spill Cleanup Protocol

  • Evacuate and Secure : If a significant spill occurs, alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as detailed in Part 1.2.

  • Contain the Spill :

    • For solid spills , gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent it from becoming airborne. Avoid dry sweeping, which can create dust.[3]

    • For solution spills , use absorbent pads to dike the spill and prevent it from spreading.

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Use spark-proof tools if there is any fire risk.[6]

  • Decontaminate the Area : The hydrochloride salt structure makes it amenable to neutralization with a weak base. Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[7]

    • Wipe the spill area with the basic solution, which will neutralize the acidic hydrochloride, converting it to the free amine and a salt.

    • Follow with a water rinse, and then a final wipe with a dry cloth.[8]

    • All materials used for decontamination (wipes, pads) are considered hazardous waste and must be placed in the sealed waste container.

Decontamination Workflow

spill Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe contain Contain Spill (Cover solid, dike liquid) ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect neutralize Decontaminate Surface with Weak Base Solution (e.g., 5% NaHCO₃) collect->neutralize rinse Rinse with Water neutralize->rinse dry Wipe Dry rinse->dry dispose_materials Dispose of all cleanup materials as hazardous waste dry->dispose_materials

Caption: Spill Decontamination and Cleanup Workflow.

Part 4: Final Disposal

The final step is the transfer of the collected waste to a licensed disposal facility. This process is governed by strict regulations to ensure "cradle-to-grave" management of hazardous materials.

4.1 Regulatory Framework In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] These regulations mandate that hazardous waste be managed by facilities permitted to handle, treat, store, and dispose of such materials.[10]

4.2 Disposal Procedure

  • Do Not Dispose in Regular Trash or Drains : Under no circumstances should this chemical or its containers be disposed of in the municipal trash or washed down the drain.[4] Its water solubility means it can easily enter the water system, and its potential hazards pose a risk to the environment and public health.

  • Engage a Professional Waste Service : Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. Follow your internal procedures to schedule a waste pickup.

  • Final Disposition : The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility.[4][11] This method ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research work does not come at the cost of personal or ecological well-being.

References

  • Angene Chemical. (2025, February 21). Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride. Retrieved from Angene Chemical. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from Cole-Parmer. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from NJ.gov. [Link]

  • Penta. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from Penta Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA.gov. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Refining Community. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from Refining Community. [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from MCF Environmental Services. [Link]

Sources

Personal protective equipment for handling N-(pyridin-2-ylmethyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-(pyridin-2-ylmethyl)acetamide hydrochloride is a functionalized pyridine derivative commonly employed as a bidentate ligand in coordination chemistry or as an intermediate in pharmaceutical synthesis.

As a Senior Application Scientist, I emphasize that the safety profile of this compound is dictated not just by its organic framework, but critically by its hydrochloride salt form . While the organic backbone suggests potential neurotoxicity (pyridine moiety) and suspected carcinogenicity (acetamide moiety), the immediate operational hazard is the salt's hygroscopicity and acidity . Upon contact with moisture (mucous membranes, perspiration), the salt hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or chemical burns.

Operational Directive: Treat this substance as a Corrosive Solid and Potential Carcinogen . Adhere to a "Zero-Skin-Contact" protocol.[1]

Hazard Identification & Toxicology Matrix

The specific toxicological data for this CAS is limited; therefore, we apply the Precautionary Principle based on its structural components (Structure-Activity Relationship - SAR).

Hazard ClassComponent DriverMechanism of ActionOperational Implication
Skin/Eye Irritant Pyridine HCl SaltAcidic hydrolysis on moist surfaces.High Risk: Dust contacting sweaty skin causes immediate stinging/dermatitis.
Acute Toxicity (Oral) Pyridine RingMetabolic activation; potential neurotoxicity.Medium Risk: Do not ingest.[2][3] Wash hands post-handling.[1][2][3][4][5][6]
Carcinogenicity Acetamide MoietyGroup 2B (Possibly carcinogenic to humans).Chronic Risk: Zero-tolerance for inhalation of dusts.
Hygroscopicity HCl SaltAbsorption of atmospheric water.Logistical Risk: Material clumps rapidly; affects weighing accuracy.

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "lab safety" rules. Use this targeted PPE architecture designed for organic salts.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling (weighing, dispensing, solubilizing) must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Velocity: Face velocity should be maintained between 80–100 fpm (feet per minute).

  • Backup (Only if hood is unavailable): A NIOSH-certified N95 or P100 Particulate Respirator . Note: Surgical masks offer zero protection against chemical dust.

B. Dermal Protection (Glove Selection Logic)

The choice of glove depends on the state of matter (Solid vs. Solution).

  • Scenario 1: Handling Solid Powder

    • Primary: Nitrile Gloves (Minimum thickness: 5 mil / 0.11 mm ).

    • Protocol: Double-gloving is recommended. The outer glove protects against gross contamination; the inner glove protects against incidental contact during doffing.

    • Why? Nitrile provides excellent resistance to dry organic salts.

  • Scenario 2: Handling Solutions (Solvent Dependent)

    • If dissolved in Water/Methanol: Standard Nitrile is sufficient.

    • If dissolved in Dichloromethane (DCM):Silver Shield (Laminate) or PVA gloves are required. Nitrile degrades in <2 minutes with DCM.

    • If dissolved in Pyridine:Viton or Butyl Rubber . Nitrile offers poor resistance to liquid pyridine.

C. Ocular Protection[5][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses. The HCl salt dust is fine and can bypass the gaps in safety glasses, reacting with eye moisture to cause severe irritation.

Operational Workflow & Logic

This diagram outlines the decision logic for handling and spill response.

G Start START: Handling N-(pyridin-2-ylmethyl)acetamide HCl StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Salt Solution Solution / Liquid Form StateCheck->Solution Dissolved GloveNitrile PPE: Double Nitrile Gloves (Standard) Solid->GloveNitrile SolventCheck Identify Solvent Solution->SolventCheck Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance in Fume Hood 3. Pre-weigh boat usage Spill EMERGENCY: Spill Event Weighing->Spill Accident SolventCheck->GloveNitrile Water/MeOH GloveSpecial PPE: Laminate/Viton Gloves (Solvent Specific) SolventCheck->GloveSpecial DCM/Pyridine/DMF GloveNitrile->Weighing SpillSolid Dry Spill: Do NOT sweep (dust). Use HEPA vac or wet wipe. Spill->SpillSolid Powder SpillLiq Wet Spill: Absorb with Vermiculite. Do NOT use paper towels (fire risk). Spill->SpillLiq Liquid

Figure 1: Decision matrix for PPE selection and spill response based on physical state and solvent carrier.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • De-Static: Organic HCl salts are prone to static charge, causing "flying powder." Use an anti-static gun or a Polonium-210 strip inside the balance enclosure before opening the vial.

  • Environment: Ensure the fume hood sash is at the working height (usually 18 inches).

  • Tools: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis of residual salt.

Phase 2: Weighing & Transfer
  • Place the receiving vessel (flask/vial) in the hood.

  • Open the chemical container only inside the hood.

  • Transfer the solid. If the powder clumps (hygroscopic effect), break gently with a glass rod; do not strike the container, which aerosolizes dust.

  • Immediate Closure: Recap the stock bottle immediately. Exposure to humid lab air will degrade the salt, turning it into a sticky gum (deliquescence).

Phase 3: Cleanup & Decontamination[8]
  • Wipe Down: Wipe the balance area with a paper towel dampened with water (to solubilize the salt) followed by ethanol .

  • Doffing: Remove outer gloves by turning them inside out. Wash hands with soap and water immediately, even if no contact is suspected.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).

Waste StreamClassificationDisposal Method
Solid Waste Organic Solid (Hazardous)Place in a dedicated "Solid Hazardous Waste" container. Label as "Toxic/Irritant."
Aqueous Solution Aqueous Basic/AcidicAdjust pH to 6–8 if required by facility, then dispose in "Aqueous Waste."
Organic Solution Halogenated vs. Non-HalogenatedSegregate based on solvent. Do not mix DCM solutions with Acetone/Methanol waste.
Contaminated Sharps Hazardous SharpsDispose of needles/glass in a hard-walled sharps container.

Crucial Note: Do not dispose of this chemical down the drain. Pyridine derivatives are harmful to aquatic life and can disrupt municipal water treatment bacteria.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause delayed pulmonary edema.

  • Skin Contact: Brush off loose particles before wetting (to prevent an acid paste forming), then rinse with copious water for 15 minutes.

  • Eye Contact: Rinse immediately with an eyewash station for 15 minutes, holding eyelids open. Time is critical to prevent corneal opacity from the acidic salt.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5084090, N-(pyridin-2-ylmethyl)acetamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-ylmethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-ylmethyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.